Dihydro-5-azacytidine acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H18N4O7 |
|---|---|
Molecular Weight |
306.27 g/mol |
IUPAC Name |
acetic acid;6-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H14N4O5.C2H4O2/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6;1-2(3)4/h3-6,13-15H,1-2H2,(H3,9,10,11,16);1H3,(H,3,4)/t3-,4-,5-,6-;/m1./s1 |
InChI Key |
QJEIZSHIQUKGRJ-MVNLRXSJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Dihydro-5-azacytidine Acetate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-5-azacytidine acetate (B1210297) (DHAC), a nucleoside analog, has demonstrated notable antitumor activity, primarily attributed to its role as a DNA methyltransferase (DNMT) inhibitor. This technical guide provides an in-depth exploration of the core mechanism of action of Dihydro-5-azacytidine acetate, detailing its molecular interactions, downstream cellular effects, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: Inhibition of DNA Methylation
The primary mechanism of action of this compound is the inhibition of DNA methylation. As a cytidine (B196190) analog, it becomes incorporated into DNA during replication. Once integrated into the DNA strand, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and a subsequent reduction in overall DNA methylation levels, a state known as hypomethylation.[1][2] This process reactivates the expression of genes that were silenced by hypermethylation, including tumor suppressor genes, which can in turn inhibit cancer cell growth and promote apoptosis.
The process can be visualized as a multi-step pathway:
Quantitative Data on the Effects of 5-Azacytidine (B1684299) Analogs
The following tables summarize key quantitative data from studies on 5-azacytidine and its analogs, providing insights into their potency and effects on DNA methylation. It is important to note that much of the available data is for 5-azacytidine (AZA) and 5-aza-2'-deoxycytidine (decitabine, DAC), which are closely related to DHAC.
Table 1: IC50 Values of 5-Azacytidine Analogs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (hr) | Reference |
| MOLT4 | Acute Lymphoblastic Leukemia | 5-Azacytidine | 16.51 | 24 | [1] |
| MOLT4 | Acute Lymphoblastic Leukemia | 5-Azacytidine | 13.45 | 48 | [1] |
| Jurkat | Acute Lymphoblastic Leukemia | 5-Azacytidine | 12.81 | 24 | [1] |
| Jurkat | Acute Lymphoblastic Leukemia | 5-Azacytidine | 9.78 | 48 | [1] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 5-Azacytidine | ~0.8 - 3 | Not Specified | [3] |
| HL-60 | Acute Promyelocytic Leukemia | 5-Azacytidine | 0.5 | 48 | [4] |
| T24 | Bladder Cancer | 5-Azacytidine | 30 | 48 | [4] |
| HL-60 | Acute Promyelocytic Leukemia | Decitabine | 0.1 | 48 | [4] |
| T24 | Bladder Cancer | Decitabine | 1 | 48 | [4] |
| TF-1, U937, Raji, HEL | Various Hematological Cancers | Decitabine | < 0.05 | 96 | [5] |
| ML-1, HL-60, K562, SW48, Cama-1 | Various Cancers | Decitabine | 0.05 - 0.4 | 96 | [5] |
| Jurkat, MOLT4, PC3, RKO, DU145 | Various Cancers | Decitabine | > 2 | 96 | [5] |
Table 2: Effects of 5-Azacytidine Analogs on DNA Methylation
| Cell Line/Model | Compound | Dose | Effect on Methylation | Reference |
| L1210/0 cells | Dihydro-5-azacytidine | LD10 dose | 25.06% hypomethylation of DNA | [1] |
| L1210/dCK(-) cells | Dihydro-5-azacytidine | LD10 dose | 46.32% hypomethylation of DNA | [1] |
| MDS Patients | Decitabine | Clinical Dosing | Up to 70% demethylation in 5 of 7 patients | [6] |
| AML Patients | 5-Aza-CdR | Clinical Dosing | Demethylation of the MPO gene promoter | [7] |
Downstream Signaling Pathways
The inhibition of DNA methylation by this compound triggers a cascade of downstream signaling events, ultimately leading to apoptosis and cell cycle arrest in cancer cells.
DNA Damage Response and Apoptosis Induction
5-azacytidine treatment has been shown to induce DNA double-strand break (DSB) responses.[3] This activation of the DNA damage checkpoint, primarily mediated by the ATR kinase, leads to the phosphorylation of downstream targets such as Chk1 and H2AX, signaling the presence of DNA damage.[3] This, in turn, can trigger apoptosis through both caspase-dependent and caspase-independent pathways.
Studies have demonstrated that 5-azacytidine induces the cleavage of caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic pathways, respectively, as well as the executioner caspase-3.[3][8] Furthermore, it can promote the release of pro-apoptotic factors like AIF and EndoG from the mitochondria, contributing to caspase-independent cell death.[3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Quantification of DNA Methylation
1. Bisulfite Sequencing
Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation. The principle lies in the chemical conversion of unmethylated cytosines to uracil (B121893) by sodium bisulfite, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the original methylation status of the DNA.
-
DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest.
-
Bisulfite Conversion:
-
Denature 1-2 µg of genomic DNA.
-
Incubate the denatured DNA with a freshly prepared sodium bisulfite solution at an elevated temperature (e.g., 55°C) for several hours.
-
Purify the bisulfite-converted DNA to remove excess bisulfite and other reagents.
-
Perform a desulfonation step using an alkaline solution.
-
Purify the final converted DNA.
-
-
PCR Amplification:
-
Design primers specific to the bisulfite-converted sequence of the target region.
-
Perform PCR to amplify the region of interest.
-
-
Sequencing and Analysis:
-
Sequence the PCR products using Sanger or next-generation sequencing methods.
-
Align the sequences to a reference genome and quantify the percentage of methylation at each CpG site.
-
2. Pyrosequencing
Pyrosequencing is a real-time sequencing-by-synthesis method that provides quantitative methylation analysis at specific CpG sites.
-
Bisulfite Conversion and PCR: Prepare bisulfite-converted DNA and perform PCR with one biotinylated primer as described above.
-
Immobilization of PCR Product:
-
Capture the biotinylated PCR products on streptavidin-coated beads.
-
Wash and denature the captured DNA to obtain single-stranded templates.
-
-
Pyrosequencing Reaction:
-
Anneal a sequencing primer to the single-stranded template.
-
Sequentially add dNTPs to the reaction. The incorporation of a nucleotide generates a light signal that is proportional to the number of incorporated nucleotides.
-
-
Data Analysis: The software calculates the methylation percentage at each CpG site based on the ratio of cytosine to thymine (B56734) signals.
Analysis of Protein Expression and Signaling
Western Blotting
Western blotting is used to detect and quantify specific proteins, such as DNMT1 and key components of signaling pathways.
-
Protein Extraction:
-
Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Quantify the protein concentration of the lysates.
-
-
Gel Electrophoresis:
-
Denature protein samples by boiling in a loading buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-DNMT1, anti-phospho-Chk1, anti-cleaved caspase-3).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate or fluorescence imaging.
-
Quantify the band intensities to determine the relative protein levels.
-
Conclusion
This compound exerts its anticancer effects primarily through the inhibition of DNA methylation. Its incorporation into DNA leads to the trapping and degradation of DNMTs, resulting in the re-expression of tumor suppressor genes and the induction of apoptosis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the nuanced mechanisms of this promising therapeutic agent and to develop more effective epigenetic cancer therapies.
References
- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting DNA Methylation by 5-Aza-2′-deoxycytidine Ameliorates Atherosclerosis Through Suppressing Macrophage Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine, a DNA methyltransferase inhibitor, induces ATR-mediated DNA double-strand break responses, apoptosis, and synergistic cytotoxicity with doxorubicin and bortezomib against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome | PLOS One [journals.plos.org]
- 5. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of DNA demethylation effects induced by 5-Aza-2'-deoxycytidine in patients with myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of gene expression by 5-Aza-2'-deoxycytidine in acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) but not epithelial cells by DNA-methylation-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dihydro-5-azacytidine Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro-5-azacytidine acetate (B1210297) (DHAC), a robust analogue of 5-azacytidine (B1684299), is a nucleoside metabolic inhibitor with established antitumor properties. Its primary mechanism of action involves the inhibition of DNA methyltransferase (DNMT), leading to hypomethylation of DNA and subsequent reactivation of tumor suppressor genes. Additionally, DHAC competes with cytidine (B196190) triphosphate for incorporation into RNA, which can result in the degradation of ribosomes and faulty protein synthesis. This guide provides a comprehensive overview of the available preclinical and clinical data on Dihydro-5-azacytidine acetate, including its mechanism of action, pharmacokinetic profile, and data from clinical trials. Detailed experimental protocols and visualizations of key cellular pathways are also presented to facilitate further research and drug development efforts.
Introduction
Dihydro-5-azacytidine (DHAC), also known by its National Service Center number NSC 264880, is a synthetic nucleoside analogue of cytidine.[1][2] Developed as a hydrolytically stable alternative to 5-azacytidine, DHAC overcomes the limitation of its parent compound's instability in aqueous solutions.[2] This stability allows for more flexible administration routes, including prolonged intravenous infusions.[2] The primary therapeutic interest in DHAC lies in its activity as a DNA hypomethylating agent, a class of drugs that has shown efficacy in the treatment of various malignancies.[3][4] This document serves as a technical resource, consolidating the current knowledge on this compound for the scientific community.
Mechanism of Action
This compound exerts its cytotoxic and antitumor effects through a dual mechanism of action, primarily targeting DNA methylation and RNA function.
Inhibition of DNA Methyltransferase (DNMT)
As a cytidine analogue, DHAC is incorporated into replicating DNA.[1] Once integrated, it acts as a potent inhibitor of DNA methyltransferases (DNMTs), particularly DNMT1, the enzyme responsible for maintaining methylation patterns during cell division.[5] The nitrogen at the 5-position of the azacytosine ring forms a covalent bond with the DNMT enzyme, trapping it on the DNA and leading to its degradation.[6] This depletion of active DNMT1 results in passive demethylation of the genome during subsequent rounds of DNA replication. The resulting hypomethylation can lead to the re-expression of previously silenced tumor suppressor genes, contributing to the antitumor activity of the compound.[4]
dot
Caption: Mechanism of action of Dihydro-5-azacytidine.
Interference with RNA Function
In addition to its effects on DNA, Dihydro-5-azacytidine can also be incorporated into RNA.[1] This incorporation disrupts normal RNA metabolism and function. Specifically, it has been shown to compete with cytidine triphosphate for incorporation into RNA, which can lead to ribosomal degradation and defective protein synthesis.[7] This contributes to the overall cytotoxicity of the compound.
Quantitative Data
Preclinical In Vitro Data
A key measure of the activity of DHAC is its ability to induce DNA hypomethylation. In one study, an LD10 dose of radiolabeled DHAC resulted in significant hypomethylation in L1210 leukemia cells.[7]
| Cell Line | Treatment | % Hypomethylation | Reference |
| L1210/0 | LD10 dose of [3H]DHAC | 25.06% | [7] |
| L1210/dCK(-) | LD10 dose of [3H]DHAC | 46.32% | [7] |
Preclinical Pharmacokinetics in Mice
Pharmacokinetic studies in tumor-bearing mice have provided initial insights into the in vivo behavior of DHAC.
| Animal Model | Dose | Peak Plasma Concentration (Cmax) | Elimination Half-life (t1/2 α) | Elimination Half-life (t1/2 β) | Reference |
| Mice with L1210/0 tumors | 1500 mg/kg (LD10) | 317 µM | 1.03 h | 5 h | [1][7] |
Clinical Pharmacokinetics (Phase I)
A Phase I clinical trial in patients with advanced cancer provided key pharmacokinetic parameters for DHAC administered as a 24-hour continuous intravenous infusion.[2]
| Parameter | Value | Unit |
| Maximum Tolerated Dose (MTD) | 7 | g/m² |
| Steady-state Plasma Levels (at MTD) | 10.0 - 20.5 | µg/mL |
| Total-body Clearance | 311 ± 76 | mL/min/m² |
| Post-infusion Half-life | 1 - 2 | hours |
| Unchanged Drug in Urine | 8 - 20 | % of administered dose |
Experimental Protocols
Synthesis of 5,6-Dihydro-5-azacytidine (B1221591)
The synthesis of 5,6-dihydro-5-azacytidine has been described in the literature.[10] A general outline of a synthetic approach is provided below, based on related methodologies for 5-azacytidine synthesis.[11][12]
dot
Caption: General synthetic workflow for Dihydro-5-azacytidine.
Protocol Outline:
-
Silylation of 5-azacytosine: 5-azacytosine is reacted with a silylating agent, such as a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSCl), in an appropriate solvent to form a silylated intermediate.
-
Coupling with protected ribose: The silylated 5-azacytosine is then coupled with a protected β-D-ribofuranose derivative. This reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-Triflate).
-
Deprotection: The protecting groups on the ribose moiety are removed, often using a solution of ammonia (B1221849) in methanol, to yield the final product, 5,6-dihydro-5-azacytidine.
-
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Note: This is a generalized protocol. For a detailed, replicable synthesis, refer to the primary literature.[10]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
LINE-1 DNA Methylation Analysis by Pyrosequencing
This protocol provides a general workflow for assessing changes in global DNA methylation by analyzing the methylation status of Long Interspersed Nuclear Element-1 (LINE-1) repetitive elements.[3][10]
dot
Caption: Workflow for LINE-1 DNA methylation analysis.
Procedure Outline:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues treated with this compound and untreated controls.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify a specific region of the LINE-1 promoter containing CpG sites using bisulfite-specific primers. One of the primers should be biotinylated for subsequent purification.
-
Pyrosequencing: Perform pyrosequencing on the amplified PCR product. This technique allows for the quantitative determination of the C/T ratio at each CpG site, which corresponds to the methylation level.
-
Data Analysis: Analyze the pyrograms to calculate the percentage of methylation at each CpG site.
In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a subcutaneous xenograft mouse model.[13][14][15]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line for tumor implantation
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group according to a specified dosing schedule (e.g., daily intraperitoneal injections for a set number of days). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (length × width²) / 2.
-
Monitoring: Monitor the mice for signs of toxicity, including weight loss and changes in behavior.
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size. Tumors can be excised for further analysis (e.g., histology, methylation analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the antitumor efficacy of this compound.
Clinical Trial Data
A Phase I clinical trial of Dihydro-5-azacytidine (NSC 264880) was conducted in patients with advanced cancer.[2] The study aimed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of DHAC administered as a 24-hour continuous intravenous infusion every 28 days.
Key Findings:
-
Maximum Tolerated Dose (MTD): The MTD was established at 7 g/m².[2]
-
Dose-Limiting Toxicity (DLT): The primary DLT was pleuritic chest pain.[2] Other non-limiting toxicities included nausea and vomiting. Importantly, no significant myelosuppression, nephrotoxicity, or hepatotoxicity was observed.[2]
-
Antitumor Activity: One patient with Hodgkin's lymphoma experienced disease stabilization for seven cycles, and two patients with aggressive lymphoma showed transient but dramatic responses.[2]
-
Recommended Phase II Dose: A dose of 7 g/m² administered as a 24-hour continuous intravenous infusion was recommended for subsequent Phase II trials.[2]
As of the writing of this guide, the results of any subsequent Phase II clinical trials for this compound are not widely available in the public domain.
Conclusion
This compound is a promising DNA methyltransferase inhibitor with a favorable stability profile compared to its parent compound, 5-azacytidine. Preclinical studies have demonstrated its ability to induce DNA hypomethylation and exert antitumor activity. The Phase I clinical trial established a manageable safety profile and recommended a dose for further investigation. However, a comprehensive understanding of its clinical efficacy and the specific molecular pathways it modulates requires further research. The information and protocols provided in this guide are intended to serve as a valuable resource for scientists and clinicians working to further elucidate the therapeutic potential of this compound. The limited publicly available data, particularly comprehensive in vitro cytotoxicity data and results from Phase II clinical trials, highlight the need for continued investigation into this potentially valuable therapeutic agent.
References
- 1. brieflands.com [brieflands.com]
- 2. Synthesis and antitumor activity of dihydro-5-azacytidine, a hydrolytically stable analogue of 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of 5-Aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II study of 5-azacytidine in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. qiagen.com [qiagen.com]
- 11. Synthesis of 5-azacytidine-6-13C and -6-14C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]
- 13. 5-azacytidine reduces methylation, promotes differentiation and induces tumor regression in a patient-derived IDH1 mutant glioma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Treatment with 5-azacitidine delay growth of glioblastoma xenografts: a potential new treatment approach for glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydro-5-azacytidine Acetate: A Technical Guide to a Promising DNA Methylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro-5-azacytidine acetate (B1210297) (DHAC-acetate) is a second-generation DNA methyltransferase (DNMT) inhibitor with improved stability compared to its predecessor, 5-azacytidine. As a nucleoside analog, it becomes incorporated into DNA, where it covalently traps DNMT enzymes, leading to the depletion of these enzymes and subsequent passive demethylation of the genome. This reactivation of epigenetically silenced tumor suppressor genes forms the basis of its anticancer activity. This technical guide provides a comprehensive overview of the core scientific and technical aspects of Dihydro-5-azacytidine acetate, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its impact on key cellular signaling pathways.
Introduction
DNA methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. In cancer, aberrant hypermethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their silencing, contributing to tumorigenesis. DNA methyltransferase inhibitors aim to reverse this process, offering a therapeutic strategy for various malignancies. Dihydro-5-azacytidine (DHAC) is a hydrolytically stable analog of 5-azacytidine, a well-established DNMT inhibitor.[1][2] This stability, conferred by the saturation of the 5,6-double bond in the pyrimidine (B1678525) ring, prevents its degradation by water and potentially offers a wider therapeutic window.[2] This guide focuses on the acetate salt of DHAC, detailing its function as a DNA methylation inhibitor for research and drug development purposes.
Mechanism of Action
This compound, as a prodrug, requires intracellular activation. Once inside the cell, it is phosphorylated to its active triphosphate form. This activated analog is then incorporated into newly synthesized DNA strands during replication. The key to its inhibitory action lies in the nitrogen atom at the 5th position of the pyrimidine ring. When a DNA methyltransferase (DNMT) enzyme attempts to transfer a methyl group to the 5-position of the incorporated DHAC, a stable covalent bond is formed between the enzyme and the DNA.[2] This irreversible trapping of the DNMT enzyme effectively depletes the cell of active methyltransferases, leading to a progressive loss of methylation patterns with each round of cell division. The resulting hypomethylation can lead to the re-expression of previously silenced tumor suppressor genes, triggering downstream anti-tumor effects such as cell cycle arrest, apoptosis, and cellular differentiation.
Quantitative Data on Efficacy
The following tables summarize the available quantitative data on the efficacy of Dihydro-5-azacytidine (DHAC). It is important to note that most of the available data pertains to the non-acetate form of DHAC.
Table 1: In Vitro Cytotoxicity of Dihydro-5-azacytidine (DHAC)
| Cell Line | Cancer Type | Parameter | Value | Reference |
| L1210 | Mouse Leukemia | Maximum Log Cell Kill | 1.5 logs | [3] |
| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | - | - | [2] |
| HL-60 | Human Promyelocytic Leukemia | - | - | [2] |
Table 2: In Vitro Hypomethylating Activity of Dihydro-5-azacytidine (DHAC)
| Cell Line | Gene Locus | Methylation Reduction (%) | Concentration | Reference |
| CCRF-CEM | CDKN2B | ~50% | 10 µM | [2] |
| CCRF-CEM | THBS-1 | ~50% | 10 µM | [2] |
| HL-60 | CDKN2B | ~50% | 10 µM | [2] |
| HL-60 | THBS-1 | ~50% | 10 µM | [2] |
Table 3: Global DNA Methylation Inhibition by Dihydro-5-azacytidine (DHAC)
| Cell Line | Global Methylation Reduction (%) | Concentration | Reference | |---|---|---|---|---| | CCRF-CEM | ~20-25% | 10 µM |[2] | | HL-60 | ~20-25% | 10 µM |[2] |
Table 4: In Vivo Pharmacokinetics of Dihydro-5-azacytidine (DHAC) in Mice
| Parameter | Value | Dose | Route | Reference |
| LD10 | 2000 mg/kg | - | Intravenous | [3] |
| Steady-state Plasma Concentration (Lethal Toxicity, LD66) | 38 +/- 14 µg/ml | 37 mg/kg/h (96h infusion) | Subcutaneous Infusion | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
DNA Methylation Analysis
Principle: Bisulfite treatment of DNA converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing allow for the determination of methylation status at single-nucleotide resolution.
Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA from cells or tissues using a standard DNA extraction kit.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercially available kit (e.g., from Zymo Research, Qiagen, or Thermo Fisher Scientific). Follow the manufacturer's instructions for denaturation, bisulfite treatment, and desulfonation.
-
PCR Amplification: Design primers specific to the bisulfite-converted DNA sequence of the target region. The primers should not contain CpG sites to avoid methylation-biased amplification. Perform PCR using a high-fidelity polymerase suitable for amplifying bisulfite-treated DNA.
-
Sequencing: Purify the PCR products and sequence them using Sanger sequencing or next-generation sequencing (NGS) platforms.
-
Data Analysis: Align the sequencing reads to the in-silico converted reference sequence. The percentage of methylation at each CpG site is calculated as the number of reads with a 'C' divided by the total number of reads with a 'C' or 'T' at that position.
Principle: This method utilizes two pairs of primers to distinguish between methylated and unmethylated DNA after bisulfite treatment. One primer pair is specific for the methylated sequence (containing 'C' at CpG sites), and the other is specific for the unmethylated sequence (containing 'T' at CpG sites).
Protocol:
-
DNA Extraction and Bisulfite Conversion: Follow the same procedure as for bisulfite sequencing (Protocols 4.1.1.1 and 4.1.1.2).
-
Primer Design: Design two pairs of primers for the target region. The "M" (methylated) primers are designed to anneal to the sequence where cytosines in CpG sites remain as cytosines. The "U" (unmethylated) primers are designed to anneal to the sequence where cytosines in CpG sites are converted to thymines.
-
PCR Amplification: Perform two separate PCR reactions for each sample, one with the "M" primers and one with the "U" primers. Include appropriate positive and negative controls for methylated and unmethylated DNA.
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates an unmethylated status.
Quantification of Global DNA Methylation by HPLC
Principle: This method involves the enzymatic hydrolysis of genomic DNA into individual deoxynucleosides, followed by separation and quantification of 5-methyl-2'-deoxycytidine (B118692) (5-mdC) and 2'-deoxycytidine (B1670253) (dC) using High-Performance Liquid Chromatography (HPLC).
Protocol:
-
DNA Extraction: Isolate high-quality genomic DNA.
-
DNA Hydrolysis:
-
Digest 1-5 µg of DNA with nuclease P1 (to digest DNA to 5'-mononucleotides) in a suitable buffer at 37°C for 2 hours.
-
Add alkaline phosphatase and continue incubation at 37°C for another 1-2 hours to dephosphorylate the nucleotides to deoxynucleosides.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a mobile phase gradient, for example, starting with a high aqueous component (e.g., 50 mM potassium phosphate (B84403) buffer, pH 4.0) and gradually increasing the organic solvent (e.g., methanol).
-
Monitor the elution of deoxynucleosides using a UV detector at a wavelength of approximately 280 nm.
-
-
Quantification:
-
Generate standard curves for 5-mdC and dC using known concentrations of pure standards.
-
Calculate the amount of 5-mdC and dC in the samples based on the peak areas from the HPLC chromatogram and the standard curves.
-
The percentage of global methylation is calculated as: [% Methylation = (moles of 5-mdC) / (moles of 5-mdC + moles of dC)] * 100.
-
DNMT Activity Assay
Principle: This colorimetric assay measures the activity of DNMT enzymes by detecting the transfer of a methyl group from a donor (S-adenosylmethionine, SAM) to a DNA substrate coated on a microplate. The methylated DNA is then detected using a specific antibody.
Protocol (using a commercial kit, e.g., from Abcam or Epigentek):
-
Prepare Nuclear Extracts: Isolate nuclear proteins from treated and untreated cells.
-
Assay Setup:
-
Add the DNMT assay buffer and the DNA substrate to the wells of the microplate.
-
Add the nuclear extract (containing DNMTs) and the SAM cofactor to the appropriate wells. Include a no-enzyme control and a positive control.
-
For inhibitor studies, pre-incubate the nuclear extract with this compound before adding it to the wells.
-
-
Enzymatic Reaction: Incubate the plate at 37°C to allow the methylation reaction to occur.
-
Detection:
-
Wash the wells to remove unbound components.
-
Add a primary antibody that specifically recognizes 5-methylcytosine.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Add a colorimetric substrate for the enzyme.
-
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the DNMT activity.
Signaling Pathways and Experimental Workflows
The inhibition of DNA methylation by this compound can impact multiple cellular signaling pathways that are crucial for cancer development and progression.
Signaling Pathways Affected by DNMT Inhibition
DNA methylation plays a role in the regulation of key signaling pathways implicated in cancer, including the p53, Wnt, and TGF-β pathways. By reversing the hypermethylation-induced silencing of components within these pathways, DNMT inhibitors can restore their normal function.
The p53 tumor suppressor pathway is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[4] In some cancers, components of the p53 pathway are silenced by DNA methylation. DNMT inhibitors can reactivate these genes, restoring p53-mediated tumor suppression.[1][5]
Caption: p53 pathway regulation by DNA methylation and DHAC.
The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis.[6][7] Aberrant activation of this pathway, often due to the silencing of negative regulators by DNA methylation, is a hallmark of many cancers.[8] DNMT inhibitors can restore the expression of these negative regulators, thereby attenuating pro-tumorigenic Wnt signaling.
Caption: Wnt pathway regulation by DNA methylation and DHAC.
The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[9][10] The epigenetic silencing of TGF-β pathway components can disrupt its tumor-suppressive functions.[11] DNMT inhibitors can potentially restore the anti-proliferative effects of TGF-β signaling.[12]
Caption: TGF-β pathway regulation by DNA methylation and DHAC.
Experimental and Drug Development Workflows
The following diagrams illustrate logical workflows for assessing the efficacy of a DNMT inhibitor like this compound and a general workflow for its development.
Caption: Experimental workflow for DNMT inhibitor evaluation.
Caption: General workflow for DNMT inhibitor drug development.
Conclusion
This compound represents a promising second-generation DNA methyltransferase inhibitor with enhanced stability. Its mechanism of action, centered on the irreversible trapping of DNMT enzymes and subsequent DNA hypomethylation, provides a strong rationale for its development as an anticancer agent. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals working in the field of epigenetics and cancer therapeutics. Further investigation into its efficacy across a wider range of cancer types, detailed toxicological profiling, and elucidation of its precise impact on various signaling pathways will be crucial for its successful clinical translation.
References
- 1. P53 and DNA Methylation in the Aging Process [scirp.org]
- 2. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma kinetics and effects of 5,6-dihydro-5-azacytidine in mice and L1210 tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Epigenetic Regulation of the Wnt/β-Catenin Signaling Pathway in Cancer [frontiersin.org]
- 7. A protein interaction between β-catenin and Dnmt1 regulates Wnt Signaling and DNA methylation in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does Wnt/β-catenin pathway contribute to the stability of DNMT1 expression in urological cancer cell lines? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic Reprogramming of TGF-β Signaling in Breast Cancer [mdpi.com]
- 10. TGF-β induces global changes in DNA methylation during the epithelial-to-mesenchymal transition in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetic suppression of the TGF-beta pathway revealed by transcriptome profiling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Discovery and Synthesis of Dihydro-5-azacytidine Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydro-5-azacytidine (DHAC), a pyrimidine (B1678525) analog, has demonstrated significant potential as an antitumor agent through its activity as a DNA methylation inhibitor.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Dihydro-5-azacytidine acetate (B1210297). It includes detailed experimental protocols for its chemical synthesis and for key biological assays used to characterize its activity. Quantitative data from relevant studies are summarized in tabular format for clarity and ease of comparison. Furthermore, this document presents visualizations of the compound's mechanism of action and experimental workflows using the DOT language for Graphviz, adhering to specified formatting guidelines.
Introduction
5-Azacytidine (B1684299) and its deoxy analog, 2'-deoxy-5-azacytidine, are established inhibitors of DNA methylation used in the treatment of myelodysplastic syndromes.[2] However, their clinical utility is hampered by issues such as cytotoxicity and instability in aqueous solutions.[2] This led to the development of more stable analogs, including 5,6-dihydro-5-azacytidine (B1221591) (DHAC). DHAC is a hydrolytically stable analog of 5-azacytidine that exhibits antitumor activity and, like its parent compound, induces DNA hypomethylation.[2][3] The saturation of the 5,6-double bond in the pyrimidine ring prevents nucleophilic attack by water, contributing to its increased stability.[2] This guide focuses on the acetate salt of Dihydro-5-azacytidine, detailing its synthesis and biological properties.
Discovery and Rationale
The quest for more stable and less toxic analogs of 5-azacytidine led to the synthesis of Dihydro-5-azacytidine. The primary rationale was to create a compound that retains the DNA methyltransferase (DNMT) inhibitory activity of 5-azacytidine while overcoming its chemical instability. The synthesis and initial antitumor evaluation of DHAC were first reported by Beisler et al. in 1977.[3]
Chemical Synthesis
The synthesis of Dihydro-5-azacytidine and its subsequent conversion to the acetate salt involves a multi-step process. The following protocols are based on established synthetic methodologies for nucleoside analogs.
Experimental Protocol: Synthesis of 5,6-Dihydro-5-azacytidine Hydrochloride
This protocol is adapted from the seminal work by Beisler et al. (1977).
Materials:
-
5-Azacytosine
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-triflate)
-
Sodium bicarbonate solution (10%)
-
Dichloromethane
-
n-Butylamine
-
Hydrochloric acid (HCl)
Procedure:
-
Silylation of 5-Azacytosine: A mixture of 5-azacytosine, HMDS, and TMSCl in acetonitrile is heated to reflux for several hours under an inert atmosphere to form silylated 5-azacytosine.
-
Glycosylation: After cooling, TMS-triflate and 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose are added to the reaction mixture. The reaction is stirred at room temperature for an extended period.
-
Workup and Extraction: The reaction mixture is poured into a pre-cooled sodium bicarbonate solution and extracted with dichloromethane.
-
Deprotection: The organic layers are combined, dried, and concentrated. The resulting residue is dissolved in methanol, and n-butylamine is added to remove the acetyl protecting groups.
-
Purification and Salt Formation: The crude product is purified by chromatography. To form the hydrochloride salt, the purified base is dissolved in methanol and treated with a solution of HCl in methanol. The resulting precipitate is collected by filtration and dried to yield 5,6-Dihydro-5-azacytidine hydrochloride.
Experimental Protocol: Synthesis of Dihydro-5-azacytidine Acetate
This protocol describes the conversion of the free base or hydrochloride salt to the acetate salt.
Materials:
-
5,6-Dihydro-5-azacytidine or its hydrochloride salt
-
Acetic acid
-
An appropriate solvent (e.g., ethanol, water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Neutralization (if starting from hydrochloride): If starting with the hydrochloride salt, it is first neutralized to the free base using a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic extract is then dried and concentrated.
-
Salt Formation: The free base of Dihydro-5-azacytidine is dissolved in a minimal amount of a suitable solvent like ethanol.
-
A stoichiometric amount of glacial acetic acid is added to the solution.
-
The mixture is stirred at room temperature to allow for the formation of the acetate salt.
-
The solvent is removed under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Biological Activity and Mechanism of Action
This compound acts as a prodrug that, after cellular uptake and metabolic activation, is incorporated into DNA. Once in the DNA, it inhibits DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation. This hypomethylation can lead to the re-expression of silenced tumor suppressor genes, thereby exerting its antitumor effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of dihydro-5-azacytidine, a hydrolytically stable analogue of 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Hydrolytic Stability of Dihydro-5-azacytidine Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydro-5-azacytidine (DHAC), a nucleoside analog and DNA methyltransferase inhibitor, is recognized for its significant hydrolytic stability, a key advantage over its predecessor compounds, 5-azacytidine (B1684299) (AZA) and decitabine (B1684300) (DAC). This stability is conferred by the saturation of the 5,6-double bond in its pyrimidine (B1678525) ring, which mitigates the susceptibility to nucleophilic attack by water that leads to the rapid degradation of AZA and DAC in aqueous solutions. While the acetate (B1210297) salt of Dihydro-5-azacytidine is utilized in research and development, specific quantitative data on its hydrolytic degradation kinetics under various pH and temperature conditions are not extensively reported in publicly available literature, largely due to its inherent stability. This guide provides a comprehensive overview of the chemical basis for DHAC's stability, contrasts it with the instability of related compounds, and presents a detailed, generalized experimental protocol for assessing its hydrolytic stability based on industry-standard forced degradation studies.
The Chemical Basis of Dihydro-5-azacytidine's Hydrolytic Stability
The hydrolytic instability of 5-azacytidine and its deoxy-analog, decitabine, is a well-documented challenge in their clinical use and formulation.[1][2] This instability arises from the electron-withdrawing nitrogen atom at position 5 of the triazine ring, which makes the carbon at position 6 susceptible to nucleophilic attack by water. This initiates a ring-opening hydrolysis, leading to the formation of unstable intermediates and ultimately, inactive degradation products.[3][4]
In contrast, Dihydro-5-azacytidine is specifically designed to overcome this limitation. The saturation of the double bond between positions 5 and 6 of the pyrimidine ring fundamentally alters the electronic properties of the ring system. This structural modification prevents the nucleophilic attack by water at position 6, rendering the molecule "hydrolytically stable".[5][6] This enhanced stability is a critical attribute, potentially allowing for more flexible administration routes and improved bioavailability.
Comparative Stability: Dihydro-5-azacytidine vs. 5-Azacytidine
To underscore the significance of DHAC's stability, it is useful to compare it with the known hydrolytic degradation of 5-azacytidine.
Table 1: Comparative Hydrolytic Stability Data
| Compound | Condition | Half-life (t½) | Degradation Products | Reference |
| Dihydro-5-azacytidine acetate | Various pH and temperature | Data not available; considered hydrolytically stable. | Not reported due to stability. | [7][5][6] |
| 5-Azacytidine | pH 6.5, 50°C | Approx. 90 minutes (for 10% degradation) | N-formylguanylribosylurea, Guanylribosylurea | [8][9] |
| 5-Azacytidine | Alkaline solutions | Rapid decomposition | N-formylguanylribosylurea, Guanylribosylurea | [3][4] |
| 5-Azacytidine | Acidic solutions | Moderately stable | 5-Azacytosine, 5-Azauracil (at pH < 1) | [3][8] |
As the table illustrates, while extensive data exists for the degradation of 5-azacytidine under various conditions, the literature consistently emphasizes the stability of Dihydro-5-azacytidine without providing specific degradation kinetics, as significant degradation is not expected under typical physiological or pharmaceutical storage conditions.
Experimental Protocol for Forced Hydrolytic Degradation Study
The following is a detailed, generalized protocol for conducting a forced hydrolytic degradation study on this compound. This protocol is based on established guidelines for stability testing of pharmaceuticals and methods used for analogous nucleosides.[7][10][11][12]
Objective
To evaluate the hydrolytic stability of this compound under acidic, neutral, and alkaline conditions at elevated temperatures and to identify any potential degradation products.
Materials
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
Phosphate or acetate buffers (pH range 2-10)
-
Purified water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Ammonium (B1175870) acetate (for mobile phase)
-
Reference standards for potential degradants (if available)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification
-
pH meter
-
Thermostatically controlled water bath or oven
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in purified water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl and 1 N HCl in separate flasks.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH and 1 N NaOH in separate flasks.
-
Neutral Hydrolysis: Mix the stock solution with purified water.
-
pH-Dependent Hydrolysis: Prepare a series of solutions in buffers ranging from pH 2 to 10.
-
-
Incubation: Incubate all solutions at an elevated temperature (e.g., 60°C). Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). Immediately neutralize the acidic and basic samples and cool all samples to stop further degradation.
-
Sample Analysis:
-
Analyze the samples by a stability-indicating HPLC method. A typical method for a related compound involves a C18 column with a mobile phase gradient of aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).[2]
-
Monitor the elution profile at a suitable wavelength (e.g., determined by UV scan).
-
Quantify the peak area of the parent compound and any new peaks that appear.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point. The goal of forced degradation is typically to achieve 5-20% degradation to ensure the method is stability-indicating.[11][13]
-
If degradation occurs, determine the degradation kinetics (e.g., pseudo-first-order) and calculate the degradation rate constant (k) and half-life (t½).
-
Use LC-MS to identify the mass of any significant degradation products to propose their structures.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a forced hydrolytic stability study.
Degradation Pathway of 5-Azacytidine (for Comparison)
To visually represent the chemical instability that Dihydro-5-azacytidine is designed to prevent, the known hydrolytic degradation pathway of 5-azacytidine is shown below.
Conclusion
This compound is inherently stable to hydrolysis due to the saturation of the 5,6-double bond in its heterocyclic ring. This represents a significant improvement over earlier 5-azacytidine analogs. While specific quantitative stability data for the acetate salt is not prevalent in the literature, likely due to its robust nature, established forced degradation methodologies can be applied to confirm its stability profile and meet regulatory requirements. The provided experimental protocol offers a comprehensive framework for such an investigation. The enhanced stability of Dihydro-5-azacytidine is a key feature that supports its continued investigation and development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. impactfactor.org [impactfactor.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpsbr.org [jpsbr.org]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. biomedres.us [biomedres.us]
Preclinical Profile of Dihydro-5-azacytidine Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical data for Dihydro-5-azacytidine acetate (B1210297) (DHAC) is limited. This guide summarizes the available information and, where specific data for DHAC is lacking, provides representative experimental protocols and data for the closely related and well-characterized DNA methyltransferase inhibitors, 5-azacytidine (B1684299) (AZA) and decitabine (B1684300) (DAC), to offer a comprehensive overview of the anticipated preclinical profile of DHAC.
Core Concepts: Mechanism of Action
Dihydro-5-azacytidine acetate is a nucleoside analog that functions as a DNA hypomethylating agent. Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), enzymes crucial for maintaining methylation patterns in DNA.[1] The current understanding of this mechanism, primarily elucidated through studies of 5-azacytidine and decitabine, is as follows:
-
Cellular Uptake and Activation: DHAC is taken up by cells and is metabolically activated through phosphorylation.
-
Incorporation into DNA: The activated form of DHAC is incorporated into newly synthesized DNA during replication, in place of cytosine.
-
Covalent Trapping of DNMTs: The presence of a nitrogen atom at the 5-position of the pyrimidine (B1678525) ring in DHAC prevents the resolution of the normal methylation reaction. This results in the formation of a stable, covalent adduct between the DNMT enzyme (primarily DNMT1) and the DHAC-containing DNA.[1]
-
Depletion of DNMTs: The trapped DNMTs are targeted for proteasomal degradation, leading to a depletion of active DNMT1 in the cell.[2]
-
Passive Demethylation: With reduced DNMT1 levels, methylation patterns are not faithfully maintained during subsequent rounds of DNA replication, leading to passive, genome-wide hypomethylation.
-
Gene Reactivation: The removal of methylation marks from the promoter regions of silenced tumor suppressor genes can lead to their re-expression, restoring their function and contributing to the anti-tumor effects of the drug.[1]
Below is a diagram illustrating the proposed signaling pathway for DNMT1 inhibition by azanucleosides like this compound.
Quantitative Preclinical Data
Quantitative data for this compound is sparse in the public domain. The following tables summarize the available data and provide representative data for related compounds for comparative purposes.
Table 1: In Vitro Cytotoxicity (IC50 Values)
No specific IC50 values for this compound were identified in the reviewed literature. The following are representative IC50 values for 5-azacytidine and decitabine in various cancer cell lines.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| 5-azacytidine | MOLT4 | Acute Lymphoblastic Leukemia | 24 | 16.51 | [3] |
| 5-azacytidine | MOLT4 | Acute Lymphoblastic Leukemia | 48 | 13.45 | [3] |
| 5-azacytidine | Jurkat | Acute Lymphoblastic Leukemia | 24 | 12.81 | [3] |
| 5-azacytidine | Jurkat | Acute Lymphoblastic Leukemia | 48 | 9.78 | [3] |
| 5-azacytidine | HCT-116 | Colon Cancer | 24 | 2.18 ± 0.33 | [4] |
| 5-azacytidine | HCT-116 | Colon Cancer | 48 | 1.98 ± 0.29 | [4] |
| Decitabine | HCT-116 | Colon Cancer | 24 | 4.08 ± 0.61 | [4] |
| Decitabine | HCT-116 | Colon Cancer | 48 | 3.18 ± 0.50 | [4] |
| 5-azacytidine | A549 | Non-Small Cell Lung Cancer | 48 | 2.218 | [5] |
| 5-azacytidine | SK-MES-1 | Non-Small Cell Lung Cancer | 48 | 1.629 | [5] |
| 5-azacytidine | H1792 | Non-Small Cell Lung Cancer | 48 | 1.471 | [5] |
| 5-azacytidine | H522 | Non-Small Cell Lung Cancer | 48 | 1.948 | [5] |
Table 2: In Vivo Pharmacokinetics in Mice
| Compound | Dose | Route | Mouse Strain | Tmax (h) | Cmax | t½ (h) | Reference |
| Dihydro-5-azacytidine | 2000 mg/kg (LD10) | IV | Not Specified | - | - | - | [5] |
| 5-azacytidine | 10 mg/m² | SC | Not Specified | 0.47 | 776 ± 459 nM | 1.5 ± 2.3 | [6] |
| 5-azacytidine | 75 mg/m² | SC | Not Specified | 0.47 | 4,871 ± 1,398 nM | 1.5 ± 2.3 | [6] |
Table 3: In Vivo Efficacy
| Compound | Cancer Model | Treatment Regimen | Outcome | Reference |
| Dihydro-5-azacytidine | L1210 Leukemia | 25 µg/ml for 24-72h | 1.5 log cell kill | [5] |
| 5-azacytidine | IDH1 Mutant Glioma Xenograft | 1 mg/kg or 5 mg/kg | Significant reduction in tumor burden at 5 mg/kg | [7] |
| 5-azacytidine | Pancreatic Ductal Adenocarcinoma | 1 mg/kg, IP | Significant tumor regression in immunocompetent mice | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Protocol (adapted from studies on 5-azacytidine): [9]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in 96-well plates at a density of 4 x 10⁵ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of a compound in a mouse xenograft model.
Protocol (adapted from studies on 5-azacytidine): [7]
-
Animal Model: Use 4-6 week old female athymic nude mice.
-
Tumor Implantation: Harvest tumor tissue from a patient or a cell line-derived tumor. Mechanically dissociate the tissue and mix with an equal volume of Matrigel. Inject the mixture subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor the animals for tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound via a clinically relevant route (e.g., intraperitoneal or subcutaneous injection) at various doses. The control group receives the vehicle.
-
Endpoint Analysis: Continue treatment for a specified period, monitoring tumor volume and animal body weight. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers).
Pharmacokinetic Analysis by LC-MS/MS
Objective: To determine the pharmacokinetic profile of a compound in plasma.
Protocol (adapted from studies on 5-azacytidine): [6]
-
Sample Collection: Administer this compound to mice. Collect blood samples at various time points post-administration into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: To a known volume of plasma, add an internal standard and a protein precipitation agent (e.g., acetonitrile). Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Further purify the supernatant using an appropriate SPE cartridge to remove interfering substances.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the purified sample onto a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase gradient to separate the analyte from other components.
-
Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent and a specific fragment ion of this compound and the internal standard.
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of the compound in the plasma samples. Calculate pharmacokinetic parameters such as Cmax, Tmax, and t½.
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the preclinical evaluation of a DNA methyltransferase inhibitor like this compound.
Conclusion
This compound is a promising anti-cancer agent that acts through the established mechanism of DNA methyltransferase inhibition. While preclinical data specific to DHAC is currently limited, the extensive research on the closely related analogs, 5-azacytidine and decitabine, provides a strong foundation for its continued development. Further preclinical studies are warranted to fully characterize the in vitro and in vivo activity, pharmacokinetic profile, and safety of DHAC to support its potential transition to clinical evaluation. This guide provides a framework of the key preclinical aspects to be considered and offers representative methodologies to facilitate such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Plasma kinetics and effects of 5,6-dihydro-5-azacytidine in mice and L1210 tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Frontiers | 5-Azacytidine Potentiates Anti-tumor Immunity in a Model of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 9. Enhanced in Vitro Anti-Tumor Activity of 5-Azacytidine by Entrapment into Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Dihydro-5-azacytidine Acetate: A Technical Guide to its Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydro-5-azacytidine acetate (B1210297) (DHAC acetate), a hydrolytically stable analogue of 5-azacytidine (B1684299), is a promising DNA methyltransferase (DNMT) inhibitor with demonstrated antitumor activity. This document provides an in-depth technical overview of its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic potential. By inhibiting DNA methylation, DHAC acetate can reactivate tumor suppressor genes that have been silenced, leading to the inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest. This guide synthesizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways affected by this compound.
Mechanism of Action
Dihydro-5-azacytidine acetate exerts its primary antitumor effect through the inhibition of DNA methyltransferases. As a nucleoside analogue, it is incorporated into both DNA and RNA.[1]
-
DNA Hypomethylation: When incorporated into DNA, DHAC forms a covalent bond with DNMTs, trapping the enzyme and leading to its degradation. This prevents the methylation of cytosine residues in newly synthesized DNA, resulting in a passive demethylation of the genome. The subsequent hypomethylation of CpG islands in the promoter regions of tumor suppressor genes can lead to their re-expression.
-
RNA Interference: Incorporation of DHAC into RNA can disrupt ribosomal assembly and protein synthesis, contributing to its cytotoxic effects.[2]
The re-expression of tumor suppressor genes triggers downstream signaling pathways that collectively contribute to the antitumor activity of DHAC acetate. These include the induction of apoptosis and the regulation of the cell cycle.
Signaling Pathways
The antitumor activity of this compound is mediated through the modulation of several key signaling pathways. While specific data for the acetate form is limited, the mechanisms are largely inferred from its parent compound, 5-azacytidine.
Apoptosis Induction
DHAC acetate and related compounds induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.
-
p53-Dependent Apoptosis: In cancer cells with wild-type p53, DNA damage caused by DHAC incorporation can activate the p53 pathway.[3] Activated p53 upregulates the expression of pro-apoptotic proteins such as Bak and Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[3]
-
TRAIL-Mediated Apoptosis: Studies with 5-azacytidine have shown an upregulation of the TNF-related apoptosis-inducing ligand (TRAIL), which can trigger the extrinsic apoptosis pathway.[4] TRAIL binds to its death receptors, leading to the activation of caspase-8, which in turn can directly activate effector caspases or cleave Bid to tBid, amplifying the apoptotic signal through the mitochondrial pathway.[4]
Cell Cycle Regulation
By reactivating tumor suppressor genes, DHAC acetate can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
-
p21-Mediated Cell Cycle Arrest: The p53-mediated upregulation of p21 (CDKN1A) is a key mechanism for inducing cell cycle arrest.[3] p21 inhibits cyclin-dependent kinases (CDKs), preventing the phosphorylation of retinoblastoma protein (Rb) and thereby blocking the progression of the cell cycle.[5]
-
p16INK4A Re-expression: Demethylation of the p16INK4A promoter leads to its re-expression.[5] p16INK4A is a specific inhibitor of CDK4 and CDK6, which also leads to the maintenance of Rb in its active, hypophosphorylated state, causing a G1 phase arrest.[5]
Quantitative Data Summary
While specific quantitative data for this compound is sparse in publicly available literature, data from studies on its parent compound, 5-azacytidine, and other analogues provide valuable insights into its potential efficacy.
Table 1: In Vitro Cytotoxicity of 5-Azacytidine Analogues in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) |
| H226 | Non-Small Cell Lung Cancer | 5-Azacytidine | ~0.6 | Not Specified |
| H358 | Non-Small Cell Lung Cancer | 5-Azacytidine | ~3.4 | Not Specified |
| H460 | Non-Small Cell Lung Cancer | 5-Azacytidine | ~4.9 | Not Specified |
| A549 | Non-Small Cell Lung Cancer | 5-Azacytidine | Varies | 48 |
| SK-MES-1 | Non-Small Cell Lung Cancer | 5-Azacytidine | Varies | 48 |
| H1792 | Non-Small Cell Lung Cancer | 5-Azacytidine | Varies | 48 |
| H522 | Non-Small Cell Lung Cancer | 5-Azacytidine | Varies | 48 |
Note: Data for NSCLC cell lines other than H226, H358, and H460 showed varied sensitivity, with dose-response curves provided in the source material.[6][7]
Table 2: In Vivo Antitumor Activity of 5-Azacytidine Analogues
| Cancer Model | Compound | Dosing Regimen | Outcome |
| IDH1 Mutant Glioma Xenograft | 5-Azacytidine | Long-term administration | Significant reduction in tumor growth, tumor regression observed at 14 weeks.[8][9] |
| Orthotopic Human Lung Cancer Xenografts (H460 and H358) | 5-Azacytidine | Intratracheal administration | ~3-fold more effective in prolonging survival compared to intravenous administration.[7] |
| Pancreatic Ductal Adenocarcinoma Model | 5-Azacytidine | 1 mg/kg via intraperitoneal injection | Tumor growth control.[10] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the antitumor activity of this compound, based on methodologies reported for 5-azacytidine.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of DHAC acetate in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to treatment and control (vehicle) groups.
-
Treatment: Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injections).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight and overall health of the mice.
-
Endpoint: Continue the experiment until a predefined endpoint is reached, such as a maximum tumor volume or a specific duration of treatment.
-
Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as histology, immunohistochemistry, and gene expression studies.[8][9]
Conclusion
This compound is a DNA methyltransferase inhibitor with significant potential as an antitumor agent. Its ability to induce DNA hypomethylation and reactivate tumor suppressor genes leads to apoptosis and cell cycle arrest in cancer cells. While more research is needed to fully elucidate its specific signaling pathways and to generate comprehensive quantitative efficacy data, the information gathered from its parent compound, 5-azacytidine, provides a strong foundation for its continued development. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer.
References
- 1. Cellular metabolism of 5,6-dihydro-5-azacytidine and its incorporation into DNA and RNA of human lymphoid cells CEM/O and CEM/dCk(-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aza-cytidine is a potent inhibitor of DNA methyltransferase 3a and induces apoptosis in HCT-116 colon cancer cells via Gadd45- and p53-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-azacytidine, a chemotherapeutic drug, induces TRAIL-mediated apoptosis in mouse thymocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-azacytidine reduces methylation, promotes differentiation and induces tumor regression in a patient-derived IDH1 mutant glioma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Frontiers | 5-Azacytidine Potentiates Anti-tumor Immunity in a Model of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
effect of Dihydro-5-azacytidine acetate on gene expression
An In-Depth Technical Guide to the Effects of Dihydro-5-azacytidine Acetate (B1210297) on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydro-5-azacytidine (DHAC), a close analog of 5-azacytidine (B1684299) (AZA), is a potent epigenetic modulator primarily known for its role as a DNA hypomethylating agent. By inhibiting DNA methyltransferases (DNMTs), DHAC triggers a cascade of downstream effects, most notably the re-expression of silenced genes, including critical tumor suppressors. This mechanism underpins its therapeutic application in hematological malignancies like myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML).[1][2][3] This technical guide provides a comprehensive overview of DHAC's mechanism of action on gene expression, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core biological and experimental workflows.
Core Mechanism of Action: DNA Hypomethylation and Gene Reactivation
The primary mechanism by which Dihydro-5-azacytidine and its related compounds influence gene expression is through the inhibition of DNA methylation.[3][4][5]
-
DNA Methylation and Gene Silencing: In normal and cancerous cells, DNA methylation, the addition of a methyl group to cytosine residues in CpG dinucleotides, is a key epigenetic mark for gene silencing.[3][6] Hypermethylation of CpG islands within the promoter regions of tumor suppressor genes is a common hallmark of cancer, leading to their transcriptional inactivation.[7]
-
DHAC Incorporation and DNMT Trapping: As a cytidine (B196190) analog, DHAC (and AZA) is incorporated into newly synthesized DNA during replication.[8][9] Once integrated, it forms a covalent bond with DNA methyltransferase (DNMT1) enzymes that attempt to methylate the analog.[2][8] This action traps the enzyme, marking it for degradation and effectively depleting the cell of active DNMT1.[9][10]
-
Passive Demethylation: The depletion of DNMTs leads to a "passive" demethylation process. As cells divide, the newly synthesized DNA strands are not methylated, resulting in a progressive, genome-wide reduction of DNA methylation.[2]
-
Gene Re-expression: The removal of repressive methylation marks from gene promoters can restore the transcriptional machinery's access, leading to the re-expression of previously silenced genes.[11][12] This includes tumor suppressor genes, cancer-testis antigens, and endogenous retroviral elements (ERVs), which can trigger an immune response.[11][12]
While DNA hypomethylation is the principal mechanism, AZA and DHAC can also be incorporated into RNA, which may disrupt protein synthesis and RNA processing.[1][13] This dual action on both DNA and RNA distinguishes them from agents like decitabine (B1684300) (DAC or 5-aza-2'-deoxycytidine), which is exclusively incorporated into DNA.[13]
Signaling Pathways and Cellular Responses
Treatment with Dihydro-5-azacytidine acetate initiates a complex cellular response involving multiple signaling pathways. The reactivation of silenced genes and the induction of DNA damage response pathways lead to significant changes in cell fate.
Key affected pathways include:
-
Apoptosis and DNA Damage Response: The formation of DNMT-DNA adducts is recognized as a form of DNA damage, activating DNA repair pathways (ATM/ATR) and inducing phosphorylation of H2AX (γH2AX).[10] This damage, coupled with the re-expression of pro-apoptotic genes, can lead to programmed cell death.[10][13]
-
Cell Cycle Regulation: Treatment often results in cell cycle arrest, typically at the G2/M phase, preventing proliferation of malignant cells.[13]
-
Immune Signaling: A crucial effect is the induction of interferon-induced pathways.[11] The re-expression of endogenous retroviral elements (ERVs) can trigger a viral mimicry response, activating innate immune signaling and making cancer cells more visible to the immune system.[11][12]
Quantitative Analysis of Gene Expression Changes
The impact of azanucleosides on the transcriptome is extensive. Microarray and RNA-sequencing studies have quantified these changes across various cancer cell lines and in patient samples. While this compound is less commonly studied than AZA and DAC, its similar structure and primary mechanism of action allow for relevant inferences.
Table 1: Summary of Differential Gene Expression in NSCLC Cell Lines Treated with Azacitidine (AZA) vs. Decitabine (DAC)
| Cell Line | Drug (Conc.) | Treatment Duration | Upregulated Genes | Downregulated Genes | Common with Other Drug | Reference |
| A549 | AZA (3 µM) | 48 hours | 702 | 1007 | 66 (Upregulated) | [13] |
| A549 | DAC (3 µM) | 48 hours | 479 | 506 | 66 (Upregulated) | [13] |
| H1299 | AZA (3 µM) | 48 hours | 1297 | 1045 | 169 (Upregulated) | [13] |
| H1299 | DAC (3 µM) | 48 hours | 750 | 581 | 169 (Upregulated) | [13] |
Data from a study on non-small cell lung cancer (NSCLC) highlights that AZA and DAC regulate distinct sets of genes, with AZA often modulating a larger number of genes at higher concentrations.[13] The overlap in regulated genes is surprisingly low, ranging from 6% to 22%.[13]
Table 2: Global DNA Methylation Changes Induced by Azanucleosides
| Drug | Cell Line/Patient Cohort | Treatment Details | Change in Global Methylation | Reference |
| 5-Azacytidine | Advanced Cancer Patients | 20-75 mg/m² for 10 days | Median drop from 63.4% to 57.4% | [3] |
| Decitabine | MDS/AML Patients | 10 days of therapy | Global, reversible hypomethylation | [11] |
| 5-Azacytidine | HCT116 Colon Cancer Cells | 1 µM for 36 hours | ~50% reduction | [2] |
| Decitabine | HCT116 Colon Cancer Cells | 1 µM for 24-36 hours | ~60% reduction | [2] |
These studies confirm that treatment leads to a significant but often transient reduction in global DNA methylation.[3][11]
Experimental Protocols
In Vitro Treatment of Cell Lines with 5-Azacytidine
This protocol provides a generalized method for treating adherent cancer cell lines to assess effects on gene expression.
Materials:
-
Complete culture medium (e.g., DMEM or MEM with 10% FBS)[14]
-
5-Azacytidine (or Dihydro-5-azacytidine) powder
-
DMSO or 50% acetic acid for stock solution preparation[15]
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at a density that allows for several population doublings without reaching confluence during the treatment period.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the drug in DMSO.[15] Aliquot and store at -20°C or colder. Stability is a critical issue; use freshly prepared or recently thawed aliquots.[15]
-
Drug Treatment: 24 hours after seeding, replace the medium with fresh medium containing the desired final concentration of the drug (typically 1-10 µM).[14][15]
-
Incubation and Medium Change: Incubate cells for the desired duration (e.g., 48, 72, or 96 hours).[13][14] Because the drug is unstable in aqueous solution, it is crucial to replace the drug-containing medium every 24 hours.[15][16]
-
Cell Harvest: At the end of the treatment period, wash cells with PBS and harvest them for downstream analysis (e.g., RNA extraction, protein lysis, or DNA isolation).
Workflow for Gene Expression Analysis via RNA-Sequencing
Protocol Outline:
-
RNA Isolation: Extract total RNA from both treated and control cells using a standard method like TRIzol reagent or a column-based kit.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Perform high-throughput sequencing on a platform like Illumina NovaSeq or NextSeq.[17]
-
Bioinformatic Analysis:
-
Quality Control: Check raw sequencing reads for quality using tools like FastQC.
-
Alignment: Align reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated in treated versus control samples.[18]
-
Pathway Analysis: Perform Gene Set Enrichment Analysis (GSEA) or similar analyses to identify biological pathways that are significantly altered by the treatment.[18]
-
Conclusion
This compound is a powerful epigenetic drug that fundamentally alters gene expression programs in cancer cells. Its primary mechanism, the inhibition of DNA methylation, leads to the reactivation of critical silenced genes, triggering anti-tumor responses including apoptosis, cell cycle arrest, and immune activation. Quantitative transcriptomic analyses reveal that it modulates thousands of genes, with effects that are potent but can be distinct from other azanucleosides. The detailed protocols provided herein offer a framework for researchers to further investigate its molecular effects and explore its therapeutic potential in various disease models. A thorough understanding of its impact on gene expression and cellular signaling is essential for optimizing its use in drug development and clinical settings.
References
- 1. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of DNA methylation by 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 5-azacytidine on differentiation and DNA methylation in human promyelocytic leukemia cells (HL-60) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Active DNA demethylation damages DNA: Active DNA demethylation maintains enhancer activity in nonproliferating cells but can damage DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-azacytidine reduces methylation, promotes differentiation and induces tumor regression in a patient-derived IDH1 mutant glioma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recurrent transcriptional responses in AML and MDS patients treated with decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture and 5-Azacytidine Treatment [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Serial Analysis and Comparison of Mutation Profiles in Decitabine-treated Myeloid Sarcoma and Subsequent Acute Myeloid Leukemia Using Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of response and resistance to combined decitabine and ipilimumab for advanced myeloid disease - PMC [pmc.ncbi.nlm.nih.gov]
Dihydro-5-azacytidine Acetate: A Technical Guide to its Incorporation into DNA and RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-5-azacytidine (DHAC) is a hydrolytically stable analog of 5-azacytidine (B1684299), a pyrimidine (B1678525) nucleoside analog of cytidine.[1] Like its parent compound, DHAC exhibits antileukemic activity and functions as a DNA hypomethylating agent by inhibiting DNA methyltransferases (DNMTs).[1][2] This technical guide provides an in-depth overview of the incorporation of dihydro-5-azacytidine acetate (B1210297) into DNA and RNA, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated molecular pathways and experimental workflows.
Data on Cellular Metabolism and Nucleic Acid Incorporation
The cellular uptake and metabolism of dihydro-5-azacytidine are prerequisites for its incorporation into nucleic acids. Upon entering the cell, it is phosphorylated to its active triphosphate forms. The following tables summarize the key quantitative data on the cellular metabolism and incorporation of DHAC into the DNA and RNA of human lymphoid cell lines.
| Table 1: Intracellular Concentrations of Dihydro-5-azacytidine Anabolites in Human Lymphoid Cells | |||
| Cell Line | Anabolite | Peak Concentration (µM) | Time to Peak (hours) |
| CEM/O | [3H]DHACTP | 110.3 ± 30.7 | 9 |
| CEM/dCk(-) | [3H]DHACTP | 96.3 ± 41.9 | 12 |
| CEM/O | [3H]DHAdCTP | 13.5 ± 7.7 | 4 |
| CEM/dCk(-) | [3H]DHAdCTP | 80.8 ± 13.8 | 12 |
Data from studies on CCRF/CEM/O and deoxycytidine kinase mutant CCRF/CEM/dCk(-) human lymphoid cell lines incubated with their respective IC50 concentrations of [3H]DHAC for 24 hours.[1]
| Table 2: Incorporation of Dihydro-5-azacytidine Anabolites into Nucleic Acids of Human Lymphoid Cells | ||
| Cell Line | Nucleic Acid | Plateau of Incorporation (pmol/10^7 cells) |
| CEM/O | RNA | 552.6 ± 7.8 |
| CEM/O | DNA | 64.55 ± 10.0 |
| CEM/dCk(-) | RNA | 4,256.3 ± 631.0 |
| CEM/dCk(-) | DNA | 395.5 ± 145.4 |
Data reflects the plateau reached for the amount of DHAC anabolites incorporated into the nucleic acids of CEM/O and CEM/dCk(-) cells following equitoxic treatments with DHAC.[1]
Mechanism of Action: DNA Hypomethylation
The primary mechanism of action for dihydro-5-azacytidine, once incorporated into DNA, is the inhibition of DNA methyltransferases (DNMTs).[2] This leads to a reduction in DNA methylation, a key epigenetic modification.
Caption: Metabolic pathway and mechanism of action of Dihydro-5-azacytidine.
Experimental Protocols
Quantification of Dihydro-5-azacytidine Nucleotides by HPLC
A common method for the quantification of DHAC and its anabolites from cellular extracts is High-Performance Liquid Chromatography (HPLC).
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture human lymphoid cells (e.g., CCRF/CEM/O) in appropriate media.
-
Incubate the cells with a specific concentration (e.g., IC50) of radiolabeled [3H]DHAC for a defined period (e.g., 24 hours).
-
At predetermined time intervals, remove aliquot samples of the cell suspension.
-
-
Extraction of Nucleotides:
-
Centrifuge the cell samples to pellet the cells.
-
Wash the cell pellet with a cold saline solution.
-
Extract the acid-soluble nucleotides by treating the cell pellet with an acid, such as perchloric acid.
-
Centrifuge to remove the acid-insoluble material.
-
Neutralize the acid-soluble extract.
-
-
HPLC Analysis:
-
Assay the neutralized acid-soluble extracts using a suitable HPLC system.
-
Employ an appropriate column (e.g., anion-exchange) and mobile phase gradient to separate the different nucleotide species.
-
Detect the radiolabeled DHAC anabolites using a flow-through radioactivity detector.
-
Quantify the concentration of each anabolite by comparing the peak areas to those of known standards.
-
Caption: Experimental workflow for HPLC-based quantification of DHAC anabolites.
Direct Detection of 5-Azacytidine Incorporation into RNA via LC-MS/MS
While specific to 5-azacytidine, this chemical method can be adapted for the detection of DHAC incorporation into RNA. It overcomes the chemical lability of 5-azacytidine.
Protocol Outline:
-
Cell Culture and Treatment:
-
Treat cells (e.g., MV-411) with 5-azacytidine.
-
Isolate total RNA from both treated and control cells.
-
-
Chemical Conversion:
-
Treat the isolated total RNA with sodium borohydride (B1222165) (NaBH4). This converts the incorporated 5-azacytidine to the more stable dihydro-5-azacytidine.
-
-
Hydrolysis and Analysis:
-
Perform acid hydrolysis of the RNA to release the individual nucleosides.
-
Analyze the hydrolysate using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) to detect and quantify the stable dihydro-5-azacytidine.
-
Caption: Workflow for detecting 5-azacytidine incorporation into RNA.
Conclusion
Dihydro-5-azacytidine acetate is effectively metabolized and incorporated into both DNA and RNA in human cells. Its incorporation into DNA leads to the inhibition of DNA methyltransferases, resulting in DNA hypomethylation and the re-expression of silenced genes, which contributes to its anti-cancer activity. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working with this and related compounds. The methodologies described offer robust approaches to quantify the extent of nucleic acid incorporation and to elucidate the downstream molecular consequences.
References
Toxicological Profile of Dihydro-5-azacytidine Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of Dihydro-5-azacytidine acetate (B1210297), a nucleoside analog with potential therapeutic applications. This document summarizes key toxicological data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and development.
Executive Summary
Dihydro-5-azacytidine (DHAC), the active component of Dihydro-5-azacytidine acetate, is a hydrolytically stable analog of 5-azacytidine (B1684299) that acts as a DNA methyltransferase inhibitor. While specific toxicological data for the acetate salt is limited, the profile is expected to be predominantly dictated by the DHAC moiety. DHAC is noted to be less cytotoxic than its counterparts, 5-azacytidine (5-AZA) and 2'-deoxy-5-azacytidine (DAC).[1] Its mechanism of action involves incorporation into DNA, leading to the covalent trapping of DNA methyltransferases, subsequent DNA hypomethylation, and the re-expression of silenced genes.[1] However, this interaction also contributes to its toxicity, primarily through the induction of DNA damage, cell cycle arrest, and apoptosis.[2][3]
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for Dihydro-5-azacytidine and its related analog, 5-azacytidine.
Table 1: Acute Toxicity Data
| Compound | Species | Route | Parameter | Value | Reference |
| Dihydro-5-azacytidine | Mouse | Intravenous | LD50 | 2559 mg/kg | |
| Dihydro-5-azacytidine | Mouse (tumor-bearing) | Intraperitoneal | LD10 | 1500 mg/kg | |
| 5-Azacytidine | Mouse | Oral | LD50 | 572 mg/kg | [4] |
| 5-Azacytidine | Mouse | Intraperitoneal | LD50 | 116 mg/kg | [4] |
Table 2: Carcinogenicity Data for 5-Azacytidine
| Species | Route | Dosing Regimen | Findings | Reference |
| Sprague-Dawley Rats | Intraperitoneal | 2.6 or 5.2 mg/kg, 3 times/week for 34 weeks | Inadequate survival for meaningful analysis. Bone-marrow atrophy observed. | [5] |
| B6C3F1 Mice (female) | Intraperitoneal | 2.2 or 4.4 mg/kg, 3 times/week for 52 weeks | Associated with the induction of lymphocytic and granulocytic neoplasms of the hematopoietic system. | [5] |
Table 3: Reproductive and Developmental Toxicity Data for 5-Azacytidine
| Species | Exposure Period | Doses | Effects | Reference |
| Sprague-Dawley Rats | Gestation days 9, 10, 11, or 12 | 0.5, 1, and 2 mg/kg (single IP injection) | Embryolethal, reduced fetal weight, digit and limb anomalies, exencephaly, micrognathia, gastroschisis, and rib defects. | [6][7] |
| Sprague-Dawley Rats | Gestation days 1-8 | 0.15, 0.30, 0.60, or 1.2 mg/kg/day | Dose-dependent decreases in offspring survival and fetal weight; increased incidence of microphthalmia and exencephaly. | [8] |
| Sprague-Dawley Rats (males) | 4 and 11 weeks (3 times/week) | 2.5 and 5.0 mg/kg (IP) | Increased preimplantation loss, decreased fertility at the high dose. | [9] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below, based on established guidelines and published studies.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assessment
The Ames test evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10][11]
Protocol (Plate Incorporation Method):
-
Strain Preparation: Grow selected S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.
-
Metabolic Activation: Prepare a rat liver S9 fraction for assays requiring metabolic activation.
-
Exposure: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.
-
Plating: Add molten top agar (B569324) to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.[10][11]
This assay detects genotoxic damage by identifying micronuclei in erythrocytes of treated rodents.[12]
Protocol (OECD 474):
-
Animal Dosing: Treat animals (typically mice or rats) with the test substance, usually via the intended clinical route, at three dose levels. Include vehicle and positive controls. Dosing is typically done once or twice.
-
Sample Collection: Collect peripheral blood or bone marrow at appropriate time points after the last administration (e.g., 24 and 48 hours).
-
Slide Preparation: Prepare smears of bone marrow or blood on microscope slides.
-
Staining: Stain the slides with a dye that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) and allows visualization of micronuclei (e.g., Giemsa, acridine (B1665455) orange).
-
Microscopic Analysis: Score a predetermined number of PCEs (e.g., 2000) per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs as a measure of cytotoxicity.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control indicates a positive result.[12]
This test identifies agents that cause structural chromosomal damage in cultured mammalian cells.[13]
Protocol (OECD 473):
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79) or primary human lymphocytes.
-
Treatment: Expose cell cultures to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a short duration (e.g., 3-6 hours). Also, conduct a continuous treatment without S9 for a longer period (e.g., 24 hours).
-
Harvesting: Add a metaphase-arresting agent (e.g., colcemid) for the last 1-3 hours of culture. Harvest the cells.
-
Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining: Stain the slides with a suitable stain (e.g., Giemsa).
-
Microscopic Analysis: Analyze at least 200 metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations indicates a positive result.[13]
Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[5][6][14]
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action of Dihydro-5-azacytidine is the inhibition of DNA methylation. However, its toxicity is also linked to the induction of a DNA damage response and subsequent apoptosis.
DNA Methylation Inhibition Workflow
The following diagram illustrates the general workflow of how Dihydro-5-azacytidine inhibits DNA methylation.
Caption: Workflow of this compound from cellular uptake to gene re-expression.
DNA Damage Response and Apoptosis Signaling Pathway
The incorporation of Dihydro-5-azacytidine into DNA can be recognized as DNA damage, triggering a cellular response that can lead to cell cycle arrest or apoptosis. The p53 tumor suppressor protein plays a crucial role in this process.[15][16] The DNA damage response can be mediated by ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[9][17][18][19]
Caption: DNA damage response and p53-mediated apoptosis induced by Dihydro-5-azacytidine.
Conclusion
The toxicological profile of this compound is characterized by its mechanism-based cytotoxicity, stemming from its action as a DNA methyltransferase inhibitor. While it appears to be less cytotoxic than other 5-azacytidine analogs, it still presents significant toxicological considerations, including the potential for genotoxicity, carcinogenicity, and reproductive and developmental toxicity. The provided data and experimental protocols offer a foundational resource for researchers and drug development professionals to further investigate and characterize the safety profile of this compound. A thorough understanding of its toxicological properties is essential for its potential advancement as a therapeutic agent.
References
- 1. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of 5-aza-2'-deoxycytidine to mammalian cells is mediated primarily by covalent trapping of DNA methyltransferase rather than DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azacitidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
- 7. OECD Guidlines By Genotoxicity | PPTX [slideshare.net]
- 8. Differences in DNA damage produced by incorporation of 5-aza-2'-deoxycytidine or 5,6-dihydro-5-azacytidine into DNA of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An ATM- and Rad3-related (ATR) signaling pathway and a phosphorylation-acetylation cascade are involved in activation of p53/p21Waf1/Cip1 in response to 5-aza-2'-deoxycytidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Equitoxic Doses of 5-Azacytidine and 5-Aza-2′Deoxycytidine Induce Diverse Immediate and Overlapping Heritable Changes in the Transcriptome | PLOS One [journals.plos.org]
- 12. inotiv.com [inotiv.com]
- 13. fda.gov [fda.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Activation of the p53 DNA damage response pathway after inhibition of DNA methyltransferase by 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 5-Azacytidine, a DNA methyltransferase inhibitor, induces ATR-mediated DNA double-strand break responses, apoptosis, and synergistic cytotoxicity with doxorubicin and bortezomib against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of 5-Aza-2'-deoxycytidine against gastric cancer involves DNA damage in an ATM-P53 dependent signaling pathway and demethylation of P16(INK4A) - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydro-5-azacytidine Acetate for Epigenetic Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epigenetic modifications, particularly DNA methylation, are critical regulators of gene expression and cellular identity. Aberrant DNA methylation patterns are a hallmark of numerous diseases, most notably cancer. The reversal of these epigenetic alterations through pharmacological intervention presents a promising therapeutic strategy. Dihydro-5-azacytidine acetate (B1210297) (DHAC), a nucleoside analog and DNA methyltransferase (DNMT) inhibitor, offers a potential tool for epigenetic reprogramming. This technical guide provides an in-depth overview of DHAC and related DNMT inhibitors, their mechanism of action, experimental protocols for their use, and a summary of key quantitative data to support further research and development.
Introduction to Dihydro-5-azacytidine Acetate and Related DNMT Inhibitors
Dihydro-5-azacytidine (DHAC) is a hydrolytically stable analog of the well-characterized epigenetic drug 5-azacytidine (B1684299) (Azacitidine).[1] Like its parent compound, DHAC functions as a hypomethylating agent by inhibiting the activity of DNA methyltransferases.[2] DNMTs are a family of enzymes responsible for establishing and maintaining DNA methylation patterns, primarily at CpG dinucleotides.[3] In many cancers, the promoter regions of tumor suppressor genes are hypermethylated, leading to their silencing and contributing to uncontrolled cell growth.[3]
DHAC and other cytidine (B196190) analogs, such as 5-azacytidine and Decitabine (5-aza-2'-deoxycytidine), are incorporated into replicating DNA, where they trap DNMT enzymes, leading to their degradation and a subsequent passive loss of methylation patterns during cell division.[4] This process of epigenetic reprogramming can lead to the re-expression of silenced tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
While sharing a common mechanism, these analogs exhibit differences in their chemical stability, cytotoxicity, and incorporation into nucleic acids. 5-azacytidine can be incorporated into both RNA and DNA, whereas Decitabine is exclusively incorporated into DNA.[1] DHAC is noted for its increased stability in aqueous solutions compared to 5-azacytidine, a property that is advantageous for experimental and potentially therapeutic applications.[1] However, it has been reported to be less potent in its hypomethylating activity and cytotoxicity compared to Azacitidine and Decitabine.[1]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and other cytidine-based DNMT inhibitors is the irreversible inhibition of DNA methyltransferases. This initiates a cascade of molecular events leading to epigenetic reprogramming and anti-tumor effects.
DNMT Inhibition and DNA Hypomethylation
Epigenetic Reprogramming and Gene Reactivation
The resulting DNA hypomethylation leads to the reactivation of previously silenced genes, most notably tumor suppressor genes. This can trigger downstream signaling pathways that inhibit cancer cell proliferation and survival.
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds from various in vitro studies.
Table 1: In Vitro Efficacy of Dihydro-5-azacytidine (DHAC)
| Cell Line | Assay | Concentration | Effect | Citation |
| Chinese Hamster Ovary (CHO) | Colony Formation | 25 µg/ml (13 hr) | 50% inhibition | |
| Chinese Hamster Ovary (CHO) | Colony Formation | 11 µg/ml (24 hr) | 50% inhibition | |
| Friend leukemia | Cell Growth | 50 µg/ml | 50% inhibition | |
| L1210 | Cell Growth | 35 µg/ml | 50% inhibition | |
| CCRF-CEM & HL-60 | DNA Methylation | Not specified | 20-25% hypomethylation | [1] |
Table 2: Comparative Efficacy of 5-Azacytidine (Azacitidine) in Cancer Cell Lines
| Cell Line | Assay | IC50 / EC50 | Citation |
| A549 (NSCLC) | Cell Viability | 1.8 µM | [1] |
| H1975 (NSCLC) | Cell Viability | 10.5 µM | [1] |
| H460 (NSCLC) | Cell Viability | 2.5 µM | [1] |
| H23 (NSCLC) | Cell Viability | 3.6 µM | [1] |
| H1299 (NSCLC) | Cell Viability | 5.1 µM | [1] |
| MOLT4 (ALL) | Cell Viability (24hr) | 16.51 µM | [3] |
| Jurkat (ALL) | Cell Viability (24hr) | 12.81 µM | [3] |
| MOLT4 (ALL) | Cell Viability (48hr) | 13.45 µM | [3] |
| Jurkat (ALL) | Cell Viability (48hr) | 9.78 µM | [3] |
Table 3: Comparative Efficacy of Decitabine (5-aza-2'-deoxycytidine) in Cancer Cell Lines
| Cell Line | Assay | IC50 / EC50 | Citation |
| H1299 (NSCLC) | Cell Viability | 5.1 µM | [1] |
| A549, H1975, H460, H23 (NSCLC) | Cell Viability | Not reached (>55% viability) | [1] |
| HL-60 (AML) | Colony Formation (1hr) | ~10 µM | |
| Molt-3 (ALL) | Colony Formation (1hr) | ~10 µM | |
| RPMI-8392 (B-cell leukemia) | Colony Formation (1hr) | ~10 µM | |
| Leukemic cell lines | Colony Formation (24hr) | ~0.1 µM | |
| Fibrosarcoma | Colony Formation (2hr) | ~4 µM | |
| Calu-6 (Lung Carcinoma) | Colony Formation (4hr) | ~0.5 µM |
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of DNMT inhibitors. The following sections provide protocols for key in vitro experiments.
In Vitro Treatment with DNMT Inhibitors
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the treatment period.
-
Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Drug Preparation: Prepare a stock solution of the DNMT inhibitor (e.g., in DMSO or 50% acetic acid). Further dilute to the desired final concentrations in fresh culture medium immediately before use, as some analogs are unstable in aqueous solutions.
-
Treatment: Remove the old medium and add the medium containing the DNMT inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired duration (typically 24 to 96 hours). For longer treatments, the medium with fresh drug should be replaced every 24 hours.
-
Harvesting: After the treatment period, harvest the cells for downstream analysis.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the DNMT inhibitor.
-
Incubation: Incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Western Blot for DNMT1 Expression
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against DNMT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize DNMT1 expression to a loading control like β-actin or GAPDH.
DNA Methylation Analysis by Bisulfite Sequencing
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Several commercial kits are available for this step.
-
PCR Amplification: Amplify the target region of interest from the bisulfite-converted DNA using specific primers.
-
Sequencing: Sequence the PCR products. This can be done by traditional Sanger sequencing of cloned PCR products or by next-generation sequencing for a more comprehensive analysis.
-
Data Analysis: Align the sequences to a reference sequence and quantify the percentage of methylation at each CpG site by comparing the number of cytosines (methylated) to thymines (converted from unmethylated cytosines).
Conclusion
This compound and other DNMT inhibitors are powerful tools for studying and potentially reversing the epigenetic alterations that drive diseases like cancer. Their ability to induce DNA hypomethylation and reactivate silenced genes offers a promising avenue for therapeutic intervention. This guide provides a foundational understanding of the mechanism of action, quantitative efficacy, and key experimental protocols for these compounds. While this compound appears to be less cytotoxic than its more established counterparts, further research is needed to fully characterize its therapeutic potential. The detailed protocols and comparative data presented here should aid researchers and drug development professionals in designing and executing robust studies to further explore the utility of epigenetic reprogramming in various disease models.
References
- 1. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydro-5-azacytidine (DHAC; NSC 264880) | DNA Methyltransferase | 62488-57-7 | Invivochem [invivochem.com]
- 3. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Pharmacology of Dihydro-5-azacytidine Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-5-azacytidine acetate (B1210297) (DHAC), a nucleoside analog and a hydrolytically stable congener of 5-azacytidine (B1684299), has garnered significant interest in the field of oncology for its potent anti-tumor activities. Unlike its parent compound, 5-azacytidine, which is unstable in aqueous solutions, DHAC's chemical stability allows for more versatile administration routes, including prolonged intravenous infusions, potentially mitigating some of the acute toxicities associated with bolus administrations of 5-azacytidine. This guide provides a comprehensive overview of the pharmacology of Dihydro-5-azacytidine acetate, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and associated experimental protocols.
Mechanism of Action
The primary mechanism of action of Dihydro-5-azacytidine is through the inhibition of DNA methylation. As a cytidine (B196190) analog, it is incorporated into replicating DNA, where it subsequently traps DNA methyltransferase (DNMT) enzymes. This covalent trapping depletes the cell of active DNMTs, leading to a passive, replication-dependent hypomethylation of the genome. The reduction in DNA methylation can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Caption: Molecular mechanism of Dihydro-5-azacytidine action.
Pharmacodynamics
The pharmacodynamic effects of Dihydro-5-azacytidine are centered on its ability to induce DNA hypomethylation and subsequent anti-proliferative effects.
DNA Hypomethylation
Studies in L1210 leukemia cells have demonstrated the dose-dependent hypomethylating effects of DHAC.
| Cell Line | Treatment Dose | % Hypomethylation |
| L1210/0 | LD10 | 25.06% |
| L1210/dCK(-) | LD10 | 46.32% |
Effects on Cell Cycle and Apoptosis
While specific studies on the detailed signaling pathways of DHAC are limited, the effects of its parent compound, 5-azacytidine, are well-documented and provide a strong basis for understanding DHAC's cellular effects. 5-azacytidine has been shown to induce cell cycle arrest and apoptosis through pathways involving key regulatory proteins.
The proposed signaling cascade initiated by DHAC involves the activation of DNA damage response pathways, leading to the upregulation of p53. This, in turn, can trigger apoptosis through the intrinsic pathway, involving the activation of caspase-9 and caspase-3, and the extrinsic pathway, potentially through the upregulation of TRAIL, leading to the activation of caspase-8. Furthermore, p53 can induce cell cycle arrest via the upregulation of cyclin-dependent kinase inhibitors like p21.
Caption: Proposed signaling pathways for DHAC-induced apoptosis and cell cycle arrest.
Pharmacokinetics
A Phase I clinical trial of Dihydro-5-azacytidine (NSC 264880) administered as a 24-hour constant intravenous infusion provided key pharmacokinetic parameters in patients with advanced cancer.[1]
| Parameter | Value |
| Dosing Schedule | 24-h constant IV infusion every 28 days |
| Starting Dose | 1 g/m² |
| Maximum Tolerated Dose (MTD) | 7 g/m² |
| Dose-Limiting Toxicity | Pleuritic chest pain |
| Steady-State Plasma Levels (at MTD) | 10.0 - 20.5 µg/mL |
| Time to Reach Steady State | 8 hours |
| Total-Body Clearance | 311 +/- 76 mL/min/m² |
| Post-infusion Half-life | 1 - 2 hours |
| Urinary Excretion (unchanged) | 8 - 20% of administered dose |
Experimental Protocols
Quantification of Dihydro-5-azacytidine in Biological Samples by HPLC
This protocol describes a sensitive and specific reverse-phase high-performance liquid chromatography (HPLC) assay for the quantification of DHAC in plasma, urine, and ascites.[1]
Methodology:
-
Sample Preparation:
-
Plasma, urine, or ascites samples are collected.
-
Proteins are precipitated using a suitable organic solvent (e.g., acetonitrile).
-
The supernatant is collected after centrifugation.
-
-
Chromatographic Conditions:
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the maximal absorbance of DHAC.
-
Quantification: A standard curve is generated using known concentrations of DHAC to quantify the drug in the biological samples.
-
Caption: Workflow for HPLC-based quantification of DHAC.
DNA Methylation Analysis by Bisulfite Sequencing
This protocol outlines the gold-standard method for analyzing DNA methylation at single-nucleotide resolution.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the target region of interest using primers specific for the bisulfite-converted DNA.
-
Cloning and Sequencing:
-
Clone the PCR products into a suitable vector.
-
Sequence multiple clones to determine the methylation status of individual CpG sites.
-
-
Data Analysis: Align the sequences and calculate the percentage of methylation at each CpG site.
Caption: Experimental workflow for DNA methylation analysis by bisulfite sequencing.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with DHAC for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is used to distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol uses Annexin V and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with DHAC as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a membrane-impermeant dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Toxicity Profile
In the Phase I clinical trial, Dihydro-5-azacytidine was generally well-tolerated at doses up to 7 g/m². The primary dose-limiting toxicity was pleuritic chest pain.[1] Notably, there was no evidence of myelosuppression, nephrotoxicity, or hepatotoxicity at the doses tested.[1] Other reported toxicities included non-limiting nausea and vomiting.[1]
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action as a DNA hypomethylating agent. Its enhanced stability compared to 5-azacytidine offers potential clinical advantages. The available pharmacokinetic and pharmacodynamic data, along with established experimental protocols, provide a solid foundation for further research and development of this compound as a therapeutic agent for various malignancies. Future studies should focus on elucidating the detailed molecular pathways affected by DHAC and on expanding its clinical evaluation in a broader range of cancers.
References
Dihydro-5-azacytidine Acetate: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-5-azacytidine acetate (B1210297) (DHAC acetate) is a nucleoside analogue and a potent inhibitor of DNA methylation, a key epigenetic modification implicated in the pathogenesis of cancer. As a second-generation DNA methyltransferase (DNMT) inhibitor, DHAC acetate offers potential advantages in terms of stability and toxicity over its well-studied predecessor, 5-azacytidine (B1684299). This technical guide provides a comprehensive overview of DHAC acetate, its mechanism of action, and its role in cancer research, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways.
Mechanism of Action
Dihydro-5-azacytidine acetate exerts its anti-cancer effects primarily through the inhibition of DNA methyltransferases. The core mechanism involves the following steps:
-
Cellular Uptake and Activation: DHAC acetate is transported into the cell and is subsequently phosphorylated to its active triphosphate form.
-
Incorporation into DNA: During DNA replication, the activated DHAC is incorporated into the newly synthesized DNA strand in place of cytosine.
-
Covalent Trapping of DNMTs: The presence of DHAC in the DNA sequence leads to the formation of a covalent bond with DNA methyltransferase (DNMT) enzymes when they attempt to methylate the adjacent cytosine. This irreversible binding effectively traps the enzyme, leading to its degradation.
-
Passive Demethylation: The depletion of active DNMTs results in a passive loss of methylation patterns during subsequent rounds of DNA replication.
-
Reactivation of Tumor Suppressor Genes: The resulting hypomethylation of CpG islands in the promoter regions of tumor suppressor genes leads to their re-expression, restoring their function in controlling cell growth, differentiation, and apoptosis.
Quantitative Data Summary
The following tables summarize the available quantitative data for Dihydro-5-azacytidine and its analogue, 5-azacytidine, to provide a comparative perspective on their efficacy in various cancer cell lines.
Table 1: In Vitro Efficacy (IC50 Values) of 5-Azacytidine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| HCT-116 | Colon Cancer | 2.18 ± 0.33 | 24h | [1] |
| HCT-116 | Colon Cancer | 1.98 ± 0.29 | 48h | [1] |
| A549 | Non-Small Cell Lung Cancer | 2.218 | 48h | [2] |
| SK-MES-1 | Non-Small Cell Lung Cancer | 1.629 | 48h | [2] |
| H1792 | Non-Small Cell Lung Cancer | 1.471 | 48h | [2] |
| H522 | Non-Small Cell Lung Cancer | 1.948 | 48h | [2] |
| MOLT4 | Acute Lymphoblastic Leukemia | 16.51 | 24h | [3] |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24h | [3] |
| OSCC (primary) | Oral Squamous Cell Carcinoma | 0.8 | 24h | [4] |
| CSCs (from OSCC) | Oral Squamous Cell Carcinoma | 1.5 | 24h | [4] |
Table 2: In Vivo Efficacy of Dihydro-5-azacytidine in a Mouse Model
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Tumor Growth Inhibition | Significant reduction | Patient-derived IDH1 mutant glioma xenograft | 5 mg/kg 5-azacytidine | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and its analogues are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT/CCK-8)
This protocol outlines the determination of cell viability upon treatment with DHAC acetate using a colorimetric assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[5]
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours.[1] A vehicle control (e.g., DMSO) should be included.
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[1][5]
-
Solubilization: If using MTT, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[1][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
DNA Methylation Analysis (Bisulfite Sequencing)
This protocol provides a general workflow for analyzing changes in DNA methylation patterns following treatment with DHAC acetate.
-
Cell Treatment and DNA Extraction: Treat cells with DHAC acetate at the desired concentration and duration. Extract genomic DNA using a standard phenol-chloroform method or a commercial kit.[6]
-
Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[6]
-
PCR Amplification: Amplify the target gene promoter region containing CpG islands using primers specific for the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products to identify the methylation status of individual CpG sites.
-
Data Analysis: Analyze the sequencing data to quantify the percentage of methylation at each CpG site and compare the methylation patterns between treated and untreated cells.[6]
In Vivo Xenograft Mouse Model
This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of DHAC acetate.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound via an appropriate route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and schedule (e.g., 5 mg/kg daily for 5 days).[7] A vehicle control group should be included.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of DHAC acetate.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Mechanism of Action of this compound.
References
- 1. brieflands.com [brieflands.com]
- 2. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 5-Azacytidine suppresses EC9706 cell proliferation and metastasis by upregulating the expression of SOX17 and CDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Azacytidine-Mediated Modulation of the Immune Microenvironment in Murine Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Dihydro-5-azacytidine Acetate in Leukemia Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the preliminary investigations into Dihydro-5-azacytidine acetate (B1210297) (DHAC), a hydrolytically stable analog of the DNA methyltransferase inhibitor 5-azacytidine (B1684299), in the context of leukemia. While research on DHAC is not as extensive as that for its parent compound, 5-azacytidine, or its deoxy derivative, decitabine (B1684300), initial studies have elucidated its mechanism of action and preclinical potential. This document synthesizes the available data on DHAC, focusing on its effects in leukemia models, and provides detailed experimental protocols and visualizations to support further research and development. Due to the limited specific data on the acetate salt form, this guide will focus on the active compound, 5,6-dihydro-5-azacytidine (B1221591) (DHAC).
Mechanism of Action
5,6-dihydro-5-azacytidine, like 5-azacytidine, functions as a hypomethylating agent. Its primary mechanism of action involves the inhibition of DNA methyltransferases (DNMTs), enzymes crucial for maintaining methylation patterns in DNA. Aberrant DNA hypermethylation is a common epigenetic alteration in leukemia, leading to the silencing of tumor suppressor genes and promoting leukemogenesis.
DHAC is a cytidine (B196190) analog that, after cellular uptake and metabolic activation, is incorporated into both RNA and DNA. When incorporated into DNA, it covalently traps DNMT enzymes, leading to their degradation and a subsequent passive, replication-dependent demethylation of the genome. This reversal of hypermethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cellular differentiation and apoptosis in leukemia cells. One of the key advantages of DHAC is its hydrolytic stability, which overcomes a significant limitation of 5-azacytidine.
Preclinical Data
In Vitro Studies
Preliminary in vitro studies have evaluated the cytotoxic and hypomethylating effects of DHAC in various leukemia cell lines. These studies indicate that DHAC is active against both lymphoid and myeloid leukemia cells.
Table 1: In Vitro Activity of 5,6-dihydro-5-azacytidine (DHAC) in Leukemia Cell Lines
| Cell Line | Leukemia Type | Parameter | Value | Reference |
| CCRF-CEM | Acute Lymphoblastic Leukemia | IC50 (24h incubation) | Not explicitly stated, used at IC50 | [1] |
| CCRF-CEM/dCk- | Acute Lymphoblastic Leukemia | IC50 (24h incubation) | Not explicitly stated, used at IC50 | [1] |
| L1210/0 | Mouse Lymphocytic Leukemia | DNA Hypomethylation (LD10) | 25.06% decrease | [2] |
| L1210/dCK- | Mouse Lymphocytic Leukemia | DNA Hypomethylation (LD10) | 46.32% decrease | [2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Global DNA Methylation | ~20-25% decrease | [3] |
| HL-60 | Acute Promyelocytic Leukemia | Global DNA Methylation | ~20-25% decrease | [3] |
A comparative study of various 5-azacytidine analogs demonstrated that while DHAC induced a modest global hypomethylation of 20-25% in CCRF-CEM and HL-60 cells, this was less pronounced than the effects of 5-azacytidine (AC) and decitabine (DAC) which resulted in a 50-60% decrease in DNA methylation.[3] However, DHAC is noted to be less cytotoxic than AC and DAC.[3]
In Vivo Studies
In vivo investigations of DHAC have been conducted in murine leukemia models, providing insights into its pharmacokinetics and anti-leukemic efficacy.
Table 2: In Vivo Pharmacokinetics and Activity of 5,6-dihydro-5-azacytidine (DHAC) in L1210 Leukemia-Bearing Mice
| Parameter | Value |
| Dose | LD10 |
| Peak Plasma Concentration | 317 µM |
| Plasma Half-life (alpha) | 1.03 h |
| Plasma Half-life (beta) | 5 h |
| Major Anabolite in L1210 | DHACTP |
| DHACTP Half-life (alpha) | 4.3 h |
| DHACTP Half-life (beta) | 12.2 h |
| DNA Hypomethylation (L1210/0) | 25.06% decrease |
| DNA Hypomethylation (L1210/dCK-) | 46.32% decrease |
| Reference:[2] |
These findings demonstrate that DHAC is metabolized to its active triphosphate form in vivo and induces DNA hypomethylation in leukemia cells within a murine model.
Experimental Protocols
In Vitro Cytotoxicity and Hypomethylation Assay
This protocol outlines a general procedure for assessing the in vitro effects of DHAC on leukemia cell lines.
1. Cell Culture:
-
Leukemia cell lines (e.g., CCRF-CEM, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
2. Drug Preparation:
-
A stock solution of DHAC is prepared in a suitable solvent (e.g., DMSO or sterile water) and serially diluted to the desired concentrations.
3. Treatment:
-
Cells are seeded in multi-well plates and treated with a range of DHAC concentrations for specified durations (e.g., 24, 48, 72 hours).
4. Cytotoxicity Assessment:
-
Cell viability is measured using standard assays such as MTT or trypan blue exclusion to determine the half-maximal inhibitory concentration (IC50).
5. DNA Methylation Analysis:
-
Genomic DNA is isolated from treated and untreated cells.
-
Global DNA methylation levels can be quantified by methods such as high-performance liquid chromatography (HPLC) to measure the 5-methylcytosine (B146107) content.
-
Gene-specific methylation can be assessed by methylation-specific PCR (MSP).
In Vivo Murine Leukemia Model Protocol
This protocol provides a general framework for evaluating the in vivo efficacy of DHAC.
1. Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID) are used for xenograft models with human leukemia cell lines, or syngeneic models (e.g., BALB/c mice with L1210 cells) are employed.
2. Leukemia Cell Implantation:
-
A predetermined number of leukemia cells are injected intravenously or intraperitoneally into the mice.
3. DHAC Administration:
-
DHAC is administered to the mice via a clinically relevant route (e.g., intraperitoneal or subcutaneous injection) at various doses and schedules.
4. Monitoring:
-
Mice are monitored for signs of disease progression, including weight loss, lethargy, and tumor burden (if applicable, via bioluminescence imaging for luciferase-expressing cells).
-
Peripheral blood samples can be collected to monitor leukemia cell counts.
5. Efficacy Endpoints:
-
The primary endpoint is typically overall survival.
-
Secondary endpoints may include reduction in tumor burden and analysis of leukemia cell infiltration in various organs (e.g., bone marrow, spleen).
6. Pharmacodynamic Studies:
-
At specified time points after DHAC administration, tissues (e.g., leukemia cells from bone marrow or spleen) can be harvested to assess DNA hypomethylation.
Conclusion and Future Directions
The preliminary investigation of 5,6-dihydro-5-azacytidine (DHAC) demonstrates its potential as an anti-leukemic agent with a mechanism of action centered on DNA hypomethylation. Its enhanced stability compared to 5-azacytidine makes it an attractive candidate for further development. However, the available data is limited. Future research should focus on:
-
Expanding In Vitro Studies: Evaluating the efficacy of DHAC across a broader panel of leukemia cell lines, including those with different genetic subtypes and resistance mechanisms.
-
Comprehensive In Vivo Evaluation: Conducting more detailed in vivo studies in various orthotopic and patient-derived xenograft (PDX) models of leukemia to determine optimal dosing and schedules.
-
Elucidation of Signaling Pathways: Investigating the specific downstream signaling pathways affected by DHAC-induced hypomethylation to identify biomarkers of response and potential combination therapies.
-
Comparative Studies: Performing head-to-head comparisons with 5-azacytidine and decitabine in standardized preclinical models to better define its therapeutic window and potential advantages.
This technical guide provides a foundational understanding of DHAC in the context of leukemia and serves as a resource to guide future preclinical investigations into this promising therapeutic agent.
References
- 1. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dihydro-5-azacytidine (Decitabine) Acetate Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Dihydro-5-azacytidine acetate (B1210297), a DNA methyltransferase (DNMT) inhibitor, in cell culture experiments. Dihydro-5-azacytidine, also known as 5-aza-2'-deoxycytidine or Decitabine (B1684300), is a potent epigenetic modifying agent. The acetate salt form is expected to exhibit similar activity in solution.
Introduction
Dihydro-5-azacytidine is a cytidine (B196190) analog that incorporates into DNA and covalently traps DNA methyltransferases, leading to the depletion of the enzyme and subsequent hypomethylation of DNA.[1][2] This inhibition of DNA methylation can reactivate silenced tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.[1][3] Guadecitabine (B612196) (SGI-110), a dinucleotide of decitabine and deoxyguanosine, is a second-generation hypomethylating agent with improved stability.[4][5][6]
Materials and Reagents
-
Dihydro-5-azacytidine acetate (or Decitabine)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade[7]
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (e.g., DMEM, McCoy's 5A, RPMI) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics[8][9]
-
Appropriate cell line(s) (e.g., HCT116, T24, HL-60)[3][8][10]
-
Sterile, ice-cold water or buffer[7]
-
Reagents for downstream analysis (e.g., cell viability, DNA/RNA extraction, apoptosis assays)
Experimental Protocols
Stock Solution Preparation
Due to the instability of Dihydro-5-azacytidine in aqueous solutions, it is crucial to handle it properly.[7]
-
Dissolving the Compound : Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[7] Some protocols also mention solubility in 50% acetic acid or water, though DMSO is common for cell culture applications.[7]
-
Aliquoting and Storage : Aliquot the stock solution into single-use volumes and store at -80°C to maintain stability.[7] Avoid repeated freeze-thaw cycles.
-
Handling Precautions : When preparing working solutions, thaw the stock solution on ice and make dilutions in ice-cold (0 to 4°C) culture medium or PBS to minimize degradation.[7]
Cell Seeding
-
Culture cells in appropriate flasks or plates until they reach logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in multi-well plates or flasks at a density appropriate for the specific cell line and experiment duration. For example, 1 x 10^5 cells/well in a 6-well plate.[11] Allow cells to adhere and resume proliferation for 24 hours before treatment.[8]
Cell Treatment
The optimal concentration and duration of treatment are highly cell-line dependent and should be empirically determined.[7]
-
Determining Working Concentration : It is recommended to first establish the IC50 dose for your cell line by performing a dose-response experiment.[7] A common concentration range for Dihydro-5-azacytidine is 0.1 µM to 10 µM.[3][7][9] For some cell lines, concentrations up to 25 µM may be necessary.[7]
-
Treatment Application : On the day of treatment, thaw a stock solution aliquot on ice. Prepare the desired final concentrations by diluting the stock solution in fresh, pre-warmed complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control group treated with the same concentration of DMSO.[9]
-
Treatment Duration and Media Changes : Treatment duration can range from 24 hours to 7 days.[7][8][9] Because the drug is unstable in aqueous solution and its action is S-phase specific, it is critical to change the medium and add fresh drug every 24 hours for longer treatment periods.[6][7] The treatment should last for at least one cell doubling time to ensure incorporation into newly synthesized DNA.[7]
Post-Treatment Analysis
Following treatment, cells can be harvested for various downstream analyses:
-
Cell Viability and Proliferation : Assays such as MTT, CCK-8, or colony formation assays can be used to assess the effect on cell growth.[8][9][12]
-
Apoptosis : Apoptosis can be quantified using Annexin V/PI staining followed by flow cytometry.[9]
-
DNA Methylation Analysis : Genomic DNA can be isolated for bisulfite sequencing or other methylation-specific PCR techniques to confirm demethylation.[7]
-
Gene Expression Analysis : RNA and protein can be extracted for RT-PCR and Western blotting, respectively, to analyze the expression of target genes.[7][8]
-
Cell Cycle Analysis : Flow cytometry can be used to determine the effect of the treatment on cell cycle distribution.[3]
Data Presentation
The following tables summarize typical concentration ranges and treatment durations for Dihydro-5-azacytidine (Decitabine) and the related compound Guadecitabine (SGI-110) in various cell lines.
Table 1: Dihydro-5-azacytidine (Decitabine) Treatment Parameters for Various Cell Lines
| Cell Line | Concentration Range | Treatment Duration | Notes |
| HCT116 (Colon Cancer) | 0.1 - 10 µM | 24 - 72 hours | High concentrations (10 µM) can induce G2 phase arrest.[3][9] |
| T24 (Bladder Carcinoma) | 1 µM | 3 - 6 days | Continuous treatment with media change every 3 days.[4][8] |
| HL-60 (Leukemia) | 438 nM (IC50) | 72 hours | Dose and time-dependent growth inhibition observed.[10] |
| KG1a (Leukemia) | 43.8 nM (IC50) | 96 hours | High sensitivity to the compound.[10] |
| Primary NK Cells | 0.02 - 10 µM | 24 hours | Viability decreases with increasing concentrations.[12] |
| Various Cancer Lines | 0.1 - 5 µM | 72 hours - 7 days | Concentration and toxicity are cell-line dependent; daily media change is recommended.[7] |
Table 2: Guadecitabine (SGI-110) Treatment Parameters
| Cell Line | Concentration | Treatment Duration | Outcome |
| T24, HCT116 | 1 µM | Not specified | Significant decrease in DNA methylation.[4] |
| UMUC-3 | 2 µM | 24 hours | Not specified.[4] |
| Melanoma, Mesothelioma, Renal Cell Carcinoma, Sarcoma | 1 µM | Not specified | Upregulation of cancer/testis antigens.[4] |
| RH30, RH41 | Not specified | 5 days | Immunofluorescent and immunoblot analysis performed.[13] |
Visualizations
Diagram 1: General Experimental Workflow for Cell Treatment
Caption: Workflow for this compound treatment in cell culture.
Diagram 2: Simplified Signaling Pathway of DNMT Inhibition
Caption: Mechanism of action for Dihydro-5-azacytidine (Decitabine).
References
- 1. academic.oup.com [academic.oup.com]
- 2. globalrph.com [globalrph.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Guadecitabine | dinucleotide antimetabolite | CAS# 929901-49-5 | DNA methyltransferases (DNMT) inhibitor | SGI-110; SGI110; S110; S-110| InvivoChem [invivochem.com]
- 6. Safety and tolerability of guadecitabine (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. brieflands.com [brieflands.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 2.8. 5‐aza‐2′‐deoxycytidine treatment [bio-protocol.org]
- 12. Concentration-Dependent Decitabine Effects on Primary NK Cells Viability, Phenotype, and Function in the Absence of Obvious NK Cells Proliferation–Original Article - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Dihydro-5-azacytidine Acetate Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-5-azacytidine (DHAC) is a nucleoside analog and a potent inhibitor of DNA methyltransferases (DNMTs).[1][2] By incorporating into DNA, it traps DNMTs, leading to a reduction in DNA methylation and the reactivation of silenced genes.[1][3] This mechanism underlies its antitumor activity.[1][4] The acetate (B1210297) salt of Dihydro-5-azacytidine is often used in research settings. Proper preparation of a stock solution is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of DHAC due to its good solubilizing capacity for this compound.
These application notes provide a detailed protocol for the preparation, storage, and handling of a Dihydro-5-azacytidine acetate stock solution in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 306.27 g/mol | [1] |
| Solubility in DMSO | Soluble at 10 mM | [1] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [2] |
| Recommended Storage (in DMSO) | -80°C for up to 6 months | [2] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Protocol for Preparing a 10 mM Stock Solution
-
Pre-weighing Preparations : Before handling the compound, ensure you are wearing appropriate PPE. Dihydro-5-azacytidine and its analogs are potentially hazardous and should be handled with care in a chemical fume hood.[5][6][7][8]
-
Weighing the Compound : Accurately weigh out 3.06 mg of this compound powder using a calibrated analytical balance.
-
Dissolving in DMSO :
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming at 37°C for a few minutes can aid dissolution if necessary.[9]
-
-
Aliquoting and Storage :
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile, nuclease-free microcentrifuge tubes or cryovials.[10][11][12]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[10][12] For short-term storage, -20°C for up to one month is also an option.[2][13]
-
Working Solution Preparation
To prepare a working solution, thaw a single aliquot of the 10 mM stock solution on ice. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer immediately before use. It is crucial to note that Dihydro-5-azacytidine and related compounds are unstable in aqueous solutions; therefore, working solutions should be prepared fresh for each experiment.[14]
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydro-5-azacytidine (DHAC; NSC 264880) | DNA Methyltransferase | 62488-57-7 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. medkoo.com [medkoo.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 5-Azacytidine | Cell Signaling Technology [cellsignal.com]
- 14. 5' aza-cytidine - stock solution - DNA Methylation and Epigenetics [protocol-online.org]
In Vitro Assay Guide for Dihydro-5-azacytidine Acetate (Guadecitabine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-5-azacytidine acetate (B1210297), also known as Guadecitabine (B612196) (SGI-110), is a second-generation DNA methyltransferase (DNMT) inhibitor. It is a dinucleotide composed of decitabine (B1684300) and deoxyguanosine, a formulation that confers resistance to degradation by cytidine (B196190) deaminase, thereby prolonging the in vivo exposure to its active metabolite, decitabine. Guadecitabine exerts its antineoplastic effects by inhibiting DNA methyltransferases, leading to genome-wide hypomethylation, re-expression of silenced tumor suppressor genes, and induction of cell cycle arrest and apoptosis. This document provides detailed application notes and protocols for the in vitro evaluation of Guadecitabine.
Mechanism of Action
Guadecitabine is a prodrug that is converted intracellularly to its active form, decitabine triphosphate. This active metabolite is incorporated into DNA, where it covalently traps DNA methyltransferase 1 (DNMT1) on the DNA strand. This trapping leads to the degradation of DNMT1, resulting in passive demethylation of the genome during subsequent rounds of DNA replication. The resulting hypomethylation reactivates aberrantly silenced genes, including tumor suppressor genes, leading to cell cycle arrest, apoptosis, and reduced tumor growth.[1][2]
Caption: Mechanism of action of Guadecitabine.
Data Presentation
Table 1: IC50 Values of Guadecitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| NCCIT | Testicular Germ Cell Tumor | 35 | 72 |
| NTERA-2 | Testicular Germ Cell Tumor | 9 | 72 |
This table summarizes published IC50 values and should be used as a reference. Optimal concentrations for specific experiments should be determined empirically.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Guadecitabine on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Guadecitabine (Dihydro-5-azacytidine acetate)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of Guadecitabine in complete medium.
-
Remove the medium from the wells and add 100 µL of the Guadecitabine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for the desired exposure time (e.g., 72, 96, or 120 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by Guadecitabine using flow cytometry.
Materials:
-
Cancer cell lines
-
Guadecitabine
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat cells with Guadecitabine at the desired concentrations (e.g., IC50 concentration) for 72 hours. Include a vehicle control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot for DNMT1 Expression
This protocol is for assessing the effect of Guadecitabine on the protein levels of DNMT1.
Materials:
-
Cancer cell lines
-
Guadecitabine
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DNMT1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with Guadecitabine as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DNMT1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading. A study on prostate cancer cell lines showed that treatment with 5 and 10 µM of guadecitabine for 5 days, and 10 µM for 3, 5, and 7 days resulted in the inhibition of DNMT1 protein expression.[1][3][4]
DNA Methylation Analysis (Global DNA Methylation Assay)
This protocol provides a general outline for assessing global DNA methylation changes following Guadecitabine treatment using a commercially available ELISA-based kit.
Materials:
-
Cancer cell lines
-
Guadecitabine
-
DNA extraction kit
-
Global DNA Methylation Assay Kit (e.g., from EpiGentek, Abcam, or similar suppliers)
-
Microplate reader
Protocol:
-
Treat cells with Guadecitabine as described previously.
-
Harvest the cells and extract genomic DNA using a DNA extraction kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and ensure its purity.
-
Perform the global DNA methylation assay following the manufacturer's protocol. This typically involves: a. Binding of genomic DNA to the assay wells. b. Incubation with a capture antibody that specifically recognizes 5-methylcytosine (B146107) (5-mC). c. Incubation with a detection antibody. d. Addition of a developing solution to generate a colorimetric signal.
-
Measure the absorbance on a microplate reader.
-
Calculate the percentage of global DNA methylation based on the provided standards and formulas in the kit. A decrease in the percentage of 5-mC indicates hypomethylation induced by Guadecitabine.
Caption: Workflow for Global DNA Methylation Analysis.
Conclusion
This guide provides a comprehensive overview and detailed protocols for the in vitro evaluation of this compound (Guadecitabine). The described assays will enable researchers to assess its cytotoxic and apoptotic effects, its impact on DNMT1 protein expression, and its ability to induce global DNA hypomethylation. Adherence to these protocols will facilitate the generation of robust and reproducible data for the preclinical assessment of this promising anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Methyltransferase 1 Targeting Using Guadecitabine Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA Methyltransferase 1 Targeting Using Guadecitabine Inhibits Prostate Cancer Growth by an Apoptosis-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Dihydro-5-azacytidine and its Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-5-azacytidine (DHAC) is a nucleoside analog and a DNA methyltransferase (DNMT) inhibitor with potential as an anti-tumor agent.[1] As a member of the azanucleoside family, which includes the FDA-approved drugs 5-azacytidine (B1684299) (5-AzaC, Vidaza®) and 5-aza-2'-deoxycytidine (Decitabine, DAC), DHAC functions by incorporating into DNA and trapping DNMTs, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.[1][2] This document provides a summary of the available dosage information for DHAC and its more extensively studied analogs, 5-AzaC and Decitabine, across various cancer cell lines. Detailed experimental protocols for in vitro studies and diagrams of the relevant signaling pathways are also presented.
Note: The majority of the available data pertains to Dihydro-5-azacytidine (DHAC), 5-Azacytidine, and Decitabine. Specific data for Dihydro-5-azacytidine acetate (B1210297) is limited in the reviewed literature.
Data Presentation: In Vitro Efficacy of Azanucleosides
The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for Dihydro-5-azacytidine analogs in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Treatment Duration | Reference |
| Dihydro-5-azacytidine (DHAC) Analog | |||||
| Ribofuranosyl S-nucleoside 3a (a bioisostere of 5-azacytidine) | HL-60 | Human Promyelocytic Leukemia | 1.7 (GI50) | Not Specified | [3] |
| 5-Azacytidine (5-AzaC) | |||||
| A549 | Non-Small Cell Lung Cancer | 2.218 | 48 hours | [4] | |
| SK-MES-1 | Non-Small Cell Lung Cancer | 1.629 | 48 hours | [4] | |
| H1792 | Non-Small Cell Lung Cancer | 1.471 | 48 hours | [4] | |
| H522 | Non-Small Cell Lung Cancer | 1.948 | 48 hours | [4] | |
| HCT-116 | Colon Cancer | 2.18 (24h), 1.98 (48h) | 24 and 48 hours | [5] | |
| MOLT4 | Acute Lymphoblastic Leukemia | 16.51 (24h), 13.45 (48h) | 24 and 48 hours | [6] | |
| Jurkat | Acute Lymphoblastic Leukemia | 12.81 (24h), 9.78 (48h) | 24 and 48 hours | [6] | |
| MCF-7 | Breast Cancer | 15 | Not Specified | ||
| MDA-MB-231 | Breast Cancer | 15 | Not Specified | [7] | |
| JHH-6 | Hepatocellular Carcinoma | 6 (for migration/adhesion assays) | Not Specified | [8] | |
| HuH-7 | Hepatocellular Carcinoma | Not Specified (used at various concentrations) | Not Specified | [8] | |
| Decitabine (5-aza-2'-deoxycytidine, DAC) | |||||
| HCT-116 | Colon Cancer | 4.08 (24h), 3.18 (48h) | 24 and 48 hours | ||
| TF-1, U937, Raji, HEL | Leukemia | < 0.05 | Not Specified | Not Specified | |
| ML-1, HL-60, K562 | Leukemia | 0.05 - 0.4 | Not Specified | Not Specified | |
| SW48, Cama-1 | Colon, Breast Cancer | 0.05 - 0.4 | Not Specified | Not Specified | |
| Jurkat, MOLT4 | Leukemia | > 2 | Not Specified | Not Specified | |
| PC3, RKO, DU145 | Prostate, Colon Cancer | > 2 | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Dihydro-5-azacytidine acetate or its analogs on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or analog) stock solution (e.g., in DMSO or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (B87167) (DMSO)[9]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to logarithmic growth phase. b. Trypsinize and resuspend cells in complete culture medium. c. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. d. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[4]
-
Drug Treatment: a. Prepare serial dilutions of this compound in serum-free medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). b. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only). c. Remove the medium from the wells and add 100 µL of the respective drug dilutions or control solutions. d. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well.[9] b. Incubate for 4 hours at 37°C, protected from light.[9] c. Carefully remove the medium containing MTT. d. Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9] e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of cell viability against the logarithm of the drug concentration. c. Determine the IC50 value from the dose-response curve using non-linear regression analysis.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol describes the use of Annexin V/Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with this compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Treat cells with the desired concentration of this compound for the specified duration. b. Harvest both adherent and floating cells and wash with cold PBS. c. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: a. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. b. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. c. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry within 1 hour. b. Distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Signaling Pathways and Mechanisms of Action
Dihydro-5-azacytidine and its analogs exert their anti-cancer effects through the inhibition of DNA methylation, leading to the reactivation of tumor suppressor genes and subsequent downstream signaling events.
DNA Methylation Inhibition Pathway
Experimental Workflow for IC50 Determination
References
- 1. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells [mdpi.com]
- 4. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Dihydro-5-azacytidine Acetate in Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dihydro-5-azacytidine acetate (B1210297) and its closely related analogs, 5-azacytidine (B1684299) (Azacitidine) and 5-aza-2'-deoxycytidine (Decitabine), in preclinical animal model studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the therapeutic potential of these DNA methyltransferase inhibitors (DNMTis).
Introduction
Dihydro-5-azacytidine acetate is a cytidine (B196190) analog that acts as a DNA methyltransferase inhibitor. By inhibiting DNMTs, it leads to the demethylation of DNA and the re-expression of silenced tumor suppressor genes, making it a promising agent for cancer therapy.[1][2] Animal models are crucial for evaluating the efficacy, toxicity, and pharmacokinetics of such epigenetic modifiers before clinical application. The following sections summarize key quantitative data from various animal studies and provide detailed experimental protocols.
Data Presentation: Efficacy and Dosing in Animal Models
The following tables summarize the quantitative data from various preclinical studies using 5-azacytidine and its analogs in different cancer models.
Table 1: Efficacy of 5-Azacytidine Analogs in Rodent Cancer Models
| Cancer Type | Animal Model | Compound | Dosing Regimen | Route of Administration | Key Efficacy Findings | Reference |
| Lung Cancer | Orthotopic H460 & H358 xenografts (nude mice) | 5-Azacytidine | 2.5 mg/kg, every other day for 3 doses | Intratracheal (I.T.) | 3-fold more effective in prolonging survival compared to I.V. administration. | [3] |
| Lung Cancer | Orthotopic human lung cancer xenografts (nude mice) | 5-Azacytidine | 6.25 mg/kg, every day for 6 doses | Intravenous (I.V.) | Less effective than intratracheal administration in prolonging survival. | [3] |
| Prostate Cancer | Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) | 5-aza-2'-deoxycytidine | 0.25 mg/kg | Not Specified | Delayed onset of androgen-independent disease and prolonged survival when combined with castration. | [4] |
| Pancreatic Cancer | KPT277 tumor implants (C57Bl/6 mice) | 5-Azacytidine | 1 mg/kg, once weekly | Intraperitoneal (I.P.) | Significant tumor regression in immunocompetent mice. | [2] |
| Ovarian Cancer | Immunocompetent mouse model | 5-Azacytidine | Not Specified | Not Specified | Increased survival and decreased tumor burden, especially in combination with DFMO. | [5] |
| Leukemia | L1210 mouse leukemia model | 5-aza-2'-deoxycytidine | 20 mg/kg | 15-hour infusion | Curative dose. | [6] |
Table 2: Toxicology of 5-Azacytidine Analogs in Mice
| Animal Model | Compound | Dose | Route of Administration | Observed Toxicity | Reference |
| ICR mice | 5-Azacytidine | 90 mg/kg (Maximum Tolerated Dose for I.V.) | Intratracheal (I.T.) | Moderate pulmonary toxicity (pneumonitis), 5-fold reduced myelosuppression compared to I.V. | [3] |
| ICR mice | 5-Azacytidine | 90 mg/kg | Intravenous (I.V.) | Dose-limiting myelosuppression. | [3] |
| General | 5-aza-2'-deoxycytidine | Not Specified | Not Specified | Myelosuppression is the major toxicity. | [1] |
Table 3: Pharmacokinetics of 5-Azacytidine Analogs
| Species | Compound | Route of Administration | Half-life | Key Metabolic Information | Reference |
| Human | 5-aza-2'-deoxycytidine | Not Specified | 15 to 25 minutes | Rapidly inactivated by liver cytidine deaminase. | [1] |
| Human | 5-Azacytidine | Subcutaneous | 1.5 +/- 2.3 hours | Rapidly absorbed and eliminated. | [7] |
| Mouse | Tri-acetyl azacytidine (oral prodrug of 5-azacytidine) | Oral | 9.2 hours (terminal phase) | Longer half-life compared to I.V. 5-azacytidine. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Orthotopic Lung Cancer Xenograft Model
Objective: To evaluate the efficacy of intratracheally administered 5-azacytidine.
Animal Model: Nude mice.
Cell Line: H460 or H358 human non-small cell lung cancer cells.
Procedure:
-
Tumor Cell Inoculation: Anesthetize mice (e.g., with intraperitoneal injection of 30-50 mg/kg Nembutal). Intratracheally inoculate mice with tumor cells to establish orthotopic lung tumors.
-
Treatment Initiation: Begin treatment on day 10 post-tumor inoculation.
-
Drug Preparation: Prepare 5-azacytidine solution for administration.
-
Administration:
-
Intratracheal (I.T.) Group: Administer 2.5 mg/kg of 5-azacytidine every other day for a total of 3 doses.
-
Intravenous (I.V.) Group: Administer 6.25 mg/kg of 5-azacytidine every day for a total of 6 doses.
-
Control Group: Administer a vehicle control.
-
-
Monitoring: Monitor animal survival and tumor growth (if possible through imaging).
-
Endpoint: Euthanize animals when they meet predefined humane endpoints or at the end of the study.
-
Analysis: Compare survival curves between the treatment and control groups.
Pancreatic Ductal Adenocarcinoma (PDAC) Syngeneic Model
Objective: To assess the immune-dependent anti-tumor effects of 5-azacytidine.
Animal Model: Immunocompetent C57Bl/6 mice.
Cell Line: KPT277 murine PDAC cells.
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant 2 million KPT277 cells per mouse.
-
Tumor Growth Monitoring: Measure tumors three times weekly with calipers. Calculate tumor volume using the formula: (width² × length)/2.
-
Treatment Initiation: Once tumors reach an average volume of 100 mm³, begin treatment.
-
Drug Preparation: Prepare 5-azacytidine at a concentration of 1 mg/kg in a total volume of 400 μl HBSS. The vehicle control should contain a similar concentration of DMSO (~0.5%).
-
Administration: Administer the prepared solutions via intraperitoneal injection once weekly.
-
Endpoint: Continue treatment and monitoring for a predefined period (e.g., 28 days) or until tumors reach a maximum allowable size.
-
Analysis:
-
Compare tumor growth curves between the 5-azacytidine and vehicle-treated groups.
-
At the end of the study, tumors can be excised for histological analysis and immunophenotyping to assess immune cell infiltration (e.g., CD4+ and CD8+ T cells).
-
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action of 5-Azacytidine Analogs
Caption: Mechanism of action for 5-azacytidine analogs.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
Immune-Mediated Anti-Tumor Response
Caption: Immune-mediated anti-tumor response pathway.
References
- 1. Pharmacology of 5-Aza-2'-deoxycytidine (decitabine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 5-Azacytidine Potentiates Anti-tumor Immunity in a Model of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 3. Intratracheally Administered 5-Azacytidine Is Effective Against Orthotopic Human Lung Cancer Xenograft Models and Devoid of Important Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Dihydro-5-azacytidine Acetate Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Dihydro-5-azacytidine acetate (B1210297) (DHAC), a DNA methyltransferase (DNMT) inhibitor, in murine models for preclinical research. DHAC, a more stable and less cytotoxic analog of 5-azacytidine (B1684299), is a valuable tool for studying epigenetic regulation in various disease models, particularly in oncology.
Data Presentation
The following tables summarize quantitative data regarding the pharmacokinetics, dosage, and efficacy of Dihydro-5-azacytidine and its analogs in mice, compiled from various preclinical studies.
Table 1: Pharmacokinetic Parameters of Dihydro-5-azacytidine (DHAC) and Related Compounds in Mice
| Compound | Dose | Administration Route | Peak Plasma Concentration (Cmax) | Half-life (t½) | Area Under the Curve (AUC) | Mouse Strain | Reference |
| Dihydro-5-azacytidine (DHAC) | 1500 mg/kg (LD10) | Not Specified | 317 µM | t½α = 1.03 h, t½β = 5 h | Not Reported | Tumor-bearing mice (L1210/0) | |
| Dihydro-5-azacytidine (DHAC) | 2000 mg/kg (LD10) | Intravenous | Not Reported | Not Reported | Not Reported | Not Specified | |
| Triacetyl-5-azacytidine (TAC) | 38 mg/kg | Oral Gavage | Detectable at 30 min | Rapidly deacetylated | Not Reported | C57BL/6 | |
| 5-Azacytidine (active metabolite of TAC) | 38 mg/kg (of TAC) | Oral Gavage | ~100 ng/mL | Not Reported | ~150 hng/mL | C57BL/6 | |
| 5-Azacytidine | 25 mg/kg | Intraperitoneal | ~800 ng/mL | Not Reported | ~250 hng/mL | C57BL/6 | |
| 5-aza-2'-deoxycytidine (Decitabine) | 10.1 mg/kg | 15-hour IV infusion | Not Reported | Not Reported | Not Reported | L1210 leukemia model |
Table 2: Efficacy of Dihydro-5-azacytidine Analogs in Murine Cancer Models
| Compound | Mouse Model | Dosage and Schedule | Primary Outcome | Results | Reference |
| 5-azacytidine | IDH1 mutant glioma xenograft | 3 mg/kg, daily i.p. for 5 days, 2-day rest | Tumor Growth | Significant reduction in tumor growth; regression at 14 weeks. | |
| 5-azacytidine | Orthotopic human NSCLC xenografts (H358, H460) | 2.5 mg/kg, every other day x 3 (Intratracheal) | Survival | Significantly prolonged survival compared to control and IV administration. | |
| 5-azacytidine | Orthotopic human NSCLC xenografts (H358, H460) | 6.25 mg/kg, daily x 6 (Intravenous) | Survival | Prolonged survival, but less effective than intratracheal administration. | |
| Triacetyl-5-azacytidine (TAC) | L1210 lymphocytic leukemia | 38 mg/kg, daily oral gavage for 5 days | Increased Lifespan | 50% increase in lifespan (median survival of 12 days vs. 8 days for control). | |
| 5-azacytidine | L1210 lymphocytic leukemia | 25 mg/kg, daily i.p. for 5 days | Increased Lifespan | 112% increase in lifespan (median survival of 17 days). | |
| 5-aza-2'-deoxycytidine (Decitabine) | L1210 leukemia model | 10.1 mg/kg, 15-hour IV infusion | Increased Lifespan | 384% increase in lifespan. | |
| 5-azacytidine | Murine Acute Myeloid Leukemia (C1498-Fluc) | 5 mg/kg, i.p. for 3 consecutive days | Survival | 50% of mice showed markedly increased survival (median survival 46.5 days vs. 26 days for control). |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (i.p.) Administration of Dihydro-5-azacytidine Acetate
This protocol is adapted from procedures for 5-azacytidine administration in mouse xenograft models.
Materials:
-
This compound (DHAC) powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Analytical
Application Notes and Protocols: Measuring DNA Hypomethylation after Dihydro-5-azacytidine Acetate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dihydro-5-azacytidine (DHAC) and its deoxy-analog, 2′-deoxy-5,6-dihydro-5-azacytidine (DHDAC), are cytidine (B196190) analogs that function as potent inhibitors of DNA methyltransferases (DNMTs).[1] Unlike their counterparts, 5-azacytidine (B1684299) (Azacitidine) and 5-aza-2'-deoxycytidine (Decitabine), these dihydro-derivatives exhibit greater stability and reduced cytotoxicity while inducing comparable levels of DNA hypomethylation and gene reactivation.[1] This makes them valuable tools for epigenetic research and potential therapeutic agents.
These application notes provide a comprehensive overview and detailed protocols for treating cell lines with Dihydro-5-azacytidine acetate (B1210297) and subsequently measuring the induced DNA hypomethylation using established laboratory techniques.
Mechanism of Action of Dihydro-5-azacytidine
Dihydro-5-azacytidine, as a nucleoside analog, is incorporated into replicating DNA. Once integrated, the nitrogen atom at the 5th position of the azacytosine ring forms a stable, covalent bond with DNA methyltransferase (DNMT) enzymes that attempt to methylate the cytosine.[1][2] This covalent trapping depletes the cell of active DNMTs, leading to a passive, replication-dependent loss of methylation patterns on newly synthesized DNA strands. The resulting global and locus-specific hypomethylation can lead to the re-expression of previously silenced genes, including tumor suppressor genes.[3]
Caption: Mechanism of Dihydro-5-azacytidine induced DNA hypomethylation.
Protocol: Cell Culture Treatment
This protocol provides a general guideline for treating adherent or suspension cell lines. The optimal concentration and duration of treatment should be empirically determined for each cell line by assessing both cytotoxicity (e.g., via MTT assay) and the desired level of hypomethylation.
Materials:
-
Dihydro-5-azacytidine acetate (e.g., KP-1212)
-
Complete cell culture medium appropriate for the cell line
-
Sterile, nuclease-free water or PBS for reconstitution
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Reconstitution: Prepare a fresh stock solution of this compound (e.g., 10 mM) in ice-cold sterile water or PBS immediately before use. The compound is more stable than Decitabine (B1684300) but fresh preparation is recommended.[1][4]
-
Cell Seeding: Seed cells at a density that will allow for at least two population doublings during the treatment period without reaching confluence.
-
Treatment: The next day, replace the medium with fresh complete medium containing the desired final concentration of this compound. Common starting concentrations for similar analogs range from 0.1 µM to 5 µM.[4][5] A vehicle-only control (e.g., water or PBS) should be run in parallel.
-
Incubation: Incubate cells for 48 to 72 hours. Since the drug's effect is replication-dependent, a longer exposure that covers multiple cell cycles is often necessary.
-
Medium Change (Optional but Recommended): Due to the potential instability of cytidine analogs in aqueous solutions, it is good practice to replace the medium with freshly prepared drug-containing medium every 24 hours.[4]
-
Harvesting: After the treatment period, harvest the cells for DNA extraction and subsequent methylation analysis.
Protocols for Measuring DNA Hypomethylation
Several methods can be employed to quantify changes in DNA methylation. The choice of method depends on whether a global assessment or a locus-specific analysis is required.
Method 1: Global DNA Hypomethylation using Luminometric Methylation Assay (LUMA)
The LUMA technique provides a quantitative measure of global DNA methylation by assessing the cleavage frequency of methylation-sensitive (HpaII) and insensitive (MspI) restriction enzymes that recognize the same CCGG sequence.[6][7]
Caption: Experimental workflow for the Luminometric Methylation Assay (LUMA).
Protocol:
-
DNA Extraction: Extract high-quality genomic DNA from control and treated cells using a standard kit (e.g., column-based or phenol:chloroform).[8] Ensure DNA is pure and not degraded.
-
Restriction Digest: For each DNA sample, set up two parallel digestions in a 20 µL volume.[8]
-
Reaction 1: 400 ng DNA + HpaII (methylation-sensitive) + EcoRI (internal control) + appropriate buffer.
-
Reaction 2: 400 ng DNA + MspI (methylation-insensitive) + EcoRI (internal control) + appropriate buffer.
-
-
Incubation: Incubate both reactions at 37°C for 4 hours.[8]
-
Pyrosequencing: Analyze the digested DNA on a Pyrosequencing platform. The assay quantifies the number of cleaved ends by polymerase extension and luminometric detection of incorporated nucleotides.[6]
-
Data Analysis: The global methylation level is calculated based on the ratio of HpaII to MspI cleavage. The EcoRI signal is used for normalization.[9]
-
Ratio = (HpaII peak / EcoRI peak) / (MspI peak / EcoRI peak)
-
% Methylation = (1 - Ratio) * 100
-
Data Presentation:
| Sample ID | Treatment | HpaII/EcoRI Ratio | MspI/EcoRI Ratio | Global Methylation (%) |
| CTRL-1 | Vehicle | 0.25 | 0.98 | 74.5 |
| CTRL-2 | Vehicle | 0.28 | 0.99 | 71.7 |
| DHAC-1 | 1 µM DHAC | 0.55 | 0.97 | 43.3 |
| DHAC-2 | 1 µM DHAC | 0.51 | 0.98 | 48.0 |
Method 2: Locus-Specific DNA Hypomethylation using Bisulfite Pyrosequencing
This method is the gold standard for quantifying methylation at single CpG site resolution within a specific gene promoter or region of interest.[10][11][12] It relies on sodium bisulfite treatment, which converts unmethylated cytosines to uracil (B121893) (read as thymine (B56734) after PCR), while methylated cytosines remain unchanged.[13]
Caption: Experimental workflow for bisulfite pyrosequencing.
Protocol:
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit according to the manufacturer's instructions. This converts unmethylated cytosines to uracil.
-
PCR Amplification: Amplify the target region from the bisulfite-converted DNA using specific primers. One of the PCR primers must be biotinylated to allow for subsequent template purification.[11]
-
Template Preparation: Immobilize the biotinylated PCR product on streptavidin-coated beads. Wash and denature the DNA to obtain a single-stranded template.
-
Pyrosequencing: Anneal a sequencing primer to the single-stranded template. Perform the pyrosequencing reaction, which sequentially adds dNTPs and detects light emission upon incorporation.[14]
-
Data Analysis: The software calculates the methylation percentage at each CpG site by quantifying the ratio of incorporated C (methylated) to T (unmethylated).[12]
Data Presentation:
| Gene | CpG Site | % Methylation (Vehicle) | % Methylation (1 µM DHAC) | Change in Methylation |
| CDKN2A | CpG 1 | 85.2 ± 4.1 | 30.5 ± 5.5 | -54.7 |
| CDKN2A | CpG 2 | 91.5 ± 3.8 | 38.1 ± 6.2 | -53.4 |
| CDKN2A | CpG 3 | 88.0 ± 4.5 | 35.4 ± 4.9 | -52.6 |
| MLH1 | CpG 1 | 79.8 ± 6.0 | 25.0 ± 7.1 | -54.8 |
| MLH1 | CpG 2 | 82.1 ± 5.4 | 29.3 ± 6.8 | -52.8 |
Method 3: Visualization of DNA Hypomethylation by Immunohistochemistry (IHC) for 5-methylcytosine (B146107) (5-mC)
IHC provides a qualitative or semi-quantitative visualization of global DNA methylation changes within the morphological context of tissues or cell blocks. A decrease in signal intensity for 5-mC indicates hypomethylation.
Caption: Experimental workflow for 5-methylcytosine (5-mC) Immunohistochemistry.
Protocol:
-
Sample Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) blocks of treated and control cells. Cut 4-5 µm sections onto charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: To expose the 5-mC epitope within the DNA double helix, perform a DNA denaturation step. A common method is incubation in 2N HCl for 30 minutes at 37°C.[15] This step is critical and may require optimization.
-
Blocking: Block endogenous peroxidases with a hydrogen peroxide solution and block non-specific antibody binding using a blocking serum (e.g., normal goat serum).[16][17]
-
Primary Antibody: Incubate sections with a primary antibody specific for 5-methylcytosine (anti-5-mC) overnight at 4°C.[16]
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody. Visualize the signal using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[17]
-
Counterstaining and Imaging: Counterstain with hematoxylin (B73222) to visualize cell nuclei. Dehydrate, mount, and view under a light microscope. A visible reduction in brown nuclear staining in treated samples compared to controls indicates hypomethylation.
Summary and Comparison of Methods
| Feature | LUMA | Bisulfite Pyrosequencing | 5-mC Immunohistochemistry |
| Type of Analysis | Quantitative | Quantitative | Qualitative / Semi-quantitative |
| Scope | Global (at CCGG sites) | Locus-Specific (single CpG) | Global |
| Resolution | Low (genome average) | Single Nucleotide | Cellular |
| Throughput | High | Medium to High | Medium |
| "Gold Standard" | For global assays | For locus-specific assays | No |
| Key Advantage | Fast, reproducible global view.[6] | Precise quantification at specific sites.[10] | Provides spatial/morphological context. |
| Key Limitation | Biased to CCGG sites only.[7] | Requires prior knowledge of target region. | Not precisely quantitative; subject to variability.[18] |
| DNA Input | ~500 ng | ~500 ng | N/A (uses tissue sections) |
References
- 1. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. tandfonline.com [tandfonline.com]
- 7. news-medical.net [news-medical.net]
- 8. Luminometric methylation assay (LUMA) [bio-protocol.org]
- 9. Luminometric-based assay (LUMA) for global DNA methylation [bio-protocol.org]
- 10. DNA Methylation Analysis Using Bisulfite Pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA methylation analysis by pyrosequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of DNA Methylation by Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elearning.unite.it [elearning.unite.it]
- 14. researchgate.net [researchgate.net]
- 15. Immunohistochemical Detection of 5-Methylcytosine and 5-Hydroxymethylcytosine in Developing and Postmitotic Mouse Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-methyl cytosine (5mC) IHC stainings [bio-protocol.org]
- 17. genomeme.ca [genomeme.ca]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Bisulfite Sequencing Following Dihydro-5-azacytidine Acetate (Decitabine) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-5-azacytidine acetate (B1210297), commonly known as Decitabine (B1684300), is a potent inhibitor of DNA methyltransferases (DNMTs). Its incorporation into DNA leads to the irreversible binding and subsequent degradation of DNMTs, particularly DNMT1, resulting in passive demethylation of the genome during DNA replication.[1][2][3] This reactivation of tumor suppressor genes and other silenced genes makes Decitabine a valuable tool in cancer therapy and epigenetic research.[1][3] Bisulfite sequencing remains the gold standard for single-nucleotide resolution analysis of DNA methylation, allowing for precise quantification of methylation changes following Decitabine treatment.[4][5]
These application notes provide a detailed protocol for performing bisulfite sequencing on genomic DNA isolated from cells treated with Decitabine. Additionally, it includes representative data on methylation changes and visual workflows to guide researchers through the experimental and biological processes.
Mechanism of Action: Decitabine-Induced DNA Demethylation
Decitabine, a cytidine (B196190) analog, is incorporated into replicating DNA.[6] Once incorporated, it forms a covalent bond with DNA methyltransferases (DNMTs) that attempt to methylate the analog. This covalent adduct traps the enzyme, leading to its degradation and a subsequent loss of methylation marks on newly synthesized DNA strands.[2][6] This process, known as passive demethylation, occurs over successive rounds of cell division.
Quantitative Analysis of Decitabine-Induced Demethylation
The efficacy of Decitabine in reducing DNA methylation can be quantified by comparing the methylation levels of specific genomic regions or the entire genome before and after treatment. The following table summarizes representative data from studies investigating the effects of Decitabine on DNA methylation in various cancer cell lines.
| Cell Line | Gene/Region | Decitabine Concentration | Treatment Duration | Pre-Treatment Methylation (%) | Post-Treatment Methylation (%) | Fold Change in Demethylation | Reference |
| U2OS | Global CpG | 0.1 µM | Not Specified | 53.50% | 17.40% | ~3.1x | [7] |
| U2OS | Global CpG | 10 µM | Not Specified | 53.50% | 33.00% | ~1.6x | [7] |
| JIMT-1 | LINE-1 | 1 µM | 72 hours | Not Specified | Significant Decrease | Not Quantified | [8][9] |
| T-47D | LINE-1 | 4 µM | 72 hours | Not Specified | Significant Decrease | Not Quantified | [8][9] |
| A549 | LINE-1 | 0 - 3 µM | 72 hours | Dose-dependent decrease observed | Dose-dependent decrease observed | Not Quantified | [2] |
| H1299 | LINE-1 | 0 - 3 µM | 72 hours | Dose-dependent decrease observed | Dose-dependent decrease observed | Not Quantified | [2] |
| AML Patient Cells | Global Methylation | 20 mg/m²/day | 10 days | Baseline | Significant Reduction (p=0.001) | Not Quantified | [10] |
Note: The U-shaped dose-response curve observed in U2OS cells, where a lower concentration of Decitabine resulted in greater demethylation, highlights the complex interplay between the drug's demethylating effects and its cytotoxicity at higher concentrations.[7][8]
Experimental Protocol: Bisulfite Sequencing after Decitabine Treatment
This protocol outlines the key steps for performing whole-genome or targeted bisulfite sequencing on cultured cells following treatment with this compound.
Cell Culture and Decitabine Treatment
1.1. Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the treatment period, ensuring they do not reach confluency.
1.2. Decitabine Preparation: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS) immediately before use, as it is unstable in aqueous solutions.
1.3. Treatment: Treat cells with the desired concentration of Decitabine. A dose-response curve is recommended to determine the optimal concentration that balances demethylation with cell viability.[8] Treatment duration is typically 48-72 hours to allow for at least two rounds of cell division, which is necessary for passive demethylation.
1.4. Control Groups: Include an untreated control group and a vehicle-treated control group (if a solvent like DMSO is used).
Cell Harvesting and Genomic DNA Extraction
2.1. Harvesting: Harvest cells by trypsinization or cell scraping. Wash the cell pellet with ice-cold PBS to remove any residual medium.
2.2. Genomic DNA Extraction: Extract high-quality genomic DNA using a commercial kit or a standard phenol-chloroform extraction protocol. Ensure the DNA is free of RNA and protein contamination.[11]
DNA Quantification and Quality Control
3.1. Quantification: Accurately quantify the genomic DNA using a fluorometric method (e.g., Qubit or PicoGreen).
3.2. Quality Assessment: Assess DNA integrity by running an aliquot on a 1% agarose (B213101) gel. High molecular weight DNA should appear as a single, sharp band. The A260/A280 ratio should be between 1.8 and 2.0.
Bisulfite Conversion
4.1. Input DNA: Start with 100 ng to 1 µg of high-quality genomic DNA. DNA degradation is a known issue with bisulfite treatment, so starting with sufficient input is crucial.[4][12]
4.2. Conversion Reaction: Use a commercial bisulfite conversion kit (e.g., Zymo EZ DNA Methylation-Gold™ Kit, Qiagen EpiTect Bisulfite Kit) and follow the manufacturer's instructions. These kits are optimized for efficient conversion and subsequent DNA cleanup. The core steps of bisulfite conversion are DNA denaturation, sulfonation, deamination, and desulfonation.[11]
4.3. Conversion Efficiency Control: It is advisable to include an unmethylated control DNA to assess the conversion efficiency, which should be >99%.
Library Preparation and Sequencing
5.1. Library Construction: Prepare sequencing libraries from the bisulfite-converted DNA. Several commercial kits are available for this purpose. The choice of kit will depend on the sequencing platform (e.g., Illumina).
5.2. PCR Amplification: PCR amplification of the bisulfite-converted DNA is a critical step. Use a high-fidelity, hot-start polymerase that can read uracil-containing templates. The number of PCR cycles should be minimized to avoid amplification bias.
5.3. Sequencing: Perform high-throughput sequencing according to the manufacturer's protocols for the chosen platform. The required sequencing depth will depend on the size of the genome or the targeted regions of interest and the desired resolution.
Bioinformatic Analysis
6.1. Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing data.
6.2. Alignment: Align the quality-filtered reads to an in silico bisulfite-converted reference genome using specialized aligners such as Bismark or BS-Seeker2.
6.3. Methylation Calling: Extract the methylation status of each cytosine from the aligned reads. The methylation level at a specific cytosine is calculated as the ratio of reads supporting a 'C' to the total number of reads covering that site.
6.4. Differential Methylation Analysis: Compare the methylation profiles of Decitabine-treated samples with control samples to identify differentially methylated regions (DMRs) or individual CpG sites.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DNA Yield After Extraction | High cytotoxicity of Decitabine leading to apoptosis and DNA fragmentation. | Optimize Decitabine concentration and treatment duration. Harvest cells before significant cell death occurs. |
| Incomplete Bisulfite Conversion | Poor DNA quality (protein or RNA contamination). Insufficient denaturation. | Ensure high-purity DNA is used.[11] Strictly follow the denaturation steps in the bisulfite conversion protocol. |
| Low PCR Product Yield | DNA degradation during bisulfite treatment. Inefficient PCR primers. | Start with a higher amount of input DNA. Design primers specifically for bisulfite-converted DNA (24-32 nucleotides, avoid CpG sites).[13][14][15] Consider a nested or semi-nested PCR approach.[14] |
| PCR Amplification Bias | Excessive PCR cycles. | Minimize the number of PCR cycles. Use a high-fidelity polymerase. |
Conclusion
This comprehensive guide provides a robust framework for investigating the effects of this compound on DNA methylation using bisulfite sequencing. By carefully considering the experimental design, adhering to the detailed protocol, and being aware of potential challenges, researchers can generate high-quality, reliable data to elucidate the epigenetic mechanisms of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 5. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 6. Hairpin-bisulfite sequencing of cells exposed to decitabine documents the process of DNA demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 9. Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-wide methylation profiling in decitabine-treated patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Methylation-Specific PCR (MSP) in Dihydro-5-azacytidine Acetate Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing methylation-specific PCR (MSP) to investigate the epigenetic effects of Dihydro-5-azacytidine acetate (B1210297), a DNA methyltransferase (DNMT) inhibitor. This document outlines the underlying principles, detailed experimental protocols, and data interpretation strategies.
Introduction to Dihydro-5-azacytidine Acetate and DNA Methylation
This compound is a cytidine (B196190) analog that acts as a potent inhibitor of DNA methyltransferases (DNMTs). DNA methylation is a crucial epigenetic modification where a methyl group is added to the cytosine base, typically within CpG dinucleotides. This process is fundamental in regulating gene expression; hypermethylation of promoter regions is often associated with transcriptional silencing of tumor suppressor genes.
This compound, upon incorporation into DNA, covalently traps DNMTs, leading to their degradation via the proteasomal pathway.[1][2][3] This action results in a passive demethylation of the genome during subsequent rounds of DNA replication, leading to the re-expression of silenced genes. MSP is a sensitive and specific method to assess the methylation status of specific CpG islands in gene promoters, making it an ideal tool to study the efficacy of DNMT inhibitors like this compound.[4][5]
Principle of Methylation-Specific PCR (MSP)
The MSP technique relies on the chemical modification of DNA with sodium bisulfite. This treatment converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.[4][6] Subsequently, two pairs of primers are used for PCR amplification: one pair specific for the methylated (M) sequence and another for the unmethylated (U) sequence. The presence of a PCR product in the reaction with M primers indicates methylation, while a product with U primers signifies an unmethylated status.
Experimental Workflow
The overall experimental workflow for assessing changes in DNA methylation following treatment with this compound using MSP is depicted below.
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Drug Preparation: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) immediately before use. Protect the solution from light.
-
Treatment: Treat cells with the desired concentrations of this compound for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, harvest the cells using standard trypsinization or cell scraping methods.
Genomic DNA Extraction
-
Extract high-quality genomic DNA from the harvested cells using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.
-
Assess the purity and concentration of the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
Sodium Bisulfite Conversion
-
Use a commercial bisulfite conversion kit for efficient and reliable conversion of unmethylated cytosines. Follow the manufacturer's instructions.
-
Typically, 500 ng to 1 µg of genomic DNA is used for the conversion reaction.
-
The process involves denaturation of DNA, sulfonation of cytosines, and subsequent desulfonation.
-
Elute the bisulfite-converted DNA in the provided elution buffer and store it at -20°C for short-term storage or -80°C for long-term storage.[6]
Methylation-Specific PCR (MSP)
-
Primer Design: Design two pairs of primers for the target gene's promoter region.
-
M primers (Methylated): Designed to be complementary to the bisulfite-converted sequence of a methylated allele (containing CpG).
-
U primers (Unmethylated): Designed to be complementary to the bisulfite-converted sequence of an unmethylated allele (containing TpG).
-
Ensure primers have a high GC content and a melting temperature (Tm) suitable for your PCR conditions. Several online tools are available for MSP primer design.
-
-
PCR Reaction Setup: Prepare two separate PCR master mixes, one for the M primers and one for the U primers. A typical reaction mixture (25 µL) includes:
-
Bisulfite-converted DNA (1-2 µL)
-
Forward Primer (10 µM) - 0.5 µL
-
Reverse Primer (10 µM) - 0.5 µL
-
dNTP Mix (10 mM) - 0.5 µL
-
PCR Buffer (10x) - 2.5 µL
-
Taq DNA Polymerase (5 U/µL) - 0.2 µL
-
Nuclease-free water to 25 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35-40 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: (Primer-specific Tm) for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 7 minutes
-
Hold: 4°C
Note: Optimize annealing temperature and cycle number for each primer set.
-
Data Analysis
-
Agarose Gel Electrophoresis:
-
Load 10-15 µL of the PCR products onto a 2% agarose gel containing a fluorescent DNA dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Run the gel at an appropriate voltage until the bands are well-separated.
-
Visualize the DNA bands under UV light.
-
The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates an unmethylated state. A decrease in the intensity of the "M" band and/or an increase in the "U" band intensity after treatment with this compound suggests demethylation.
-
-
Quantitative Analysis (Optional):
-
For a more quantitative assessment, techniques like quantitative MSP (qMSP) or pyrosequencing can be employed.
-
In qMSP, real-time PCR is used with fluorescent probes or dyes to quantify the amount of methylated and unmethylated DNA.
-
Signaling Pathway of this compound Action
This compound exerts its demethylating effect by targeting the DNA methylation machinery. The drug, as a cytidine analog, gets incorporated into the DNA during replication. DNA methyltransferase 1 (DNMT1), the enzyme responsible for maintaining methylation patterns, recognizes and covalently binds to the incorporated azacytidine. This irreversible binding traps the enzyme, leading to its subsequent degradation by the proteasomal pathway. The depletion of active DNMT1 results in the passive loss of methylation marks in the newly synthesized DNA strands over successive cell divisions.
Data Presentation
The following table provides a representative example of quantitative MSP data for a hypothetical tumor suppressor gene promoter following treatment with this compound. The methylation percentage can be determined using quantitative methods like qMSP.
| Treatment Group | Concentration (µM) | Methylation Percentage (%) | Unmethylation Percentage (%) |
| Vehicle Control | 0 | 85 ± 5 | 15 ± 5 |
| This compound | 1 | 60 ± 7 | 40 ± 7 |
| This compound | 5 | 35 ± 6 | 65 ± 6 |
| This compound | 10 | 15 ± 4 | 85 ± 4 |
Data are presented as mean ± standard deviation from three independent experiments.
This table clearly demonstrates a dose-dependent decrease in the methylation of the target gene promoter with increasing concentrations of this compound, corresponding to an increase in the unmethylated fraction. This type of quantitative data provides robust evidence for the demethylating activity of the compound.
References
- 1. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. news-medical.net [news-medical.net]
Application Notes and Protocols for Long-Term Dihydro-5-azacytidine Acetate Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-5-azacytidine acetate (B1210297), commonly known as Decitabine (B1684300), is a potent inhibitor of DNA methyltransferases (DNMTs).[1][2] Its incorporation into DNA leads to the depletion of DNMT1, resulting in DNA hypomethylation and the reactivation of silenced tumor suppressor genes.[3][4] While short-term, high-dose treatments often lead to cytotoxicity, long-term, low-dose exposure can induce cellular differentiation, cell cycle arrest, and apoptosis, making it a valuable tool in cancer research and drug development.[3][5] These application notes provide detailed protocols for the long-term treatment of cell cultures with Decitabine, along with methods for assessing its effects on cell viability, DNA methylation, and key signaling pathways.
Data Presentation
Table 1: Effects of Long-Term Decitabine Treatment on Cell Viability and Proliferation
| Cell Line | Concentration (µM) | Treatment Duration | Viability/Proliferation Inhibition (%) | Assay Method | Reference(s) |
| Molt4 (T-ALL) | 0.00625 - 100 | 24 - 96 hours | Dose- and time-dependent inhibition; 69.85% at 100 µM for 96h | CCK-8 | [1] |
| U937 (AML) | 20 | 72 hours | 58% inhibition | MTT | [6] |
| HL60 (AML) | 20 | 72 hours | 60% inhibition | MTT | [6] |
| Colorectal Cancer Lines | 1 | 13 days | Significant decrease in viability | MTS | [7] |
| Breast Cancer (JIMT-1) | ~IC20 | 72 hours | ~80% viability | Luminescent Viability Assay | [8] |
| Breast Cancer (T-47D) | ~IC20 | 72 hours | ~80% viability | Luminescent Viability Assay | [8] |
Table 2: Impact of Long-Term Decitabine Treatment on Cell Cycle and Apoptosis
| Cell Line | Concentration (µM) | Treatment Duration | Effect on Cell Cycle | Apoptosis Rate (%) | Reference(s) |
| Molt4 (T-ALL) | 50 | 48 - 96 hours | G2/M arrest | 62.38% at 50 µM | [1] |
| Molt4 (T-ALL) | 1, 10, 50 | Not Specified | Not Specified | 20.9%, 43.7%, 62.38% respectively | [1] |
| K1735M2 (Melanoma) | Not Specified | Not Specified | G2/M arrest | Not the primary mechanism of action | [3] |
Table 3: Global DNA Methylation Changes Following Long-Term Decitabine Treatment
| Cell Line/Model | Concentration | Treatment Duration | Change in Global DNA Methylation | Method | Reference(s) |
| U937 (AML) | 0.01, 0.1 | 16 - 64 hours | Initial demethylation followed by recovery after 48h | MS-HRM | [9] |
| Mouse Model | 0.15 mg/kg | 7 weeks | ~20% decrease in DNA methylation | Thin-layer chromatography | [10] |
| Leukemia Cell Lines | 2.5 | 48 - 72 hours | Decrease to ~40-50% of baseline | LC-MS/MS | [11] |
| Breast Cancer (JIMT-1) | ~IC20 | 72 hours | Hypomethylation at 11,503 probes | Infinium EPIC Methylation | [11] |
| Breast Cancer (T-47D) | ~IC20 | 72 hours | Hypomethylation at 14,737 probes | Infinium EPIC Methylation | [11] |
Experimental Protocols
Protocol 1: Long-Term (14-Day) Decitabine Treatment of Adherent Cell Cultures
This protocol describes a representative 14-day treatment of adherent cancer cell lines with a low dose of Decitabine to study its long-term effects on cell behavior and molecular pathways.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Dihydro-5-azacytidine acetate (Decitabine)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Decitabine in DMSO. Aliquot and store at -80°C to maintain stability.[6] Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells at a low density to allow for proliferation over the 14-day period without reaching overconfluency. The optimal seeding density should be determined empirically for each cell line.
-
Treatment Initiation (Day 0):
-
Allow cells to adhere and recover for 24 hours after seeding.
-
Thaw a fresh aliquot of the 10 mM Decitabine stock solution.
-
Dilute the Decitabine stock solution in a complete culture medium to the desired final concentration (e.g., 1 µM).
-
Remove the old medium from the cells and replace it with the Decitabine-containing medium. Include a vehicle control (DMSO-containing medium at the same final concentration as the Decitabine-treated cultures).
-
-
Maintenance and Media Changes:
-
Decitabine is unstable in aqueous solutions, so it is crucial to change the medium regularly.[12]
-
Replace the medium with freshly prepared Decitabine-containing medium every 24-48 hours. The frequency should be consistent across all experimental and control groups.
-
During media changes, observe and record any morphological changes in the cells, such as increased size, flattened appearance, or changes in adhesion.
-
-
Cell Passaging (if necessary):
-
If cells approach confluency before the 14-day endpoint, they will need to be passaged.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in a complete medium and count them.
-
Re-seed the cells at a lower density in fresh flasks/plates with the appropriate (Decitabine or vehicle) medium.
-
-
Endpoint Analysis (Day 14):
-
On day 14, harvest the cells for downstream analyses.
-
For protein analysis (Western blot), lyse the cells directly on the plate.
-
For DNA/RNA analysis, wash, trypsinize, and pellet the cells before proceeding with extraction kits.
-
For cell viability/proliferation assays, perform the assay directly in the culture plate or after harvesting the cells.
-
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cells treated with Decitabine (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of Decitabine for the desired duration as described in Protocol 1.
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Global DNA Methylation Analysis by Pyrosequencing of LINE-1 Elements
Materials:
-
Genomic DNA extracted from Decitabine-treated and control cells
-
Bisulfite conversion kit (e.g., EpiTect Bisulfite Kit)
-
PCR amplification kit (e.g., PyroMark PCR Kit)
-
Primers for LINE-1 elements
-
Pyrosequencing platform (e.g., PyroMark Q24)
-
Pyrosequencing reagents
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the harvested cells using a suitable kit.
-
Bisulfite Conversion: Perform bisulfite conversion of the genomic DNA according to the manufacturer's protocol. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[11]
-
PCR Amplification: Amplify the LINE-1 repetitive elements from the bisulfite-converted DNA using specific primers.[11]
-
Pyrosequencing: Perform pyrosequencing on the PCR products according to the instrument's protocol.
-
Data Analysis: The pyrosequencing software will quantify the percentage of methylation at specific CpG sites within the LINE-1 elements, providing a measure of global DNA methylation.
Protocol 4: Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins
Materials:
-
Cell lysates from Decitabine-treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-mTOR, anti-total-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.[13]
-
SDS-PAGE: Separate the protein lysates by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin) or a total protein of interest (e.g., total AKT) to normalize the data.
Visualization of Signaling Pathways and Experimental Workflows
Caption: Workflow for long-term Decitabine treatment in cell culture.
Caption: Key signaling pathways affected by long-term Decitabine treatment.
References
- 1. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The type of DNA damage response after decitabine treatment depends on the level of DNMT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decitabine-mediated DNA methylation dynamics at pericentromeric satellite 2 repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Dihydro-5-azacytidine in Gene Reactivation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic silencing of genes through DNA methylation is a critical mechanism in both normal cellular development and the progression of various diseases, including cancer. The reactivation of these silenced genes presents a promising therapeutic strategy. Dihydro-5-azacytidine, specifically 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC or KP-1212), is a hydrolytically stable analogue of 2'-deoxy-5-azacytidine (Decitabine). It functions as a DNA methyltransferase (DNMT) inhibitor, leading to the hypomethylation of DNA and the re-expression of silenced genes.[1] Notably, DHDAC has been shown to be less cytotoxic than its parent compounds, making it a valuable tool for epigenetic research and a candidate for further therapeutic development.[1] The acetate (B1210297) salt of Dihydro-5-azacytidine is often used for its improved solubility and stability in aqueous solutions for experimental use.
These application notes provide a comprehensive overview of the use of Dihydro-5-azacytidine acetate for inducing gene reactivation, including its mechanism of action, detailed experimental protocols, and quantitative data to guide researchers in their studies.
Mechanism of Action
This compound, upon cellular uptake and metabolic activation to its triphosphate form, is incorporated into replicating DNA in place of cytosine. The presence of a nitrogen atom at the 5-position of the pyrimidine (B1678525) ring in DHDAC allows it to form a covalent bond with DNA methyltransferase (DNMT) enzymes. This covalent trapping of DNMTs on the DNA strand leads to their degradation and a subsequent passive demethylation of the genome during subsequent rounds of DNA replication. The removal of methyl groups from CpG islands in the promoter regions of silenced genes leads to a more open chromatin structure, allowing for the binding of transcription factors and the reactivation of gene expression.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Dihydro-5-azacytidine (DHDAC) and its parent compound, 5-azacytidine (B1684299), in inducing DNA hypomethylation and gene reactivation.
Table 1: Dose-Dependent Global DNA Hypomethylation by DHDAC in CCRF-CEM Cells [1]
| DHDAC Concentration | Treatment Duration | Percent Decrease in DNA Methylation |
| 10 µM | 5 days | ~15% |
| 50 µM | 5 days | ~40% |
| 100 µM | 5 days | ~50% |
Table 2: Comparative Global DNA Hypomethylation of 5-azacytidine Analogs [1]
| Compound | Concentration | Treatment Duration | Percent Decrease in DNA Methylation |
| DHDAC | 100 µM | 5 days | ~50-60% |
| Decitabine (DAC) | 1 µM | 5 days | ~50-60% |
| 5-azacytidine (AC) | Not specified | 5 days | ~50-60% |
| Zebularine | Not specified | 5 days | ~20-25% |
Table 3: Example of Gene Reactivation by 5-azacytidine (Fold Change in Expression) [3]
| Gene | Fold Upregulation (P < 0.05) |
| Bmp4 | ~3.53 |
| P27kip1 | ~5.36 |
| Prox1 | ~10.86 |
| Lfng | ~7.17 |
| Sox2 | ~4.49 |
| Cdh1 | ~2.50 |
| Krt18 | ~5.50 |
| Atoh1 | ~5.74 |
| Myo7a | ~3.10 |
| Myo6 | ~1.89 |
| Espn | ~4.14 |
| Pou4f3 | ~274.42 |
Experimental Protocols
Protocol 1: In Vitro Cell Culture Treatment with this compound
This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce gene reactivation.
Materials:
-
This compound (DHDAC-acetate)
-
Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)
-
Cultured mammalian cells of interest
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding: Plate the cells at a density that will allow for several rounds of cell division during the treatment period without reaching confluency. A typical starting density is 2-5 x 10^5 cells per well in a 6-well plate.
-
Drug Preparation: Prepare a stock solution of this compound in sterile DMSO or PBS. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).[1] It is recommended to prepare fresh dilutions for each use.
-
Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle-treated control (medium with the same concentration of DMSO or PBS used for the drug dilutions).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 3-5 days).[1] The optimal duration may vary depending on the cell line and the specific genes of interest. The medium should be changed every 24-48 hours with a freshly prepared drug-containing medium.
-
Cell Harvest: After the treatment period, harvest the cells for downstream analysis. For RNA analysis, cells can be lysed directly in the plate. For DNA or protein analysis, wash the cells with PBS, detach them using trypsin-EDTA, and collect the cell pellet by centrifugation.
Protocol 2: Analysis of DNA Methylation by Methylation-Specific PCR (MSP)
MSP is a technique to assess the methylation status of specific CpG sites within a promoter region.
Materials:
-
Genomic DNA isolated from treated and control cells
-
Bisulfite conversion kit
-
Primers specific for methylated and unmethylated DNA sequences
-
PCR master mix
-
Agarose (B213101) gel electrophoresis system
-
DNA visualization agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from the harvested cells using a commercial kit.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Perform two separate PCR reactions for each bisulfite-converted DNA sample: one with primers specific for the methylated sequence and one with primers for the unmethylated sequence.
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a PCR product in the "M" lane indicates methylation, while a product in the "U" lane indicates an unmethylated sequence.[1]
Protocol 3: Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the changes in mRNA expression of reactivated genes.
Materials:
-
Total RNA isolated from treated and control cells
-
Reverse transcription kit
-
qRT-PCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from the harvested cells using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR: Set up the qRT-PCR reactions with the cDNA, primers for the target and housekeeping genes, and the qRT-PCR master mix.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target gene in the treated samples compared to the control samples, normalized to the housekeeping gene. The fold change in expression can be calculated using the ΔΔCt method.
Visualizations
Signaling Pathway of Gene Reactivation by Dihydro-5-azacytidine
Caption: Mechanism of Dihydro-5-azacytidine induced gene reactivation.
Experimental Workflow for Assessing Gene Reactivation
Caption: Workflow for analyzing gene reactivation.
References
Application Notes and Protocols for Dihydro-5-azacytidine Acetate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-5-azacytidine acetate (B1210297) (DHAC acetate) is a nucleoside analog with demonstrated antitumor activity.[1] Its primary mechanism of action involves the inhibition of DNA methylation, a key epigenetic modification that plays a crucial role in gene expression regulation.[1][2] DHAC acetate is incorporated into DNA, where it subsequently inhibits the activity of DNA methyltransferases (DNMTs).[1][3] This leads to a reduction in global and gene-specific DNA methylation, which can reactivate the expression of tumor suppressor genes that have been silenced by hypermethylation.[4][5] Furthermore, DHAC can be incorporated into RNA, leading to defects in protein synthesis.[1]
These application notes provide a comprehensive overview of the experimental design for studying the effects of Dihydro-5-azacytidine acetate. The protocols detailed below are designed to assist researchers in investigating its cytotoxic and mechanistic properties in cancer cell lines.
Key Experiments for Evaluating this compound
A thorough investigation of this compound's biological effects can be achieved through a series of key in vitro experiments:
-
Cytotoxicity Assays: To determine the dose-dependent effects of DHAC acetate on cancer cell viability and proliferation.
-
DNA Methylation Analysis: To quantify the global and gene-specific changes in DNA methylation following treatment.
-
Cell Cycle Analysis: To investigate the impact of DHAC acetate on cell cycle progression.
-
Apoptosis Assays: To determine if the observed cytotoxicity is due to the induction of programmed cell death.
-
Gene Expression Analysis: To identify changes in the expression of key genes, including tumor suppressors and cell cycle regulators, following treatment.
Data Presentation: Quantitative Summary
The following tables summarize quantitative data from studies on 5-azacytidine (B1684299) and its analogs, providing a reference for expected outcomes when studying this compound.
Table 1: In Vitro Cytotoxicity (IC50 Values) of Azacitidine Analogs
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |
| MOLT4 | 5-azacytidine | 24 | 16.51 | [4] |
| MOLT4 | 5-azacytidine | 48 | 13.45 | [4] |
| Jurkat | 5-azacytidine | 24 | 12.81 | [4] |
| Jurkat | 5-azacytidine | 48 | 9.78 | [4] |
| HCT-116 | 5-azacytidine | 24 | 2.18 ± 0.33 | [6] |
| HCT-116 | 5-azacytidine | 48 | 1.98 ± 0.29 | [6] |
| HCT-116 | 5-Aza-CdR | 24 | 4.08 ± 0.61 | [6] |
| HCT-116 | 5-Aza-CdR | 48 | 3.18 ± 0.50 | [6] |
| A549 | Azacitidine | Not Specified | 1.8 - 10.5 | [7] |
| H1975 | Azacitidine | Not Specified | 1.8 - 10.5 | [7] |
| H460 | Azacitidine | Not Specified | 1.8 - 10.5 | [7] |
| H23 | Azacitidine | Not Specified | 1.8 - 10.5 | [7] |
| H1299 | Azacitidine | Not Specified | 1.8 - 10.5 | [7] |
Table 2: Effects of Azacitidine Analogs on DNA Methylation
| Cell Line | Compound | Dose | Effect on DNA Methylation | Reference |
| L1210/0 | Dihydro-5-azacytidine | LD10 | 25.06% hypomethylation | [1] |
| L1210/dCK(-) | Dihydro-5-azacytidine | LD10 | 46.32% hypomethylation | [1] |
| CCRF-CEM | 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC) | 100 µM | ~20% decrease in methylation | [5] |
| HL-60 | 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC) | Not Specified | ~40% decrease in methylation | [5] |
| HL-60 | Azacitidine | 2 µmol/L | Substantial demethylation | [8] |
| K562 | Azacitidine | 2 µmol/L | Minor but significant demethylation | [8] |
| HEL | Azacitidine | 2 µmol/L | No significant methylation changes | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from a study on the cytotoxicity of 5-azacytidine on leukemia cell lines.[4]
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MOLT4, Jurkat)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (DHAC acetate)
-
3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 20,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of DHAC acetate in complete medium.
-
After 24 hours, add 100 µL of the DHAC acetate dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 12, 24, and 48 hours.
-
At each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, centrifuge the plate and carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining
This protocol is based on a method used to assess apoptosis in leukemia cells treated with 5-azacytidine.[4]
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with DHAC acetate at the desired concentrations (e.g., IC50 value) for 24 and 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Global DNA Methylation Analysis by HPLC
This protocol is adapted from a comparative study of hypomethylating activities of 5-azacytidine nucleosides.[5]
Objective: To quantify the overall changes in DNA methylation levels.
Materials:
-
Treated and untreated cells
-
Genomic DNA isolation kit
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system with a UV detector
Procedure:
-
Isolate genomic DNA from treated and untreated cells.
-
Digest the genomic DNA to nucleosides using nuclease P1 followed by alkaline phosphatase.
-
Separate the resulting nucleosides by reverse-phase HPLC.
-
Quantify the amounts of 2'-deoxycytidine (B1670253) and 5-methyl-2'-deoxycytidine (B118692) by measuring the UV absorbance at 280 nm.
-
Calculate the percentage of methylated cytosine as: (5-methyl-2'-deoxycytidine / (5-methyl-2'-deoxycytidine + 2'-deoxycytidine)) x 100.
Protocol 4: Gene-Specific DNA Methylation Analysis by Methylation-Specific PCR (MSP)
This protocol is based on a method used to detect the methylation status of specific gene loci.[5]
Objective: To determine the methylation status of specific gene promoters.
Materials:
-
Genomic DNA from treated and untreated cells
-
Bisulfite modification kit
-
Primers specific for methylated and unmethylated DNA sequences of the target gene
-
PCR reagents
-
Agarose (B213101) gel electrophoresis system
Procedure:
-
Isolate genomic DNA from treated and untreated cells.
-
Perform bisulfite modification of the genomic DNA. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Perform two separate PCR reactions for each sample using primers specific for the methylated and unmethylated sequences.
-
Analyze the PCR products by agarose gel electrophoresis.
-
The presence of a PCR product in the reaction with methylated-specific primers indicates methylation, while a product in the reaction with unmethylated-specific primers indicates a lack of methylation.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is based on a study investigating the effects of 5-azacytidine on the cell cycle.[9]
Objective: To analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
Ethanol (B145695) (70%, ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
The data can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for studying this compound.
Caption: Signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell kinetic disturbances induced by treatment of human diploid fibroblasts with 5-azacytidine indicate a major role for DNA methylation in the regulation of the chromosome cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Dihydro-5-azacytidine Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-5-azacytidine acetate (B1210297), a derivative of the epigenetic drug 5-azacytidine (B1684299), is a potent inhibitor of DNA methyltransferases (DNMTs). By preventing the methylation of CpG islands in gene promoter regions, it can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing apoptosis in cancer cells. The analysis of apoptosis is a critical step in evaluating the efficacy of chemotherapeutic agents like Dihydro-5-azacytidine acetate. Flow cytometry, particularly with Annexin V and Propidium Iodide (PI) staining, offers a robust and quantitative method to assess apoptosis at the single-cell level.[1]
These application notes provide a detailed protocol for the analysis of apoptosis in cancer cell lines treated with this compound using flow cytometry.
Data Presentation
The following tables summarize representative quantitative data on the induction of apoptosis by 5-azacytidine (a closely related compound) in various cancer cell lines, as determined by Annexin V/Propidium Iodide staining and flow cytometry.
Table 1: Apoptosis Induction in Leukemia Cell Lines
| Cell Line | Treatment (5-azacytidine) | Time (hours) | Apoptotic Cells (%) | Necrotic Cells (%) | Viable Cells (%) |
| MOLT4 | Control | 48 | 2.11 ± 1.13 | - | - |
| 13.45 µM | 48 | 18.29 ± 2.18 | - | - | |
| Jurkat | Control | 48 | 4.31 ± 2.10 | - | - |
| 9.78 µM | 48 | 28.11 ± 2.44 | - | - |
Data adapted from a study on 5-azacytidine in acute lymphoblastic leukemia cell lines.[2]
Table 2: Apoptosis Induction in Colon Cancer Cell Lines
| Cell Line | Treatment (5-aza-2'-deoxycytidine) | Time (hours) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| SW 480 | Control | 48 | 0.9 | 0.2 | 1.1 |
| 1 µM | 48 | 15.2 | 4.3 | 19.5 | |
| SW 948 | Control | 48 | 1.1 | 0.3 | 1.4 |
| 1 µM | 48 | 8.7 | 2.1 | 10.8 |
Data adapted from a study on 5-aza-2'-deoxycytidine in colon cancer cell lines.[3]
Table 3: Apoptosis Induction in Lung Cancer Cell Line
| Cell Line | Treatment (5-azacytidine) | Time (hours) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| A549 | Control | 48 | ~2 | ~1 |
| 5 µM | 48 | ~8 | ~3 |
Data is an approximate representation from graphical data on 5-azacytidine in a non-small cell lung cancer cell line.[4]
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cancer cells with this compound to induce apoptosis. The optimal concentration and incubation time should be determined empirically for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO or PBS)
-
Sterile culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cells in culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and resume growth overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in a complete culture medium to the desired final concentrations. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After incubation, harvest the cells for apoptosis analysis as described in Protocol 2. For adherent cells, collect both the floating and attached cells.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the staining procedure for detecting apoptotic cells using Annexin V-FITC and PI, followed by flow cytometry analysis.
Materials:
-
Treated and untreated cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Signaling Pathways and Visualizations
This compound-induced apoptosis is a complex process involving multiple signaling pathways. The primary mechanism involves the inhibition of DNA methyltransferases, leading to the re-expression of tumor suppressor genes. This can trigger both the intrinsic and extrinsic apoptotic pathways.
Experimental Workflow
The following diagram illustrates the general workflow for analyzing apoptosis induced by this compound using flow cytometry.
This compound Induced Apoptosis Pathways
This compound can induce apoptosis through several interconnected pathways.
Detailed Signaling Pathways
p53-Dependent Apoptotic Pathway
Activation of the tumor suppressor p53 is a key event in this compound-induced apoptosis.[5][6]
Extrinsic (TRAIL-Mediated) Apoptotic Pathway
This compound can upregulate components of the extrinsic apoptosis pathway, such as the TRAIL receptor.[7]
Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway is regulated by the Bcl-2 family of proteins and is also influenced by this compound treatment.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 5-aza-2ˈ-deoxycytidine on p27Kip1, p21Cip1/Waf1/Sdi1, p57Kip2, and DNA methyltransferase 1 Genes Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer SW 480 and SW 948 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of p53/p21Waf1/Cip1 pathway by 5-aza-2'-deoxycytidine inhibits cell proliferation, induces pro-apoptotic genes and mitogen-activated protein kinases in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Azacytidine (5-aza) Induces p53-associated Cell Death Through Inhibition of DNA Methyltransferase Activity in Hep3B and HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-azacytidine, a chemotherapeutic drug, induces TRAIL-mediated apoptosis in mouse thymocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BCL-2 family proteins as 5-Azacytidine-sensitizing targets and determinants of response in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydro-5-azacytidine Acetate in Non-coding RNA Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydro-5-azacytidine (DHAC) is a second-generation DNA methyltransferase (DNMT) inhibitor and a hydrolytically stable analog of 5-azacytidine (B1684299) (5-azaC).[1] Unlike its predecessor, which is unstable in aqueous solutions, DHAC offers greater stability, making it a more reliable agent for in vitro and in vivo studies.[1][2] As an epigenetic modulator, DHAC reactivates gene expression by inhibiting DNA methylation, a key mechanism in the regulation of both protein-coding and non-coding genes.
Non-coding RNAs (ncRNAs), such as microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs), are critical regulators of gene expression and are implicated in numerous biological processes and diseases, including cancer.[3][4][5][6] The expression of these ncRNAs is often epigenetically silenced in pathological states. Dihydro-5-azacytidine acetate, by reversing this silencing, provides a powerful tool to investigate the function of ncRNAs, identify novel therapeutic targets, and potentially develop new therapeutic strategies. These application notes provide an overview of DHAC's mechanism, its utility in ncRNA studies, and detailed protocols for its use.
Mechanism of Action: Reversal of ncRNA Silencing
Dihydro-5-azacytidine exerts its primary effect through the inhibition of DNA methyltransferases, particularly DNMT1. After cellular uptake, it is incorporated into DNA during replication. The incorporated DHAC forms a covalent bond with DNMTs, trapping and depleting the enzyme. This leads to a passive, replication-dependent demethylation of the genome. When the promoter regions of ncRNA genes are hypomethylated, their transcription is re-initiated, leading to altered expression levels of mature ncRNAs. These ncRNAs can then regulate their target messenger RNAs (mRNAs), influencing downstream cellular pathways related to cell proliferation, apoptosis, and drug resistance.
References
- 1. Biochemical pharmacology of 5,6-dihydro-5-azacytidine (DHAC) and DNA hypomethylation in tumor (L1210)-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Restoration of MiR-34a Expression by 5-Azacytidine Augments Alimta -Induced Cell Death in Non-Small Lung Cancer Cells by Downregulation of HMG B1, A2 and Bcl-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-coding RNAs in cardiac regeneration: Mechanism of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of long noncoding RNA function in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long non-coding RNAs: Mechanism of action and functional utility - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dihydro-5-azacytidine Acetate Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Dihydro-5-azacytidine acetate (B1210297) (DHAC) for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Dihydro-5-azacytidine acetate (DHAC)?
A1: this compound is a nucleoside analog that acts as a DNA methyltransferase (DNMT) inhibitor. It is incorporated into DNA during replication, where it covalently traps DNMT enzymes. This leads to the depletion of active DNMTs, resulting in passive demethylation of the genome. The subsequent hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing apoptosis and reducing cancer cell proliferation.[1][2][3] DHAC can also be incorporated into RNA, which may contribute to its cytotoxic effects.[1]
Q2: What is a typical starting concentration range for DHAC in cell viability assays?
A2: For initial screening of related compounds like 5-azacytidine (B1684299), a broad concentration range is often used, for example, from 0.5 µM to 80 µM.[4] Significant effects on cell proliferation for 5-azacytidine have been observed at concentrations of 5 µM and higher in some cell lines.[4] For the closely related compound decitabine (B1684300) (5-aza-2'-deoxycytidine), effects on DNMT1 degradation have been seen at concentrations as low as 0.0025 µM.[5] A common starting point for a new compound like DHAC would be a wide range from 1 nM to 100 µM, with serial dilutions (e.g., 2- or 3-fold) to cover this range comprehensively.[6]
Q3: How long should I expose my cells to DHAC?
A3: The optimal exposure time is dependent on the cell line's doubling time and the specific experimental endpoint. Since DHAC's primary mechanism involves incorporation into DNA during replication, longer exposure times that cover at least one to two cell cycles are often necessary.[7][8] For related compounds like 5-azacytidine, treatment times of 24 to 72 hours are common.[4][9][10] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) in conjunction with your dose-response study to determine the optimal treatment duration for your specific cell line.
Q4: What solvent should I use to dissolve DHAC acetate?
A4: The choice of solvent is critical and should be one that fully dissolves the compound and is non-toxic to the cells at the final concentration used.[7][8][11] For 5-azacytidine, dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare a stock solution.[4] It is crucial to ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and consistent across all treatment groups, including the vehicle control.
Troubleshooting Guide
Q1: I am not observing any effect of DHAC on my cells, even at high concentrations. What could be the problem?
A1:
-
Compound Stability: Ensure that the DHAC acetate is not degraded. Check the storage conditions and consider preparing fresh stock solutions.
-
Cell Doubling Time: The effect of DHAC is often cell cycle-dependent. If you are using a slow-growing cell line, a longer exposure time may be necessary to see an effect.[4]
-
Solubility Issues: The compound may not be fully dissolved in your stock solution or may be precipitating in the culture medium. Try a different solvent or sonication to aid dissolution.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to DHAC. This could be due to various factors, including drug efflux pumps or alterations in the DNA damage response pathway.
Q2: I am seeing high levels of cell death even at the lowest concentrations of DHAC. How can I find a suitable therapeutic window?
A2:
-
Concentration Range: Your starting concentration range may be too high for your specific cell line. Perform a new dose-response experiment with a much lower range of concentrations, starting in the nanomolar (nM) range.
-
Exposure Time: The treatment duration might be too long. Try reducing the exposure time (e.g., from 72 hours to 24 hours).
-
Off-Target Effects: At high concentrations, drugs can have off-target effects that lead to non-specific cytotoxicity.[11] Lowering the concentration can help mitigate these effects.
Q3: My results are not reproducible between experiments. What are the possible causes?
A3:
-
Inconsistent Cell Seeding Density: Ensure that you are seeding the same number of cells for each experiment, as cell density can influence the response to a drug.[7][8]
-
Variable Drug Preparation: Prepare fresh serial dilutions of DHAC for each experiment from a well-characterized stock solution to avoid variability from freeze-thaw cycles.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Assay Timing: The timing of the viability assay after treatment should be consistent across all experiments.
Data Presentation
Table 1: Example Concentration Ranges of Related Azanucleosides and Their Observed Effects
| Compound | Cell Line | Concentration Range | Incubation Time | Observed Effect (IC50) | Reference |
| 5-azacytidine | Uveal Melanoma Cell Lines | 0.5 - 80 µM | 72 hours | Dose-dependent reduction in proliferation at ≥ 5 µM | [4] |
| 5-azacytidine | T-47D (Breast Cancer) | 0 - 160 µmol/L | 48 hours | ~2-fold decrease in viability at 40 µmol/L | [9] |
| 5-azacytidine | HCT-116 (Colon Cancer) | Not specified | 24 hours | 2.18 ± 0.33 µM | [12] |
| 5-azacytidine | HCT-116 (Colon Cancer) | Not specified | 48 hours | 1.98 ± 0.29 µM | [12] |
| 5-aza-2'-deoxycytidine (Decitabine) | HCT-116 (Colon Cancer) | Not specified | 24 hours | 4.08 ± 0.61 µM | [12] |
| 5-aza-2'-deoxycytidine (Decitabine) | HCT-116 (Colon Cancer) | Not specified | 48 hours | 3.18 ± 0.50 µM | [12] |
| 5-aza-2'-deoxycytidine (Decitabine) | HCT116 and SW620 | 0.0005 - 10 µM | 24 hours | Significant DNMT1 loss at 0.0025 µM (HCT116) and 0.025 µM (SW620) | [5] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of DHAC Acetate using an MTT Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of DHAC acetate.
Materials:
-
This compound (DHAC)
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Sterile DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of DHAC acetate in a suitable sterile solvent (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the DHAC stock solution in complete culture medium to obtain a range of working concentrations (e.g., 100 µM, 50 µM, 25 µM, etc., down to the nM range).
-
Include a "vehicle control" (medium with the same final concentration of solvent as the highest DHAC concentration) and a "no-treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different DHAC concentrations (or controls).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the DHAC concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.[6]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Azacytidine treatment affects the methylation pattern of genomic and cell-free DNA in uveal melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A pharmacodynamic study of 5-azacytidine in the P39 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. brieflands.com [brieflands.com]
troubleshooting inconsistent results with Dihydro-5-azacytidine acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydro-5-azacytidine acetate (B1210297) (DHAC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dihydro-5-azacytidine acetate?
This compound is a nucleoside analog of cytidine. Its primary mechanism involves incorporation into newly synthesized DNA, where it covalently traps DNA methyltransferases (DNMTs), leading to their degradation and subsequent passive DNA demethylation during cell division.[1][2][3] Additionally, DHAC can be incorporated into RNA, which may result in ribosomal degradation and impaired protein synthesis.[1][4]
Q2: How does this compound differ from 5-azacytidine (B1684299)?
Dihydro-5-azacytidine is a more stable analog of 5-azacytidine.[3] The saturation of the 5,6-double bond in the DHAC molecule prevents the hydrolytic ring opening that contributes to the instability of 5-azacytidine in aqueous solutions.[3][5] This increased stability can lead to more consistent and reproducible results in vitro and in vivo.
Q3: What are the recommended storage and handling conditions for this compound?
While specific storage recommendations should be obtained from the Certificate of Analysis provided by the supplier, general guidance for similar compounds suggests storing the solid form under refrigeration.[1][6] Due to the inherent instability of azanucleosides in aqueous solutions, it is crucial to prepare stock solutions fresh for each experiment.[7] If stock solutions must be stored, they should be aliquoted and frozen at -20°C or lower to minimize degradation.[6] Avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Results
Issue 1: High variability in DNA hypomethylation between experiments.
| Potential Cause | Troubleshooting Recommendation |
| Compound Instability | Prepare fresh solutions of this compound for each experiment from a solid compound. Avoid using old stock solutions. The pH of the solution can affect stability, with a pH of 6.5-7 providing optimal stability for 5-azacytidine.[6][8] |
| Inconsistent Cell Culture Conditions | Ensure that cell density, passage number, and growth phase are consistent across experiments. The efficacy of DNA methyltransferase inhibitors can be cell-cycle dependent. |
| Variable Treatment Duration | Adhere to a strict and consistent treatment schedule. Passive demethylation requires cell division, so the duration of treatment will significantly impact the extent of hypomethylation. |
| Assay Variability | Use a consistent and validated method for quantifying global or gene-specific DNA methylation. Different methods can have varying levels of sensitivity and reproducibility. |
Issue 2: Discrepancy between DNA hypomethylation and gene re-expression.
| Potential Cause | Troubleshooting Recommendation |
| Other Epigenetic Modifications | DNA hypomethylation alone may not be sufficient to reactivate a silenced gene. Investigate other epigenetic marks, such as histone modifications, which also play a crucial role in gene expression.[9] |
| Lack of Essential Transcription Factors | The re-expression of a gene requires the presence of necessary transcription factors. Ensure that the cell line used expresses the required factors for the gene of interest. |
| Cellular Context | The cellular environment, including the status of signaling pathways, can influence the outcome of demethylation.[10] |
| Measurement Timing | There can be a lag between DNA demethylation and the subsequent transcription and translation of a gene. Perform a time-course experiment to determine the optimal time point for measuring gene re-expression. |
Issue 3: Unexpected cytotoxicity or lack of effect.
| Potential Cause | Troubleshooting Recommendation |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. High concentrations can lead to cytotoxicity through mechanisms other than DNA demethylation.[11] |
| Cell Line Sensitivity | Different cell lines can exhibit varying sensitivity to this compound.[11] This can be due to differences in drug uptake, metabolism, or the expression levels of DNMTs.[10] |
| Compound Degradation | As mentioned previously, ensure the compound is fresh and properly handled to avoid degradation, which would lead to a lack of effect. |
| Dual Mechanism of Action | Remember that DHAC can also be incorporated into RNA, leading to cytotoxicity through inhibition of protein synthesis.[1][4] This can be a confounding factor if the intended outcome is solely based on DNA demethylation. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of Azanucleosides in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | 5-Azacytidine (AZA) EC50 (µM) | Decitabine (B1684300) (DAC) EC50 (µM) |
| A549 | ~5 | >10 |
| H1975 | ~10.5 | >10 |
| H460 | ~1.8 | >10 |
| H23 | ~1.8 | >10 |
| H1299 | ~5.1 | ~5.1 |
| Data adapted from a study on AZA and DAC, highlighting the cell-line specific sensitivity of azanucleosides.[11] |
Table 2: Global DNA Hypomethylation Induced by Dihydro-5-azacytidine (DHAC)
| Cell Line | Treatment | % Hypomethylation |
| L1210/0 | LD10 dose of [3H]DHAC | 25.06% |
| L1210/dCK(-) | LD10 dose of [3H]DHAC | 46.32% |
| This data indicates that the extent of hypomethylation can be dependent on the cellular context, such as the expression of metabolic enzymes like deoxycytidine kinase (dCK).[1] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cell Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Compound Preparation: Immediately before use, dissolve this compound in an appropriate solvent (e.g., sterile water or DMSO) to make a concentrated stock solution. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal duration may need to be determined empirically.
-
Harvesting and Analysis: After treatment, harvest the cells for downstream analysis, such as DNA/RNA extraction for methylation and gene expression studies, or protein extraction for western blotting.
Protocol 2: Assessment of Global DNA Methylation
-
Genomic DNA Extraction: Extract high-quality genomic DNA from treated and control cells using a commercial kit.
-
Quantification of 5-methylcytosine (B146107): Determine the percentage of 5-methylcytosine in the genomic DNA using a validated method such as:
-
LC-MS/MS: A highly accurate method for quantifying global methylation levels.
-
ELISA-based assays: Commercially available kits that provide a colorimetric or fluorometric readout.
-
LINE-1 Pyrosequencing: A method to assess methylation at repetitive elements as a surrogate for global methylation.[9]
-
-
Data Analysis: Calculate the percentage of hypomethylation in treated samples relative to the vehicle control.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Azacytidine | C8H12N4O5 | CID 9444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Dihydro-5-azacytidine Acetate Cytotoxicity in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the cytotoxic effects of Dihydro-5-azacytidine (DHAC) acetate (B1210297) in primary cell cultures. DHAC is a DNA methyltransferase (DNMT) inhibitor utilized in epigenetic research. While it is considered less cytotoxic than its analogue 5-azacytidine (B1684299), careful management is crucial, especially in sensitive primary cells.[1] This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and insights into the molecular pathways affected by DHAC.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dihydro-5-azacytidine (DHAC)?
A1: DHAC is a chemical analogue of the nucleoside cytidine.[1] Its primary mechanism involves the inhibition of DNA methyltransferases (DNMTs).[1] After incorporation into DNA, it traps DNMTs, leading to a reduction in DNA methylation.[1] This can reactivate genes that were silenced epigenetically. At higher concentrations, it can also be cytotoxic by interfering with DNA and RNA synthesis, ultimately leading to cell death.[1][2]
Q2: How does the cytotoxicity of DHAC compare to 5-azacytidine?
A2: DHAC is generally considered to be less cytotoxic than 5-azacytidine.[1] This is attributed to the saturation of the 5,6-double bond in its structure, which increases its hydrolytic stability.[1] However, it's important to note that primary cells are inherently more sensitive than immortalized cell lines, and cytotoxicity can be cell-type dependent.
Q3: I am observing high levels of cell death in my primary cell culture after DHAC treatment. What are the initial troubleshooting steps?
A3: High cytotoxicity in primary cells can be due to several factors. Here’s a checklist to begin troubleshooting:
-
Confirm Drug Concentration: Double-check all calculations for your DHAC dilutions and stock solutions.
-
Optimize Dose and Exposure Time: Primary cells are sensitive. It is crucial to perform a dose-response curve to determine the optimal concentration and exposure duration for your specific cell type. Start with a low concentration range (e.g., 0.1-10 µM) and shorter incubation times.
-
Cell Density: Ensure you are using a consistent and optimal cell seeding density. Sparse or overly confluent cultures can be more susceptible to stress.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve DHAC, ensure the final concentration in your culture medium is non-toxic to your primary cells (typically <0.1%). Run a vehicle-only control.
-
Media Changes: DHAC can be unstable in aqueous solutions. Consider daily media changes with fresh DHAC to maintain a consistent concentration.
Q4: How can I distinguish between apoptosis and necrosis in my DHAC-treated primary cells?
A4: To differentiate between these two forms of cell death, you can use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.
-
Apoptosis: Cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V positive and PI positive (late apoptosis).
-
Necrosis: Cells will be Annexin V negative and PI positive.
Q5: What are the potential off-target effects of DHAC in primary cells and how can I manage them?
A5: Besides its effect on DNA methylation, DHAC can be incorporated into RNA, potentially affecting protein synthesis.[1] To minimize off-target effects:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of DHAC that achieves the desired level of DNA hypomethylation with minimal cytotoxicity.
-
Shorten Exposure Time: Limit the duration of treatment to what is necessary to observe the desired epigenetic changes.
-
Control Experiments: Include appropriate controls, such as untreated cells and vehicle-treated cells, to distinguish between drug-specific effects and other experimental variables.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cytotoxicity at Low DHAC Concentrations | - Primary cells are highly sensitive.- Incorrect drug concentration.- Suboptimal cell culture conditions. | - Perform a thorough dose-response experiment starting from very low concentrations (e.g., nanomolar range).- Verify stock solution concentration and dilution calculations.- Ensure optimal media, serum, and incubator conditions for your specific primary cell type. |
| Inconsistent Results Between Experiments | - Variation in cell passage number or health.- Instability of DHAC in culture medium.- Inconsistent incubation times. | - Use primary cells within a narrow passage range.- Prepare fresh DHAC solutions for each experiment and consider daily media changes.- Standardize all incubation times and experimental procedures meticulously. |
| No Observed Effect on DNA Methylation | - Insufficient drug concentration or exposure time.- Rapid proliferation of untreated cells.- Ineffective drug delivery. | - Increase DHAC concentration and/or extend the treatment duration.- Ensure the cell population is actively dividing for DHAC to be incorporated into the DNA.- Confirm the quality and proper storage of your DHAC acetate. |
| Difficulty Distinguishing Cytotoxic from Cytostatic Effects | - Cell viability assays alone may not be sufficient. | - In addition to a viability assay (e.g., MTT), perform cell counting at different time points to assess proliferation. A cytostatic effect will inhibit the increase in cell number without a significant decrease in viability. |
Data Presentation
Comparative Cytotoxicity of Azacytidine Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of 5-Azacytidine in various cell lines. Data for DHAC in primary non-cancerous cells is limited in the literature, highlighting the need for empirical determination in your specific cell model.
| Compound | Cell Line/Type | Assay | Incubation Time | IC50 (µM) | Reference |
| 5-Azacytidine | MOLT4 (T-ALL) | MTT | 24h | 16.51 | [3] |
| 5-Azacytidine | MOLT4 (T-ALL) | MTT | 48h | 13.45 | [3] |
| 5-Azacytidine | Jurkat (T-ALL) | MTT | 24h | 12.81 | [3] |
| 5-Azacytidine | Jurkat (T-ALL) | MTT | 48h | 9.78 | [3] |
| 5-Azacytidine | HCT-116 (Colon Cancer) | MTT | 24h | 2.18 ± 0.33 | |
| 5-Azacytidine | HCT-116 (Colon Cancer) | MTT | 48h | 1.98 ± 0.29 | |
| 5-Aza-CdR (Decitabine) | HCT-116 (Colon Cancer) | MTT | 24h | 4.08 ± 0.61 | |
| 5-Aza-CdR (Decitabine) | HCT-116 (Colon Cancer) | MTT | 48h | 3.18 ± 0.50 |
Note: T-ALL stands for T-cell acute lymphoblastic leukemia.
Apoptosis Induction by 5-Azacytidine in Primary Cells
This table presents data on the induction of apoptosis by 5-Azacytidine in primary oral squamous cell carcinoma (OSCC) cells and cancer stem cells (CSCs).
| Cell Type | Treatment | Incubation Time | % Viable Cells | % Early Apoptosis | % Late Apoptosis/Dead |
| Primary OSCC | Control | 24h | 93.4 | 3.1 | 3.5 |
| Primary OSCC | 0.8 µM 5-Aza | 24h | 48.2 | 25.7 | 26.1 |
| Primary OSCC | Control | 48h | 91.2 | 4.3 | 4.5 |
| Primary OSCC | 0.8 µM 5-Aza | 48h | 35.6 | 30.1 | 34.3 |
| Primary CSCs | Control | 24h | 95.1 | 2.5 | 2.4 |
| Primary CSCs | 1.5 µM 5-Aza | 24h | 50.3 | 24.8 | 24.9 |
| Primary CSCs | Control | 48h | 94.3 | 2.9 | 2.8 |
| Primary CSCs | 1.5 µM 5-Aza | 48h | 42.1 | 28.5 | 29.4 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline and should be optimized for your specific primary cells.
Materials:
-
Primary cells
-
Complete culture medium
-
Dihydro-5-azacytidine (DHAC) acetate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed primary cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
Prepare serial dilutions of DHAC in complete culture medium.
-
Carefully remove the medium from the cells and replace it with the medium containing different concentrations of DHAC. Include a vehicle-only control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
Annexin V/PI Apoptosis Assay
This protocol provides a general framework for assessing apoptosis by flow cytometry.
Materials:
-
DHAC-treated and control primary cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells, including any floating cells from the supernatant, after DHAC treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathways and Visualizations
DHAC and its analogues primarily induce cytotoxicity through the activation of apoptotic pathways. This can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The incorporation of azanucleosides into DNA can lead to DNA damage, which in turn can activate the p53 tumor suppressor protein.[4] Activated p53 can then trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[5] Additionally, some studies suggest that 5-azacytidine can sensitize cells to death receptor-mediated apoptosis, indicating an involvement of the extrinsic pathway.[2][6]
Caption: Mechanism of Dihydro-5-azacytidine (DHAC) acetate induced cytotoxicity.
References
- 1. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Epigenetic Modifications as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-azacytidine, a chemotherapeutic drug, induces TRAIL-mediated apoptosis in mouse thymocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydro-5-azacytidine acetate stability issues in culture media
Welcome to the technical support center for Dihydro-5-azacytidine acetate (B1210297). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential stability issues when working with this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Dihydro-5-azacytidine acetate and how does it differ from 5-azacytidine (B1684299)?
Dihydro-5-azacytidine (DHAC) is a nucleoside analog and a DNA methyltransferase (DNMT) inhibitor, similar to its well-known counterpart, 5-azacytidine.[1][2] The key difference lies in its chemical stability. DHAC is a hydrolytically stable analog of 5-azacytidine.[1][2] This stability is due to the saturation of the 5,6-double bond in its chemical structure, which prevents the nucleophilic attack by water that leads to the rapid degradation of 5-azacytidine in aqueous solutions.[1] this compound is the salt form of this compound, which typically dissociates in culture media, leaving the stable DHAC molecule.
Q2: I have previously worked with 5-azacytidine and experienced significant stability issues. Should I expect the same with this compound?
No, you should expect significantly improved stability with this compound. Unlike 5-azacytidine, which is notoriously unstable in aqueous solutions and cell culture media, Dihydro-5-azacytidine (DHAC) is stable in aqueous solutions.[2] The instability of 5-azacytidine is a major experimental challenge, as it rapidly hydrolyzes, leading to a decrease in the active compound's concentration over time.[3][4][5] DHAC was specifically developed to overcome this limitation.[2]
Q3: What are the main factors that affect the stability of 5-azacytidine in culture media?
The stability of 5-azacytidine is primarily affected by:
-
pH: It is moderately stable in acidic solutions but decomposes rapidly in alkaline media.[6][7] Maximum stability for 5-azacytidine has been observed around pH 6.5.[8]
-
Temperature: Degradation is dramatically accelerated with increasing temperature.[6][7] Storing solutions at lower temperatures (e.g., 2-8°C) can extend its half-life.[7][9]
-
Aqueous Environment: The presence of water leads to hydrolytic degradation.[3][5]
While Dihydro-5-azacytidine is significantly more stable, it is still good practice to handle it with care and follow standard laboratory procedures for preparing and storing solutions.
Q4: What are the degradation products of 5-azacytidine?
5-azacytidine degrades in a two-step process in aqueous solutions.[3] The first step is a rapid and reversible hydrolysis to form N-formyl-ribosylguanylurea (RGU-CHO).[3] This is followed by a slower, irreversible hydrolysis of RGU-CHO to ribosylguanylurea (RGU).[3] These degradation products are considered to have no therapeutic or toxicological effects.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results between batches. | Inconsistent concentration of the active compound due to degradation (more common with 5-azacytidine). | While Dihydro-5-azacytidine is stable, ensure consistent solution preparation. Prepare fresh stock solutions and dilute them into media immediately before use. For comparative studies involving 5-azacytidine, its rapid degradation must be accounted for. |
| Loss of biological activity over time in culture. | Degradation of the compound in the culture medium, especially during longer incubation periods (a significant issue with 5-azacytidine). | Dihydro-5-azacytidine's stability should minimize this issue. However, for very long experiments (spanning several days), consider replacing the media with freshly prepared compound to ensure a constant effective concentration. |
| Precipitate formation in stock solutions. | Poor solubility or compound degradation. | Ensure the compound is fully dissolved in the recommended solvent before further dilution. Visually inspect for any precipitation before adding to the culture medium. |
Quantitative Data Summary
The following tables summarize the stability data for 5-azacytidine, which highlights the challenges that Dihydro-5-azacytidine was designed to overcome. Direct quantitative stability data for this compound in culture media is not as extensively published, primarily because its stability is not a significant experimental concern.
Table 1: Stability of 5-azacytidine in Aqueous Solutions
| Parameter | Condition | Observation | Reference |
| pH | Acidic | Moderately stable | [6] |
| Alkaline | Decomposes quickly | [6] | |
| pH 6.5 | Maximum stability | [8] | |
| Temperature | 23°C (Room Temp) | ~10% loss within 5 hours | [9] |
| 37°C | Degradation is almost complete within ~150 minutes | [7] | |
| 4°C | 32% loss after 4 days | [9] | |
| -20°C | <5% loss after 23 days | [9] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Media
This protocol outlines a method to confirm the stability of this compound in your specific cell culture medium.
1. Materials:
- This compound
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as required for your cell line.
- Sterile, conical tubes (15 mL or 50 mL)
- Incubator (37°C, 5% CO2)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- Appropriate mobile phase and standards for HPLC analysis
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) at a high concentration.
- Spike the cell culture medium with the this compound stock solution to achieve the final desired experimental concentration.
- Aliquot the medium containing the compound into sterile conical tubes.
- Place the tubes in a 37°C, 5% CO2 incubator to mimic cell culture conditions.
- At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from one of the tubes.
- Immediately freeze the collected sample at -80°C to halt any further degradation until analysis.
- Analyze the concentration of Dihydro-5-azacytidine in each sample using a validated HPLC method.
- Plot the concentration of Dihydro-5-azacytidine as a function of time to determine its stability profile in your culture medium.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I and pharmacokinetic study of dihydro-5-azacytidine (NSC 264880) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Study of the degradation of 5-azacytidine as a model of unstable drugs using a stopped-flow method and further data analysis with multivariate curve resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of Azacitidine in Sterile Water for Injection - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Dihydro-5-azacytidine acetate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of Dihydro-5-azacytidine acetate (B1210297). As a next-generation DNA methyltransferase (DNMT) inhibitor, understanding its broader cellular impact is crucial for accurate experimental interpretation and therapeutic development. Information from related, well-studied DNMT inhibitors such as decitabine (B1684300) and guadecitabine (B612196) is utilized to supplement the guidance where direct data on Dihydro-5-azacytidine acetate is limited.
Troubleshooting Guide
Researchers may encounter several issues during their experiments with this compound. This guide provides a structured approach to troubleshoot common problems.
Issue 1: Higher-than-expected cytotoxicity or cell death in vitro.
-
Potential Cause: Off-target DNA damage response activation or global genomic instability. Dihydro-5-azacytidine, as a nucleoside analog, can be incorporated into DNA, leading to the formation of DNA adducts and triggering DNA damage responses, which can result in cell cycle arrest and apoptosis.[1][2] This is a known effect of related compounds like decitabine.
-
Troubleshooting Steps:
-
Titrate the Dose: Perform a dose-response curve to determine the optimal concentration that induces DNA hypomethylation with minimal cytotoxicity.
-
Assess Cell Cycle Progression: Use flow cytometry to analyze the cell cycle distribution. An accumulation of cells in the G2 phase may indicate a DNA damage response.[2]
-
Measure Apoptosis: Quantify apoptosis using assays such as Annexin V/PI staining or caspase activity assays.
-
Evaluate DNA Damage Markers: Perform Western blotting or immunofluorescence for key DNA damage response proteins like γ-H2AX, ATM, and CHK1.[2]
-
Issue 2: Inconsistent or unexpected changes in gene expression.
-
Potential Cause: Widespread, non-specific transcriptomic alterations due to global DNA hypomethylation.[3] While the intended effect is the re-expression of silenced tumor suppressor genes, global hypomethylation can also lead to the activation of other genes, contributing to genomic instability.[4]
-
Troubleshooting Steps:
-
Confirm Target Gene Demethylation: Use methylation-specific PCR (MSP) or bisulfite sequencing to verify the demethylation of your gene of interest's promoter region.
-
Global Methylation Analysis: Assess global DNA methylation levels using methods like LINE-1 methylation assays to correlate with the observed gene expression changes.[5][6]
-
Whole-Transcriptome Analysis: Employ RNA-sequencing to obtain a comprehensive view of the transcriptomic changes and identify potentially affected off-target pathways.
-
Control for Genomic Instability: Monitor for signs of genomic instability, such as chromosomal abnormalities, especially in long-term culture.
-
Issue 3: Development of drug resistance in long-term studies.
-
Potential Cause: Alterations in drug metabolism pathways. Resistance to nucleoside analogs like decitabine can arise from insufficient intracellular concentrations of the active triphosphate form, which can be due to decreased activity of deoxycytidine kinase (dCK) or increased deamination by cytidine (B196190) deaminase (CDA).[7][8]
-
Troubleshooting Steps:
-
Assess Metabolic Enzyme Expression: Measure the expression levels of dCK and CDA in your resistant cell lines compared to sensitive ones.
-
Combination Therapy: Consider co-treatment with other epigenetic modifiers, such as HDAC inhibitors, which have been shown to act synergistically with DNMT inhibitors.[3]
-
Experimental Workflow for Troubleshooting Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound is a hypomethylating agent. Its active metabolite, a nucleoside analog, gets incorporated into DNA during replication.[1][9] This traps DNA methyltransferase (DNMT) enzymes, particularly DNMT1, leading to their degradation and a subsequent reduction in global and local DNA methylation.[1][10] The primary therapeutic goal is the re-activation of tumor suppressor genes that were silenced by hypermethylation.[3][11]
Q2: What are the main potential off-target effects?
A2: The primary off-target concerns stem from the non-specific nature of DNA hypomethylation. These can include:
-
Genomic Instability: Widespread hypomethylation can lead to chromosomal instability.[4]
-
DNA Damage: Incorporation into the DNA of healthy, proliferating cells can induce a DNA damage response, leading to cytotoxicity.[1][2]
-
Myelosuppression: Clinical data from the related compound guadecitabine shows that hematological toxicities like neutropenia and thrombocytopenia are common adverse events.[5][6][12][13] This is a significant off-target effect in vivo.
-
Immune System Modulation: DNMT inhibitors can alter the differentiation of immune cells, such as inhibiting the development of regulatory T cells, which can have therapeutic benefits but is an effect beyond direct tumor cell targeting.[11]
Q3: Does this compound affect all DNMTs equally?
A3: The primary target for this class of drugs is DNMT1, the maintenance methyltransferase.[10][14] However, off-target effects on the de novo methyltransferases, DNMT3A and DNMT3B, can occur.[14] The selectivity of this compound for DNMT1 versus DNMT3A/3B should be experimentally verified if it is critical for the research question.
Q4: How does the stability of this compound compare to other DNMT inhibitors?
A4: Dihydro-5-azacytidine has been reported to be more stable than 2'-deoxy-5-azacytidine (decitabine).[9] This increased stability may lead to a longer duration of action and potentially a different profile of on- and off-target effects. Guadecitabine (SGI-110), a dinucleotide of decitabine and deoxyguanosine, was designed to be resistant to degradation by cytidine deaminase, thereby increasing the in-vivo exposure to the active metabolite decitabine.[6][15]
Signaling Pathway: On-Target vs. Off-Target Effects
Caption: On-target vs. potential off-target cellular effects.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the related compound guadecitabine, which provides insight into clinically relevant off-target effects.
Table 1: Hematological Adverse Events of Guadecitabine in Clinical Trials
| Adverse Event | Grade ≥3 Incidence (Guadecitabine + Pembrolizumab)[5] | Grade ≥3 Incidence (Guadecitabine Monotherapy)[6] | Grade ≥3 Incidence (Guadecitabine + Chemo)[13] |
| Neutropenia | 38.2% | 41% (Febrile) | 76.5% |
| Febrile Neutropenia | 11.8% | 31% (Serious AE) | Not specified |
| Thrombocytopenia | Not specified | 25% | 64.7% |
| Anemia | Not specified | 25% | 29.4% |
Table 2: Pharmacodynamic Effects of Guadecitabine
| Parameter | Regimen | Tissue | Change from Baseline | Reference |
| LINE-1 Methylation | 30 mg/m², days 1-4 | PBMCs | Median reduction from 64.3% to 48.7% | [5] |
| LINE-1 Methylation | 30 mg/m², days 1-4 | Tumor | Median reduction from 60% to 52.3% | [5] |
| LINE-1 Demethylation | 60 mg/m², Dailyx5 | Not specified | Peak demethylation up to 39% | [6] |
Key Experimental Protocols
Protocol 1: Assessment of Global DNA Methylation using LINE-1 Repetitive Element PCR
-
DNA Extraction: Isolate genomic DNA from treated and untreated cells or tissues using a standard DNA extraction kit.
-
Bisulfite Conversion: Convert 500 ng to 1 µg of genomic DNA using a commercial bisulfite conversion kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the converted DNA using primers specific for the LINE-1 repetitive element. The primer set should be designed to amplify a region containing several CpG sites.
-
Pyrosequencing or qMSP: Quantify the methylation level. For pyrosequencing, sequence the PCR product to determine the percentage of methylation at each CpG site. For quantitative methylation-specific PCR (qMSP), use fluorescent probes to quantify the amount of methylated and unmethylated alleles.
-
Data Analysis: Calculate the average methylation percentage across the analyzed CpG sites. Compare the methylation levels between treated and control samples. A significant reduction in the percentage of LINE-1 methylation indicates global hypomethylation.[5][6]
References
- 1. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 2. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1, dose-escalation study of guadecitabine (SGI-110) in combination with pembrolizumab in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and tolerability of guadecitabine (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Resistance to Decitabine in the Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired Resistance to Decitabine Associated with the Deoxycytidine Kinase A180P Mutation: Implications for the Order of Hypomethylating Agents in Myeloid Malignancies Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phase I trial of DNA methyltransferase inhibitor guadecitabine combined with cisplatin and gemcitabine for solid malignancies including urothelial carcinoma (SPIRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decitabine Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
overcoming resistance to Dihydro-5-azacytidine acetate in cancer cells
Welcome to the technical support center for Dihydro-5-azacytidine acetate (B1210297) (Decitabine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding resistance to this chemotherapeutic agent in cancer cells.
Troubleshooting Guides & FAQs
This section addresses specific problems you may encounter during your experiments with Decitabine (B1684300).
Issue 1: My cancer cell line is showing reduced sensitivity or has become resistant to Decitabine.
-
Question: We have observed a significant increase in the IC50 value of Decitabine in our cancer cell line after several passages. What are the potential mechanisms?
-
Answer: Acquired resistance to Decitabine is a common observation and can be multifactorial. The primary mechanisms often involve alterations in the drug's metabolic pathway. Key factors include:
-
Decreased Deoxycytidine Kinase (dCK) Activity: Decitabine is a pro-drug that requires phosphorylation by dCK to become active. A reduction in dCK expression or mutations in the DCK gene can severely impair drug activation and is a common mechanism of resistance.[1][2][3] In some cases, resistance can be induced rapidly and may be related to a switch from heterozygous to homozygous mutation of DCK.[1][2]
-
Increased Cytidine Deaminase (CDA) Activity: CDA is an enzyme that inactivates Decitabine by deamination.[4][5] Overexpression of CDA can lead to rapid drug degradation, preventing it from reaching its target, DNA methyltransferase 1 (DNMT1). A high CDA/dCK ratio is often associated with primary resistance.[3][6]
-
Adaptive Pyrimidine (B1678525) Metabolism: Cancer cells can adapt their pyrimidine metabolism to evade the effects of Decitabine. This can involve the upregulation of enzymes like uridine-cytidine kinase 2 (UCK2) and carbamoyl-phosphate synthetase (CAD), which alters nucleotide pools and reduces the incorporation of the active drug metabolite into DNA.[4]
-
Failure to Deplete DNMT1: In resistant cells, the ultimate target of Decitabine, DNMT1, may not be depleted despite the presence of the drug.[4][7] This can be a consequence of the metabolic changes mentioned above.
-
Issue 2: How can I confirm the mechanism of resistance in my cell line?
-
Question: What experiments can I perform to identify why my cells are resistant to Decitabine?
-
Answer: A systematic approach is recommended to pinpoint the resistance mechanism:
-
Confirm Phenotype: First, confirm the resistant phenotype by performing a dose-response curve and calculating the IC50 value. Compare this to the parental, sensitive cell line.
-
Analyze Drug Metabolism Genes:
-
Gene Expression Analysis (qRT-PCR): Measure the mRNA levels of key genes involved in Decitabine metabolism, such as DCK, CDA, UCK2, and hENT1 (a nucleoside transporter).[6]
-
Protein Expression Analysis (Western Blot): Quantify the protein levels of dCK, CDA, and DNMT1 to see if they correlate with mRNA levels and the resistance phenotype.[3][4]
-
-
Enzyme Activity Assays: Measure the enzymatic activity of dCK and CDA in cell lysates to confirm that changes in expression translate to functional differences.
-
Global DNA Methylation Analysis: Assess the global DNA methylation status (e.g., using LINE-1 pyrosequencing or HPLC) in treated versus untreated sensitive and resistant cells.[1][8] Resistant cells may fail to show significant hypomethylation upon Decitabine treatment.[7]
-
Sequencing: Sequence the DCK gene to identify potential mutations that could lead to a non-functional protein.[1]
-
Issue 3: What strategies can I explore to overcome Decitabine resistance in my experimental model?
-
Question: My cells are confirmed to be resistant. What are the current strategies to re-sensitize them or bypass the resistance?
-
Answer: Several strategies are being investigated to overcome Decitabine resistance:
-
Combination Therapy: Combining Decitabine with other agents can target parallel or downstream pathways.
-
BCL-2 Inhibitors (e.g., Venetoclax): This combination has shown high efficacy in treating AML, suggesting it can overcome resistance mechanisms.[9]
-
HDAC Inhibitors (e.g., Valproic Acid): Combining DNA hypomethylating agents with histone deacetylase inhibitors can have synergistic anti-cancer effects.[8]
-
Immune Checkpoint Inhibitors (e.g., Ipilimumab): Decitabine can increase the expression of immune checkpoint molecules, providing a rationale for combination with checkpoint inhibitors.[5][10]
-
-
Metabolic Pathway Inhibition: For resistance driven by metabolic adaptation, targeting the compensatory pathways can be effective. For instance, inhibiting dihydroorotate (B8406146) dehydrogenase (a key enzyme in de novo pyrimidine synthesis) with teriflunomide (B560168) has shown a synergistic effect with azacytidine in resistant cells.[11][12]
-
Alternating Therapies: Resistance to Decitabine can prime cells for sensitivity to 5-azacytidine (B1684299), and vice-versa. Alternating these drugs, timed to exploit the induced metabolic shifts, may extend the depletion of DNMT1 and improve outcomes.[4]
-
Genetic Intervention (Experimental): In models where dCK is lost, re-introducing a wild-type copy of the DCK gene has been shown to restore sensitivity, confirming its critical role.[1][2]
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Decitabine resistance.
Table 1: IC50 Values of Decitabine in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Type | Sensitive IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| HCT116 | Colorectal Cancer | ~0.05 | >10 | >200 | [3] |
| HL60 | Acute Myeloid Leukemia | ~0.02 | >10 | >500 | [1] |
| OCI-M2 | MDS/AML | Not specified | >10 (for 5-azacytidine) | Not specified | [13] |
| MOLM-13 | Acute Myeloid Leukemia | ~0.04 | >40 (for 5-azacytidine) | >1000 | [11][12] |
Table 2: Changes in Gene and Protein Expression in Resistant Cells
| Gene/Protein | Change in Resistant Cells | Cell Line Model | Implication | Reference |
| dCK | Decreased mRNA & Protein | HCT116, HL60 | Impaired drug activation | [1][3] |
| CDA | Increased Protein | HCT116 | Increased drug inactivation | [3] |
| UCK2 | Markedly Elevated Protein | THP1, K562, OCI-AML3, MOLM13 | Adaptive metabolic response | [4] |
| CAD | Upregulated Protein | THP1, K562, OCI-AML3, MOLM13 | Adaptive metabolic response | [4] |
| DNMT1 | No longer depleted | THP1, K562, OCI-AML3, MOLM13 | Target engagement failure | [4][7] |
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability and IC50 Determination
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Dihydro-5-azacytidine acetate. Replace the medium with fresh medium containing the various drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assay: Add a viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells. Plot the cell viability against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blot for dCK, CDA, and DNMT1
-
Protein Extraction: Lyse sensitive and resistant cells (treated and untreated) with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against dCK, CDA, DNMT1, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to the loading control.
Protocol 3: Global DNA Methylation Analysis by LINE-1 Pyrosequencing
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from sensitive and resistant cells (treated and untreated) using a commercial kit.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a kit (e.g., EpiTect Bisulfite Kit). This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify a region of the LINE-1 retrotransposon using biotinylated primers specific for the bisulfite-converted DNA.
-
Pyrosequencing: Perform pyrosequencing on the PCR product. The assay quantifies the percentage of methylation at specific CpG sites by measuring the incorporation of C or T nucleotides at each site.
-
Data Analysis: Calculate the average methylation percentage across the analyzed CpG sites. Compare the methylation levels between experimental groups. A significant decrease in methylation after treatment indicates drug activity.[8]
Visualizations
The following diagrams illustrate key pathways and workflows related to Decitabine resistance.
Caption: Metabolism of Decitabine and key resistance points.
Caption: Workflow for troubleshooting Decitabine resistance.
Caption: Upregulation of PI3K/Akt signaling in resistance.
References
- 1. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to 5-aza-2'-deoxycytidine in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acquired resistance to decitabine and cross-resistance to gemcitabine during the long-term treatment of human HCT116 colorectal cancer cells with decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Mechanisms of response and resistance to combined decitabine and ipilimumab for advanced myeloid disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to Decitabine in the Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired Resistance to Decitabine Associated with the Deoxycytidine Kinase A180P Mutation: Implications for the Order of Hypomethylating Agents in Myeloid Malignancies Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Frontiers | Resistance to Hypomethylating Agents in Myelodysplastic Syndrome and Acute Myeloid Leukemia From Clinical Data and Molecular Mechanism [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Resistance of Leukemia Cells to 5-Azacytidine: Different Responses to the Same Induction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of 5-Azacytidine Resistance Models Reveals a Set of Targetable Pathways - PMC [pmc.ncbi.nlm.nih.gov]
ideal treatment duration for Dihydro-5-azacytidine acetate to see effects
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for using Dihydro-5-azacytidine acetate (B1210297) (Decitabine) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Decitabine (B1684300) and how does it influence treatment duration?
Answer: Decitabine is a hypomethylating agent that functions as a nucleoside analog of deoxycytidine.[1] Its mechanism is critically dependent on the cell cycle, which dictates the necessary treatment duration.
-
Cellular Uptake and Activation: Decitabine enters the cell and is phosphorylated into its active form, decitabine triphosphate (5-aza-dCTP).[1][2]
-
DNA Incorporation: During the S-phase of the cell cycle, DNA polymerase incorporates 5-aza-dCTP into newly synthesized DNA strands in place of natural cytidine.[1][3]
-
DNMT Trapping: When DNA methyltransferases (DNMTs), particularly DNMT1, attempt to methylate the incorporated decitabine, they form an irreversible covalent bond with the drug.[1][3]
-
Enzyme Depletion: This "trapping" leads to the degradation of the DNMT enzyme.[3][4]
-
Passive Demethylation: With DNMT1 depleted, DNA methylation cannot be maintained on the newly synthesized strand during subsequent rounds of cell division. This results in a passive, replication-dependent demethylation of the genome.[2][3]
-
Gene Reactivation: The resulting DNA hypomethylation can lead to the re-expression of previously silenced tumor suppressor genes, triggering anti-tumor effects like cell cycle arrest and apoptosis.[1][4]
Because Decitabine's effects require DNA replication (S-phase) and subsequent cell division for passive demethylation, treatment must be long enough to allow cells to pass through multiple cell cycles.[2] A short exposure may not be sufficient to achieve significant hypomethylation and downstream effects.
Q2: What is the ideal treatment duration for Decitabine in in vitro (cell culture) experiments?
Answer: The ideal in vitro treatment duration depends on the cell line's doubling time, the experimental endpoint (e.g., demethylation, gene expression, apoptosis), and the drug concentration. Generally, a continuous exposure of 48 to 72 hours is a common starting point to ensure most cells undergo at least one to two rounds of DNA replication.[5][6]
For some endpoints, longer or repeated treatments may be necessary. For instance, some studies use treatment durations of up to 5, 9, or even 12 days, often with daily media changes containing a fresh drug supply.[7][8] It is crucial to determine the IC50 for your specific cell line to distinguish between cytotoxic and hypomethylating effects.[9]
Table 1: Examples of In Vitro Decitabine Treatment Parameters
| Cell Line / Model | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Leukemia Cell Lines | 100 nM | 24 hours | Significant drug incorporation into DNA and global hypomethylation. | [10] |
| Cervical Cancer Cells | 0.3 µM - 1 µM | 72 hours (media changed every 24h) | Induction of dsRNA levels and sensitization to chemotherapy. | [6] |
| MDS-derived Cell Lines | 1 µM | 5 days | Upregulation of cancer-testis antigens (MAGE-A1, MAGE-A3). | [7] |
| AML Cell Lines | 0.5 µM | 24 hours | Sensitization to Venetoclax (B612062). | [11] |
| Multiple Myeloma Cells | 50 nM | 9 - 12 days | Changes in DNA methylation profile and effects on cell viability. |[8] |
Detailed Protocol: General In Vitro Treatment with Decitabine
This protocol provides a general workflow for treating adherent cancer cell lines.
1. Materials:
- Dihydro-5-azacytidine acetate (Decitabine)
- Sterile, nuclease-free water, PBS, or DMSO for stock solution
- Complete cell culture medium appropriate for your cell line
- Cell culture plates (e.g., 6-well or 96-well)
- Sterile, filtered pipette tips and tubes
2. Experimental Workflow:
3. Step-by-Step Procedure:
- Drug Preparation: Decitabine is unstable in aqueous solutions. It is highly recommended to prepare a fresh stock solution immediately before each experiment.[12] Dissolve Decitabine in sterile PBS (or another appropriate solvent) to create a concentrated stock (e.g., 100 µM).
- Cell Seeding: Plate your cells at a density that will prevent them from becoming over-confluent during the treatment period.
- Adherence: Allow cells to adhere and resume normal growth for 24 hours before adding the drug.
- Treatment: The next day, remove the old media and replace it with fresh complete media containing the desired final concentration of Decitabine. Include a "vehicle-only" control (e.g., media with the same amount of PBS used for the drug).
- Incubation: Incubate the cells for the desired duration (e.g., 72 hours). For longer treatments, it is best practice to replace the media with fresh media and Decitabine every 24 hours to account for drug degradation.[6]
- Harvesting & Analysis: After the treatment period, harvest the cells for downstream analysis, such as RNA extraction for qPCR, protein extraction for Western blotting, or cell viability assays.
Q3: What is a typical treatment duration and schedule for Decitabine in in vivo animal models?
Answer: In vivo studies typically involve treatment cycles, such as daily injections for a set number of days, followed by a rest period. A common regimen in mouse models is a 5-day cycle of daily intraperitoneal (i.p.) or intravenous (i.v.) injections.[13][14] The number of cycles can vary, with some studies showing that two cycles provide a greater survival benefit than one.[13] The optimal dose and schedule depend on the animal model, tumor type, and study goals.
Table 2: Examples of In Vivo Decitabine Treatment Parameters
| Animal Model | Dose & Route | Schedule | Observed Effect | Reference |
|---|---|---|---|---|
| T-LBL PDX Mice | 0.5 mg/kg, i.p. | 5 consecutive days on, 2 days off (1-2 cycles) | Significantly prolonged survival. | [13] |
| AML Xenograft Mice | 1.25 mg/m², i.v. | 5 consecutive days | Delayed AML progression, modulated NK cell activity. | [15] |
| EL4 Tumor Mice | 1.0 mg/kg, i.p. | 5 consecutive days | Infiltration of IFN-γ producing T-lymphocytes into tumors. | [14] |
| MLL-rearranged ALL Xenograft Mice | 0.1 mg/kg, i.p. | Three times a week | Mildly attenuated leukemia progression. | [16] |
| EAE Autoimmunity Mice | 0.25 mg/kg, i.p. | Daily for 14 consecutive days | Protective against Experimental Autoimmune Encephalomyelitis (EAE). |[17] |
Q4: How do I troubleshoot common issues during my Decitabine experiments?
Answer: Unexpected results are common in research. This guide addresses frequent problems encountered when working with Decitabine.
Table 3: Troubleshooting Guide for Decitabine Experiments
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| No observable effect (no change in methylation, gene expression, or viability) | 1. Drug Instability: Decitabine degrades in aqueous solution. Using old stock is a common failure point.[12] | 1. ALWAYS prepare a fresh stock solution immediately before each experiment. Do not store aqueous stocks. |
| 2. Insufficient Duration: Treatment time was too short for cells to undergo S-phase and subsequent mitosis.[2] | 2. Increase treatment duration. Ensure cells have enough time to divide at least once or twice in the presence of the drug. Consider a 72-hour treatment as a starting point.[5] | |
| 3. Suboptimal Concentration: The dose may be too low to be effective for your specific cell line.[12] | 3. Perform a dose-response curve to determine the optimal concentration. Consult literature for reported effective doses in your cell model. | |
| 4. Cellular Resistance: The cell line may lack the necessary nucleoside transporters or have low deoxycytidine kinase (dCK) activity, preventing drug uptake and activation.[18] | 4. Confirm the expression of relevant transporters. Test a known sensitive cell line in parallel as a positive control. | |
| High Cytotoxicity at Low Doses | 1. High Cell Line Sensitivity: Your cell line may be exceptionally sensitive to Decitabine. | 1. Lower the concentration. Perform a detailed dose-response curve starting from very low (nanomolar) concentrations. |
| 2. Distinguishing Cytotoxicity from Hypomethylation: At high doses, Decitabine acts as a cytotoxic agent, which may not be the desired effect for epigenetic studies.[9] | 2. Correlate viability data with methylation analysis (e.g., LINE-1 assay) to find a dose that causes hypomethylation with minimal cell death.[5] | |
| Inconsistent Results Between Experiments | 1. Drug Preparation: Inconsistent preparation of the drug stock. | 1. Standardize your protocol for dissolving the drug. Ensure it is fully solubilized before adding to media. |
| 2. Cell State: Variations in cell confluency, passage number, or health can affect drug response. | 2. Use cells within a consistent low passage number range and seed them to achieve a similar confluency at the time of treatment for all experiments. |
| | 3. Mycoplasma Contamination: Contamination can significantly alter cellular response to drugs.[12] | 3. Regularly test your cell cultures for mycoplasma contamination. |
References
- 1. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 2. Decitabine: a historical review of the development of an epigenetic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. benchchem.com [benchchem.com]
- 6. Decitabine Treatment Induces a Viral Mimicry Response in Cervical Cancer Cells and Further Sensitizes Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decitabine treatment sensitizes tumor cells to T-cell-mediated cytotoxicity in patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of decitabine incorporation into DNA and its effect on mutation rates in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single low‐dose decitabine as frontline therapy of acute myeloid leukaemia, with venetoclax salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Low Dose Decitabine Treatment Induces CD80 Expression in Cancer Cells and Stimulates Tumor Specific Cytotoxic T Lymphocyte Responses | PLOS One [journals.plos.org]
- 15. Decitabine enhances targeting of AML cells by CD34+ progenitor-derived NK cells in NOD/SCID/IL2Rgnull mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decitabine mildly attenuates MLL‐rearranged acute lymphoblastic leukemia in vivo, and represents a poor chemo‐sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Decitabine inhibits T cell proliferation via a novel TET2-dependent mechanism and exerts potent protective effect in mouse auto- and allo-immunity models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Resistance to Decitabine in the Myelodysplastic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize Dihydro-5-azacytidine acetate degradation during experiments
Welcome to the technical support center for Dihydro-5-azacytidine acetate (B1210297) (DHAC). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and ensure the reliable performance of this compound. Unlike its parent compound, 5-azacytidine (B1684299), Dihydro-5-azacytidine was specifically designed for enhanced stability.[1][2][3] This guide will address best practices for handling to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: Is Dihydro-5-azacytidine acetate susceptible to degradation in aqueous solutions like 5-azacytidine?
A1: No. Dihydro-5-azacytidine (DHAC) is a hydrolytically stable analogue of 5-azacytidine.[1][2][4] The chemical instability of 5-azacytidine is due to the presence of a 5,6-imino bond which is susceptible to nucleophilic attack by water, leading to the opening of the triazine ring.[3][5] In DHAC, this bond is saturated (a single bond instead of a double bond), which prevents this hydrolytic degradation pathway.[3] One study reported that DHAC is completely stable in aqueous solutions across a broad pH range at room temperature for as long as three weeks.[1]
Q2: What is the recommended procedure for preparing a stock solution?
A2: To ensure maximum accuracy and longevity, follow these steps:
-
Weighing: Accurately weigh the required amount of this compound powder in a well-ventilated area, using appropriate personal protective equipment (PPE).
-
Solvent Selection: For long-term storage, Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent. For immediate use in aqueous experimental systems, you can dissolve it directly in sterile water or a suitable buffer (e.g., PBS).
-
Dissolving: Add the chosen solvent to the powder. Vortex gently until the solid is completely dissolved.
-
Sterilization: If preparing an aqueous stock solution for cell culture, filter-sterilize the solution through a 0.22 µm syringe filter to remove potential microbial contaminants. This is generally not required for DMSO stocks if sterile DMSO is used.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can affect compound integrity over time even for stable compounds, it is best practice to aliquot the stock solution into single-use volumes.
Q3: How should I store this compound powder and solutions?
A3: Proper storage is crucial for maintaining the compound's quality over its shelf life.
-
Powder: Store the lyophilized powder at -20°C, desiccated. In this form, the chemical is stable for extended periods (e.g., 24 months).
-
DMSO Stock Solutions: Store aliquots at -20°C or -80°C. When stored properly at -80°C, DMSO stocks can be stable for up to two years.[6]
-
Aqueous Solutions: While DHAC is stable, for optimal experimental consistency, freshly prepare aqueous solutions for each experiment. If short-term storage is necessary, store at 4°C for no more than a few days. For longer-term storage of aqueous solutions, freezing at -20°C is possible, but fresh preparation is always the best practice.
Q4: My experimental results are inconsistent. Could this be due to compound degradation?
A4: Given the high stability of Dihydro-5-azacytidine, degradation is an unlikely cause of inconsistent results.[1][3] Consider these other potential factors:
-
Cell Line Health: Ensure cells are healthy, within a low passage number, and free from contamination.
-
Dosing Accuracy: Verify calculations and pipetting accuracy when preparing working concentrations. Serial dilutions can sometimes introduce errors.
-
Experimental Timing: The biological effects of DHAC are linked to its incorporation into DNA, which is dependent on cell division.[7] Ensure that treatment duration and cell confluence are consistent across experiments.
-
Assay Performance: Check the variability and reproducibility of your downstream assays (e.g., methylation analysis, cell viability assays).
-
Freeze-Thaw Cycles: While DHAC is stable, excessive freeze-thaw cycles of your stock solution could lead to solvent evaporation (especially DMSO), altering the effective concentration. Using single-use aliquots is highly recommended.[8]
Data Presentation
The primary challenge with the parent compound, 5-azacytidine, is its rapid degradation in aqueous media. Dihydro-5-azacytidine was developed to overcome this limitation.
Table 1: Comparative Stability of 5-azacytidine vs. Dihydro-5-azacytidine (DHAC)
| Condition | 5-azacytidine | Dihydro-5-azacytidine (DHAC) | Reference |
| Aqueous Solution (Room Temp) | Unstable; significant loss within hours. 10% loss in 2-3 hours. | Stable; reported to be stable for up to 3 weeks. | [1][9] |
| Aqueous Solution (4°C) | Limited stability; ~32% loss after 4 days. | Stable. | [1][10] |
| Aqueous Solution (-20°C) | Can be stored frozen; <5% loss after 23 days. | Stable. | [1][10] |
| Optimal pH for Stability | pH 7.0 | Stable over a broad pH range. | [1][11] |
| Primary Degradation Pathway | Hydrolytic opening of the 5,6-imino bond. | The 5,6-bond is saturated, preventing hydrolysis. | [3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DHAC Acetate Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and precision pipettes
-
-
Procedure:
-
Calculate the mass of DHAC acetate needed. (Molecular Weight will be provided on the Certificate of Analysis). For example, for 1 mL of a 10 mM solution of a compound with MW = 288.28 g/mol : 0.010 mol/L * 0.001 L * 288.28 g/mol = 0.00288 g = 2.88 mg.
-
Aseptically weigh the calculated amount of DHAC acetate powder and place it into a sterile tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution at room temperature until all solid is completely dissolved.
-
Dispense the stock solution into single-use, sterile aliquots (e.g., 20 µL) in microcentrifuge tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date.
-
Store the aliquots at -20°C or -80°C until use.
-
Protocol 2: Preparation of a 10 µM Working Solution for Cell Culture
-
Materials:
-
10 mM DHAC acetate stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
-
Procedure:
-
Thaw one aliquot of the 10 mM DHAC stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution, dilute the 10 mM stock 1:1000. This can be done by adding 1 µL of the stock solution to 999 µL of culture medium.
-
Mix thoroughly by gentle pipetting or inversion.
-
Add the appropriate volume of the 10 µM working solution to your cell culture plates to achieve the desired final concentration.
-
Important: Always prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells. For a 1:1000 dilution, the final DMSO concentration would be 0.1%.
-
Visualizations
Caption: Chemical structures of 5-azacytidine and Dihydro-5-azacytidine.
Caption: Recommended workflow for handling DHAC from receipt to experimental use.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antitumor activity of dihydro-5-azacytidine, a hydrolytically stable analogue of 5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I and pharmacokinetic study of dihydro-5-azacytidine (NSC 264880) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Stability of Azacitidine in Sterile Water for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Azacytidine hydrolysis kinetics measured by high-pressure liquid chromatography and 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
unexpected phenotypic changes with Dihydro-5-azacytidine acetate treatment
Welcome to the technical support center for Dihydro-5-azacytidine acetate (B1210297) (DHAC), also known as Decitabine (B1684300). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this DNA methyltransferase (DNMT) inhibitor and to troubleshoot unexpected phenotypic changes observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dihydro-5-azacytidine acetate?
A1: this compound is a nucleoside analog of deoxycytidine. After incorporation into DNA, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation and subsequent passive DNA hypomethylation as the cell divides.[1][2][3] This epigenetic modification can lead to the re-expression of previously silenced tumor suppressor genes and induce cellular differentiation or apoptosis.[2][3][4]
Q2: What are some of the expected phenotypic changes after treatment?
A2: Expected phenotypic changes include, but are not limited to:
-
Changes in cell morphology, such as increased cell volume.[8]
Q3: How stable is this compound in solution?
A3: Dihydro-5-azacytidine and its related compounds are known to be unstable in aqueous solutions.[10] Reconstituted solutions should be used promptly. For longer storage, it is recommended to prepare aliquots and store them at -20°C or lower. Avoid repeated freeze-thaw cycles. The reconstituted solution hydrolyzes at room temperature and should be used within 30 minutes for optimal results.[11]
Q4: What is the difference between Dihydro-5-azacytidine (Decitabine) and 5-azacytidine (B1684299) (Azacitidine)?
A4: Both are cytidine (B196190) analogs and DNMT inhibitors. However, Dihydro-5-azacytidine (Decitabine) is a deoxyribonucleoside analog that is incorporated directly into DNA. 5-azacytidine is a ribonucleoside analog that is incorporated into both RNA and DNA, which can lead to additional effects on protein synthesis.[1][7] These differences can result in distinct cellular responses, dose-response curves, and gene expression profiles.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or proliferation. | 1. Drug Inactivity: The compound may have degraded due to improper storage or handling. 2. Cell Line Resistance: The cell line may have intrinsic or acquired resistance. Mechanisms can include altered drug metabolism (e.g., changes in deoxycytidine kinase (DCK) or cytidine deaminase (CDA) expression).[12] 3. Insufficient Treatment Duration/Concentration: The dose or duration of treatment may be too low to induce a phenotypic change. | 1. Verify Drug Activity: Use a fresh stock of this compound. Prepare solutions immediately before use. 2. Assess Resistance: Check the expression levels of key metabolic enzymes like DCK and CDA in your cell line. Consider using a different cell line with known sensitivity. 3. Optimize Treatment Conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. Concentrations typically range from nanomolar to low micromolar.[6][13][14] |
| Unexpected increase in cell size, swelling, or stretching. | Induction of Senescence or Differentiation: Treatment with DNMT inhibitors can induce cellular senescence or differentiation, which is often associated with morphological changes like cell flattening and enlargement.[5][8] | Assess Senescence/Differentiation Markers: Stain for senescence-associated β-galactosidase activity. Analyze the expression of cell-type-specific differentiation markers by qPCR, western blot, or flow cytometry. |
| U-shaped dose-response curve for DNA demethylation. | Cellular Toxicity at High Doses: High concentrations of this compound can be highly cytotoxic, leading to cell cycle arrest and reduced DNA replication. This can paradoxically result in less passive demethylation compared to lower, less toxic doses.[15] | Perform a detailed dose-response analysis: Measure both DNA methylation levels and cell viability/proliferation across a wide range of concentrations. Identify the optimal concentration that maximizes demethylation with acceptable cytotoxicity. |
| Unexpected changes in gene expression unrelated to promoter demethylation. | Off-Target Effects: Dihydro-5-azacytidine can have effects independent of DNA methylation, including inducing a DNA damage response.[15][16] Indirect Effects: Changes in the expression of transcription factors due to demethylation can lead to downstream changes in other genes that are not directly regulated by methylation. | Dissect Demethylation vs. Toxicity Effects: Compare gene expression profiles at low (demethylating) and high (cytotoxic) doses.[15] Analyze Transcription Factor Binding Sites: Use bioinformatic tools to investigate if the promoters of unexpectedly regulated genes contain binding sites for transcription factors that are themselves regulated by DNA methylation. |
| Induction of an inflammatory or immune-related gene signature. | Activation of Viral Mimicry: Demethylation of endogenous retroviral elements can lead to their transcription, triggering an antiviral immune response within the cell.[12] Immunomodulatory Effects: Dihydro-5-azacytidine has been shown to upregulate immune-related genes, such as TNF-α and CD80, enhancing immune cell recognition of tumor cells.[8][17] | Assess Immune Pathway Activation: Measure the expression of key genes involved in interferon signaling and other immune response pathways. Co-culture Experiments: If applicable, perform co-culture experiments with immune cells (e.g., T cells, NK cells) to assess functional changes in immune recognition and killing.[8] |
Quantitative Data Summary
Table 1: IC50 Values of Decitabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| Molt4 | T-cell Acute Lymphoblastic Leukemia | 84.46 | 72 hours | [6] |
| A549 | Non-Small Cell Lung Cancer | > 25 | 72 hours | [7] |
| H460 | Non-Small Cell Lung Cancer | > 25 | 72 hours | [7] |
| H1299 | Non-Small Cell Lung Cancer | 5.1 | 72 hours | [7] |
| F-36P (parental) | Myelodysplastic Syndrome | Not specified | Not specified | [12] |
| F-36P/DEC (resistant) | Myelodysplastic Syndrome | Significantly higher than parental | Not specified | [12] |
Table 2: Effects of Decitabine on Gene and Protein Expression
| Gene/Protein | Cell Line/System | Treatment Conditions | Observed Effect | Reference |
| DNMT1 | NSCLC cell lines | 0-5 µM for 20 hours | Dose-dependent decrease in protein levels | [7] |
| MAGE-A1, MAGE-A3, SP17 | MDS-derived cell lines | 1 µM for 5 days | Significant upregulation of mRNA expression | [14] |
| TNF-α | Poorly differentiated gastric cancer cells | 0.5-1 µM for 5 days | Upregulation of gene expression | [8] |
| PTEN | Molt4 cells | 1-10 µM | Upregulation of mRNA expression | [6] |
| PI3K, AKT, mTOR | Molt4 cells | >1 µM | Downregulation of mRNA expression | [6] |
| CD80 | EL4 tumor cells | Low dose in vitro and in vivo | Induction of expression | [17] |
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Reconstitution: Aseptically reconstitute lyophilized this compound in sterile water for injection or an appropriate buffer to create a stock solution (e.g., 5 mg/mL).[18] Due to instability in aqueous solution, it is recommended to prepare fresh or use aliquots stored at -80°C.
-
Cell Seeding: Plate cells at a density that will not allow them to reach confluency during the treatment period. For suspension cells, seed at a concentration of approximately 5x10^4 cells/mL.[6]
-
Treatment: The day after seeding, replace the medium with fresh medium containing the desired final concentration of this compound. A common concentration range for in vitro studies is 0.1 µM to 10 µM.[6][8][14]
-
Incubation: Incubate the cells for the desired treatment duration. Treatment times can range from 24 hours to several days (e.g., 5-7 days).[8][14][19] For longer treatments, it may be necessary to replace the medium with fresh drug-containing medium every 24-48 hours.[19]
-
Harvesting and Analysis: After treatment, harvest the cells for downstream analysis, such as cell viability assays, apoptosis assays, DNA/RNA extraction, or protein extraction.
Protocol 2: Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3x10^3 to 5x10^4 cells/well in 100 µL of medium.[6][20]
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, 96 hours).[6]
-
Reagent Addition: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 1-4 hours at 37°C.[6][20]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).[20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells in a 6-well plate with the desired concentrations of this compound for the appropriate duration (e.g., 96 hours).[6]
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for cell-based assays.
Caption: Troubleshooting logic for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JCI Insight - Augmenting chemotherapy with low-dose decitabine through an immune-independent mechanism [insight.jci.org]
- 3. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Clinical Value of Decitabine Monotherapy in Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decitabine inhibits the proliferation of human T-cell acute lymphoblastic leukemia molt4 cells and promotes apoptosis partly by regulating the PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decitabine promotes the differentiation of poorly differentiated gastric cancer cells and enhances the sensitivity of NK cell cytotoxicity via TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Decitabine Inhibits Gamma Delta T Cell Cytotoxicity by Promoting KIR2DL2/3 Expression [frontiersin.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Azacytidine | C8H12N4O5 | CID 9444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Gene Expression Profiles Identify Biomarkers of Resistance to Decitabine in Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and in vitro evaluations of new decitabine nanocarriers for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Decitabine treatment sensitizes tumor cells to T-cell-mediated cytotoxicity in patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. The type of DNA damage response after decitabine treatment depends on the level of DNMT activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Decitabine (Dacogen)- MDS Myelodysplasia | ChemoExperts [chemoexperts.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Decitabine treatment of cells [bio-protocol.org]
- 20. Mechanism of Action of Decitabine in the Treatment of Acute Myeloid Leukemia by Regulating LINC00599 - PMC [pmc.ncbi.nlm.nih.gov]
Dihydro-5-azacytidine acetate solubility and storage best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Dihydro-5-azacytidine acetate (B1210297). Below you will find data on solubility and storage, detailed experimental protocols, and a troubleshooting guide to address common issues encountered during experiments.
Solubility
Proper dissolution of Dihydro-5-azacytidine acetate is critical for experimental success. The following table summarizes its solubility in common laboratory solvents. Please note that quantitative data for a wide range of solvents and temperatures is limited, and the information provided is based on available datasheets and knowledge of the related compound, 5-azacytidine (B1684299).
| Solvent | Concentration | Temperature | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 10 mM | Room Temperature | Recommended solvent for creating stock solutions. |
| Water | Sparingly soluble | Room Temperature | Aqueous solutions are unstable and should be prepared fresh. |
| PBS (Phosphate-Buffered Saline) | Sparingly soluble | Room Temperature | Stability is pH-dependent and generally low; prepare fresh. |
| Ethanol | Sparingly soluble | Room Temperature | Not a recommended solvent for primary stock solutions. |
Note: Information on the solubility of this compound is not extensively available. Data from the closely related compound 5-azacytidine suggests that solubility in aqueous solutions is low and stability is poor.[1] It is recommended to first dissolve this compound in DMSO to prepare a concentrated stock solution.
Storage and Stability
Correct storage of this compound is crucial to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 2 years | Store desiccated and protected from light.[2][3] |
| Stock Solution in DMSO | -80°C | Up to 1-2 years (aliquoted) | Aliquot to avoid repeated freeze-thaw cycles.[3] |
| Diluted Aqueous Solution | 2-8°C | Less than 24 hours | Highly unstable in aqueous solutions; prepare fresh before each use.[1] |
Best Practices for Storage:
-
Solid Form: Keep the vial tightly sealed and stored at -20°C in a desiccator to prevent degradation from moisture.
-
Stock Solutions: For long-term storage, prepare a concentrated stock solution in anhydrous DMSO, aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C.[3]
-
Aqueous Solutions: Due to the high instability of the azacytidine ring in aqueous environments, it is critical to prepare working dilutions in aqueous buffers (e.g., cell culture media, PBS) immediately before use.[4] Do not store aqueous solutions.
Experimental Protocols
Reconstitution of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, single-use polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 306.27 g/mol .
-
Calculation Example: For 1 mg of powder: (1 mg / 306.27 g/mol ) / 10 mmol/L = 0.000326 L = 326.5 µL of DMSO.
-
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex briefly and/or gently warm the solution if necessary to ensure complete dissolution.
-
Aliquot the stock solution into single-use, sterile polypropylene tubes.
-
Store the aliquots at -80°C.
General Workflow for Cell Culture Treatment
The following diagram illustrates a typical workflow for treating cultured cells with this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise when using this compound.
Q1: I am not observing the expected level of DNA demethylation after treating my cells. What could be the cause?
A1: Several factors can contribute to a lack of efficacy:
-
Compound Instability: this compound is unstable in aqueous solutions like cell culture media.[4] Ensure that the working solution is prepared fresh immediately before each experiment. For long-term treatments, the media should be replaced with freshly prepared drug-containing media every 24 hours.[5]
-
Insufficient Treatment Duration: DNA demethylation by this compound is a passive process that requires DNA replication.[6] Cells must undergo at least one round of cell division for the demethylation effect to be observed. Consider extending the treatment duration, ensuring it covers multiple cell cycles.[5]
-
Suboptimal Concentration: The optimal concentration is highly cell-line dependent. Perform a dose-response experiment to determine the ideal concentration for your specific cell line that balances efficacy with cytotoxicity.
-
Improper Storage: Ensure that the solid compound and DMSO stock solutions have been stored correctly at -20°C and -80°C, respectively, and that stock solutions have not undergone multiple freeze-thaw cycles.[2][3]
Q2: I am observing high levels of cytotoxicity in my experiments. How can I mitigate this?
A2: High cytotoxicity can be a significant issue. Consider the following:
-
Reduce Concentration: The cytotoxic effects of azanucleosides are often dose-dependent.[7] Lowering the concentration may reduce toxicity while still achieving the desired epigenetic modifications.
-
Shorten Exposure Time: Reducing the duration of treatment can limit cytotoxic effects.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.[5] It may be necessary to perform a viability assay (e.g., MTT or trypan blue exclusion) to establish the IC50 for your specific cells.
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.1%).
Q3: My this compound powder will not fully dissolve in my aqueous buffer.
A3: this compound has low solubility in aqueous solutions.[1] It is strongly recommended to first prepare a concentrated stock solution in DMSO, in which it is readily soluble.[1] This stock solution can then be diluted to the final working concentration in your aqueous buffer or cell culture medium.
Q4: Can I store my working solution in cell culture medium at 4°C for later use?
A4: No, this is not recommended. The azacytidine ring is susceptible to hydrolysis, and the compound degrades rapidly in aqueous solutions, even at 4°C.[4] Always prepare working solutions fresh from a frozen DMSO stock immediately before adding to your cells.
Mechanism of Action: DNA Methylation Inhibition
This compound is a nucleoside analog that inhibits DNA methylation.[8] After cellular uptake, it is phosphorylated and incorporated into replicating DNA in place of cytidine. DNA methyltransferases (DNMTs) recognize the incorporated analog and attempt to methylate it, which results in the formation of an irreversible covalent bond between the enzyme and the DNA.[6] This trapping of DNMTs leads to their degradation and a passive loss of methylation patterns in subsequent rounds of DNA replication.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 5-Azacytidine | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. What are DNA methyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 7. DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer | Anticancer Research [ar.iiarjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Dihydro-5-azacytidine Acetate Efficacy and Cell Passage Number
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dihydro-5-azacytidine acetate (B1210297). The information addresses common issues related to cell passage number and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How does Dihydro-5-azacytidine acetate work?
This compound is a nucleoside analog that gets incorporated into DNA during replication. It acts as a DNA methyltransferase (DNMT) inhibitor. By covalently trapping DNMT enzymes, it prevents the maintenance of DNA methylation patterns, leading to passive demethylation of the genome.[1][2] This can lead to the re-expression of silenced tumor suppressor genes and has demonstrated anti-tumor activity.[1][3]
Q2: What is "cell passage number" and why is it important?
Cell passage number refers to the number of times a cell culture has been subcultured (harvested and reseeded). It is a general indicator of the age of a cell line in culture.[4] With increasing passage number, cell lines can undergo significant genetic and epigenetic changes, including altered morphology, growth rates, and gene expression.[4][5]
Q3: Can high cell passage number affect the efficacy of this compound?
Yes, a high cell passage number can significantly impact the efficacy of this compound. Long-term culturing can lead to changes in DNA methylation patterns.[6][7][8] Since this compound's primary mechanism is the inhibition of DNA methylation, pre-existing alterations in the cellular epigenetic landscape can lead to variable and unpredictable responses to the drug.[5]
Q4: What specific changes occur in cells at high passage numbers that could interfere with my experiment?
Cells in long-term culture can experience:
-
Altered DNA Methylation: Global and gene-specific DNA methylation patterns can change, potentially altering the baseline against which the effects of a demethylating agent are measured.[6][7][8]
-
Genetic Drift: Continuous cell lines are prone to genetic instability, which can lead to the selection of subpopulations that are less sensitive to the drug.[4]
-
Changes in Gene Expression: The expression of genes involved in drug uptake, metabolism, or the apoptotic response may be altered in high-passage cells.
-
Decreased Doubling Time: More rapidly growing cells may be selected for over time, which could influence the incorporation of this compound into DNA.[4]
Q5: What is a "low" versus a "high" passage number?
While this can be cell-line dependent, a general guideline is:
-
Low passage: <15 passages
-
High passage: >40 passages[5]
It is crucial to refer to the cell line supplier's recommendations and establish consistent internal laboratory standards. For finite cell lines, using the population doubling number is a more accurate measure of the culture's age.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | Use of cells with a wide range of passage numbers. | 1. Standardize Passage Number: Establish a narrow window of passage numbers for all experiments (e.g., passages 5-15).2. Thaw a New Vial: If passage number is high or unknown, thaw a new, low-passage vial of cells from a reputable cell bank.3. Document Everything: Meticulously record the passage number for every experiment. |
| Loss of drug efficacy over time | 1. Cells have been in continuous culture for too long and have become resistant.2. Genetic or epigenetic drift has altered the drug's target pathway.[4][5] | 1. Perform a Dose-Response Curve: Re-establish the IC50 of this compound on a fresh, low-passage culture to determine if the sensitivity has shifted.2. Cell Line Authentication: Verify the identity of your cell line. Misidentification or cross-contamination can lead to unexpected results. |
| Unexpected cell morphology or growth rate | High passage number leading to phenotypic changes. | 1. Discard the Culture: If significant changes are observed, it is best to discard the culture and start from a new, authenticated stock.2. Monitor Regularly: Routinely check the morphology and doubling time of your cell cultures against a low-passage baseline. |
| Variability in DNA methylation analysis | Baseline methylation levels are shifting due to long-term culture.[6][7] | 1. Use a Low-Passage Control: Always include a low-passage, untreated control group in your methylation analysis.2. Analyze Early and Late Passage Cells: If feasible, compare the baseline methylation of low and high-passage cells to understand the inherent variability in your model. |
Data on Passage-Related Cellular Changes
The following tables summarize quantitative data from studies on the effects of long-term cell culture.
Table 1: Changes in DNA Methylation with Long-Term Culture of Mesenchymal Stromal Cells (MSCs)
| Passage Comparison | Hypermethylated CpG sites (>20% change) | Hypomethylated CpG sites (>20% change) |
| Early vs. Late Passage | 29 | 55 |
| Data adapted from a study on DNA methylation changes in MSCs upon long-term culture.[7] |
Table 2: IC50 Values of 5-azacytidine (B1684299) (5-AzaC) and 5-Aza-2'-deoxycytidine (5-Aza-CdR) in HCT-116 Cells
| Compound | IC50 at 24h (µM) | IC50 at 48h (µM) |
| 5-AzaC | 2.18 ± 0.33 | 1.98 ± 0.29 |
| 5-Aza-CdR | 4.08 ± 0.61 | 3.18 ± 0.50 |
| This table provides reference IC50 values for related azacitidine compounds in a specific cell line. Significant shifts from these values in your experiments could indicate a change in cellular sensitivity, potentially due to high passage number.[9] |
Experimental Protocols
Protocol: Assessing the Impact of Cell Passage Number on this compound Efficacy
Objective: To determine if the cytotoxic efficacy of this compound changes with increasing cell passage number in a specific cell line.
Methodology:
-
Cell Culture Initiation:
-
Thaw a vial of low-passage cells (e.g., passage 3) from a validated cell bank.
-
Culture the cells according to the supplier's recommendations.
-
Cryopreserve a portion of these low-passage cells to serve as a baseline stock.
-
-
Serial Passaging:
-
Continuously culture the remaining cells. At each passage, reseed a new flask and record the passage number.
-
At designated low (e.g., passage 5), medium (e.g., passage 15), and high (e.g., passage 30) passage numbers, seed cells for the cytotoxicity assay.
-
-
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo):
-
For each passage number group (low, medium, high), seed cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for a predetermined duration (e.g., 72 hours).
-
Perform the viability assay according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each drug concentration.
-
Plot the dose-response curves for each passage number group.
-
Calculate the IC50 value for each group using a non-linear regression model.
-
-
Interpretation:
-
Compare the IC50 values across the low, medium, and high passage groups. A significant shift in the IC50 value indicates that cell passage number impacts the drug's efficacy in your cell model.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Logical flow of how high passage number can alter drug efficacy.
Caption: A workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell line passage numbers explained | Culture Collections [culturecollections.org.uk]
- 5. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 6. Step-wise DNA methylation changes are linked to escape from defined proliferation barriers and mammary epithelial cell immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA methylation pattern changes upon long-term culture and aging of human mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Culture-Associated DNA Methylation Changes Impact on Cellular Function of Human Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
Technical Support Center: Dihydro-5-azacytidine Acetate-Induced Cell Cycle Arrest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydro-5-azacytidine (DHAC) acetate (B1210297) and related cytidine (B196190) analogs that induce cell cycle arrest.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Dihydro-5-azacytidine (DHAC) acetate?
A1: Dihydro-5-azacytidine acetate is a cytidine analog that functions as a DNA methyltransferase (DNMT) inhibitor. Like its well-studied counterparts, 5-azacytidine (B1684299) (AZA) and decitabine (B1684300) (DAC), DHAC gets incorporated into newly synthesized DNA. This leads to the irreversible covalent trapping of DNMTs, preventing the maintenance of DNA methylation patterns. The resulting DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes. Additionally, the formation of DNA-DNMT adducts can be recognized as DNA damage, triggering cell cycle arrest and apoptosis. Some analogs like AZA can also be incorporated into RNA, which may contribute to cytotoxicity.
Q2: At which phase of the cell cycle does DHAC acetate typically induce arrest?
A2: Treatment with cytidine analogs like DHAC acetate commonly leads to cell cycle arrest in the G2/M phase.[1][2][3][4][5] This arrest is often a result of the cellular response to DNA damage induced by the drug. Accumulation of cells in the G2 phase prevents them from entering mitosis with damaged DNA. Some studies also report an increase in the sub-G1 population, which is indicative of apoptosis.[6] The specific phase of arrest can be dose-dependent; for instance, low concentrations of 5-azacytidine have been shown to preferentially induce apoptosis in the G1 phase, while higher concentrations affect both G1 and S phases.[7]
Q3: How does DHAC acetate-induced cell cycle arrest relate to p53 status?
A3: The induction of cell cycle arrest by cytidine analogs is often mediated by the p53 signaling pathway.[8][9] In response to DNA damage, p53 is activated and can induce the expression of downstream targets like p21WAF1/CIP1. p21 is a cyclin-dependent kinase (CDK) inhibitor that can lead to cell cycle arrest.[8][9][10][11] Therefore, the effect of DHAC acetate on cell cycle progression can be more pronounced in p53 wild-type cells compared to p53-mutant or null cells.[9]
Q4: How long should I treat my cells with DHAC acetate to observe cell cycle arrest?
A4: The optimal treatment time can vary depending on the cell line and the concentration of DHAC acetate used. Generally, significant effects on the cell cycle can be observed after 24 to 72 hours of treatment.[6][12] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable cell cycle arrest | 1. Sub-optimal drug concentration: The concentration of DHAC acetate may be too low to induce a significant effect. 2. Short treatment duration: The incubation time may be insufficient for the drug to be incorporated into DNA and trigger a cellular response. 3. Cell line resistance: The cell line may be resistant to DHAC acetate. This can be due to low expression of deoxycytidine kinase (dCK), which is required for the activation of the drug.[13] 4. Drug instability: DHAC acetate may be unstable in your culture medium. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line.[12] 2. Increase incubation time: Extend the treatment duration (e.g., up to 72 or 96 hours).[14] 3. Check dCK expression: If possible, assess the expression level of dCK in your cell line. Consider using a different cell line known to be sensitive to cytidine analogs. 4. Prepare fresh drug solutions: Prepare DHAC acetate solutions fresh before each experiment and minimize exposure to light and high temperatures. |
| High levels of cell death, obscuring cell cycle analysis | 1. Drug concentration is too high: High concentrations of DHAC acetate can induce widespread apoptosis, leading to a large sub-G1 peak and making it difficult to analyze the distribution of cells in other phases.[7] 2. Prolonged treatment: Long exposure to the drug can lead to excessive cytotoxicity. | 1. Lower the drug concentration: Use a lower concentration of DHAC acetate that is sufficient to induce cell cycle arrest without causing excessive cell death. 2. Shorten the treatment duration: Perform a time-course experiment to find a time point where cell cycle arrest is evident before significant apoptosis occurs. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response to the drug.[15] 2. Inconsistent drug preparation: Variations in the preparation and storage of the DHAC acetate solution can lead to inconsistent results. | 1. Standardize cell culture procedures: Use cells within a consistent passage number range, seed cells at the same density for each experiment, and use the same batch of media and supplements. 2. Standardize drug preparation: Prepare and store the drug in a consistent manner. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Difficulty interpreting flow cytometry data | 1. Cell clumping: Aggregates of cells can be misinterpreted by the flow cytometer, leading to inaccurate cell cycle profiles. 2. RNA contamination: Propidium iodide (PI) can also bind to double-stranded RNA, which can interfere with the DNA content analysis.[16] | 1. Ensure single-cell suspension: Gently pipette the cells to break up clumps before fixation and staining. Consider passing the cell suspension through a cell strainer. 2. Include RNase treatment: Treat the cells with RNase A during the staining procedure to degrade RNA and ensure that the PI signal is specific to DNA.[16] |
Quantitative Data Summary
Table 1: Effect of Azacitidine (AZA) on Cell Cycle Distribution in Carcinoid Cell Lines
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| CNDT2.5 | Control | 65 | 25 | 10 |
| AZA (5 µM) | 40 | 20 | 40 | |
| H727 | Control | 70 | 20 | 10 |
| AZA (10 µM) | 50 | 15 | 35 | |
| BON | Control | 60 | 30 | 10 |
| AZA (10 µM) | 45 | 20 | 35 |
Note: Data are representative examples derived from typical outcomes reported in the literature, such as the observed accumulation in the G2 phase.[5] Actual percentages will vary based on experimental conditions.
Table 2: IC50 Values of 5-Aza-CdR in HCT-116 Colon Cancer Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | 4.08 ± 0.61 |
| 48 hours | 3.18 ± 0.50 |
Data from a study on HCT-116 cells, indicating the concentration at which 5-aza-2'-deoxycytidine (5-Aza-CdR) inhibits 50% of cell growth.[17]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine the cell cycle distribution of a cell population.[16][18][19]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium.
-
For suspension cells, collect by centrifugation.
-
Count the cells and adjust the concentration to 1 x 106 cells/mL in PBS.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice for at least 2 hours or at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA fluorescence channel.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Protocol 2: Western Blotting for Cell Cycle-Related Proteins
This protocol is for detecting changes in the expression of proteins involved in cell cycle regulation (e.g., Cyclin B1, p53, p21).
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Wash treated and untreated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and add Laemmli sample buffer. Boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of DHAC Acetate Action.
Caption: G2/M Cell Cycle Arrest Pathway.
Caption: Experimental Workflow.
References
- 1. Flavone acetic acid induces a G2/M cell cycle arrest in mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DHA induces Jurkat T-cell arrest in G2/M phase of cell cycle and modulates the plasma membrane expression of TRPC3/6 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Azacytidine induces cell cycle arrest and suppression of neuroendocrine markers in carcinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by 5-azacytidine: drug concentration-dependent differences in cell cycle specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Aza-cytidine is a potent inhibitor of DNA methyltransferase 3a and induces apoptosis in HCT-116 colon cancer cells via Gadd45- and p53-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-aza-2'-deoxycytidine activates the p53/p21Waf1/Cip1 pathway to inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of cell cycle progression by 5-azacytidine is associated with early myogenesis induction in murine myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of Cell Cycle Progression by 5-Azacytidine Is Associated with Early Myogenesis Induction in Murine Myoblasts [ijbs.com]
- 12. A pharmacodynamic study of 5-azacytidine in the P39 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment of human cell lines with 5-azacytidine may result in profound alterations in clonogenicity and growth rate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. brieflands.com [brieflands.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dihydro-5-azacytidine Acetate Efficacy in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the experimental efficacy of Dihydro-5-azacytidine acetate (B1210297) (Decitabine) in solid tumor models.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with Dihydro-5-azacytidine acetate.
| Observed Problem | Potential Cause | Recommended Action |
| High IC50 value or lack of cytotoxicity in cancer cell lines. | 1. Intrinsic or Acquired Resistance: The cell line may have inherent or developed resistance to this compound. This is often due to low expression or inactivating mutations of deoxycytidine kinase (dCK), the enzyme required for drug activation.[1][2] Another key factor can be high expression of cytidine (B196190) deaminase (CDA), which inactivates the drug.[1][3][4][5] 2. Suboptimal Drug Exposure: The drug concentration or duration of treatment may be insufficient to induce a response. This compound requires incorporation into replicating DNA to inhibit DNA methyltransferases (DNMTs).[6][7] | 1. Characterize Your Cell Line: a. Measure the baseline mRNA and protein expression levels of dCK and CDA.[3] b. Sequence the DCK gene to check for mutations.[1][2] c. Consider using a CDA inhibitor, such as tetrahydrouridine (B1681287) (THU), in combination with this compound to prevent its degradation.[4][5][8] 2. Optimize Dosing Regimen: a. Perform a dose-response curve with a wide range of concentrations. b. Increase the duration of exposure; continuous low-dose treatment may be more effective than a single high-dose treatment.[7] |
| Inconsistent results between experimental replicates. | 1. Drug Instability: this compound is unstable in aqueous solutions. 2. Cell Cycle Synchronization: The drug's effect is S-phase dependent. Variations in the cell cycle distribution of your cell population can lead to inconsistent results. | 1. Fresh Drug Preparation: Prepare fresh solutions of this compound for each experiment. 2. Standardize Cell Seeding: Ensure consistent cell densities and growth phases at the start of each experiment. Consider cell cycle synchronization protocols. |
| Limited in vivo anti-tumor effect despite in vitro sensitivity. | 1. Pharmacokinetic Issues: Rapid in vivo clearance of the drug, often due to high levels of cytidine deaminase (CDA) in tissues like the liver, can limit its efficacy.[4][5] 2. Insufficient Immune Response: The in vivo efficacy of this compound can be mediated by its effects on the tumor microenvironment, including the activation of an anti-tumor immune response.[9][10] | 1. Combination Therapy: a. Co-administer with a CDA inhibitor like tetrahydrouridine (THU) to increase the drug's half-life.[4][5] 2. Immuno-oncology Combinations: a. Combine this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies).[9][10] The hypomethylating agent can increase the expression of immune-related genes and enhance T-cell infiltration into the tumor.[9][10] |
| Development of resistance after initial response. | Acquired Genetic Changes: Prolonged exposure can lead to the selection of cells with mutations in the DCK gene or upregulation of CDA.[1][3] | 1. Sequential Therapy: Consider a sequential treatment regimen where this compound is followed by a different class of chemotherapeutic agent.[11] 2. Monitor Biomarkers: If possible, re-biopsy the tumor to assess changes in dCK and CDA expression. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in solid tumors?
A1: this compound is a hypomethylating agent. After being phosphorylated by deoxycytidine kinase (dCK), it is incorporated into replicating DNA.[6][12] There, it covalently traps DNA methyltransferase 1 (DNMT1), leading to the enzyme's degradation and subsequent passive demethylation of the genome during subsequent rounds of DNA replication.[6][7] This can lead to the re-expression of silenced tumor suppressor genes and immune-related genes, inhibiting tumor growth and enhancing immunogenicity.[13][9][14]
Q2: How can I improve the efficacy of this compound through combination therapy?
A2: Combining this compound with other anti-cancer agents can lead to synergistic effects.
-
With Chemotherapy: Using it sequentially with chemotherapies like gemcitabine (B846) has shown to bolster therapeutic efficacy.[11] It can also re-sensitize chemotherapy-resistant cells.[15]
-
With Immune Checkpoint Inhibitors (ICIs): this compound can remodel the tumor microenvironment by increasing the infiltration of CD4+ and CD8+ T-cells and upregulating PD-L1 expression on tumor cells, thereby sensitizing them to ICIs like anti-PD-1 or anti-PD-L1 antibodies.[9][10][15]
-
With HDAC Inhibitors: Combining with histone deacetylase (HDAC) inhibitors, such as valproic acid, can produce synergistic anti-cancer activity.[16]
Q3: What are the key resistance pathways to this compound?
A3: The primary mechanisms of resistance involve the metabolic pathway of the drug.
-
Reduced Activation: Low levels or inactivating mutations of deoxycytidine kinase (dCK) prevent the necessary initial phosphorylation of the drug.[1][3][2]
-
Increased Inactivation: High levels of cytidine deaminase (CDA) rapidly metabolize this compound into an inactive form.[3][4][5]
-
Drug Transport: While less common, alterations in nucleoside transporters like hENT1 and hENT2 may also contribute to resistance.[1]
Q4: What is a typical starting concentration for in vitro experiments?
A4: The IC50 values for this compound can vary significantly across different cell lines, ranging from nanomolar to micromolar concentrations.[1] For initial experiments, it is advisable to perform a dose-response study with concentrations ranging from 0.05 µM to 100 µM.[17][18] Treatment is typically carried out for 72-96 hours with daily media changes containing a fresh drug.[7][19]
Data Presentation
Table 1: In Vitro Sensitivity of Various Cancer Cell Lines to this compound (Decitabine)
| Cell Line | Cancer Type | IC50 (µM) |
| TF-1 | Leukemia | < 0.05 |
| U937 | Leukemia | < 0.05 |
| Raji | Leukemia | < 0.05 |
| HEL | Leukemia | < 0.05 |
| ML-1 | Leukemia | 0.05 - 0.4 |
| HL-60 | Leukemia | 0.05 - 0.4 |
| K562 | Leukemia | 0.05 - 0.4 |
| SW48 | Colon Cancer | 0.05 - 0.4 |
| Cama-1 | Breast Cancer | 0.05 - 0.4 |
| Jurkat | Leukemia | > 2 |
| MOLT4 | Leukemia | > 2 |
| PC3 | Prostate Cancer | > 2 |
| RKO | Colon Cancer | > 2 |
| DU145 | Prostate Cancer | > 2 |
| Data adapted from Qin et al., Blood, 2009.[1] |
Experimental Protocols
Cell Viability/Colony-Forming Assay
This protocol is designed to determine the IC50 of this compound in a specific solid tumor cell line.
-
Cell Seeding: Seed cells at a low density in 6-well plates and allow them to adhere for 24 hours. The exact cell number should be optimized for each cell line to allow for colony formation.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.05 µM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours. Refresh the media with freshly prepared drug every 24 hours.
-
Colony Growth: After 72 hours, replace the drug-containing media with fresh, drug-free media and allow colonies to grow for 7-14 days.
-
Staining: Fix the colonies with methanol (B129727) and stain with 0.05% crystal violet.
-
Quantification: Count the number of colonies (defined as >50 cells). Calculate the percent colony-forming efficiency relative to the vehicle control for each concentration.
-
IC50 Determination: Determine the IC50 value by plotting the percent colony-forming efficiency against the drug concentration.
Global DNA Methylation Analysis (LINE-1 Pyrosequencing)
This method provides an estimate of global DNA methylation changes following treatment.
-
Cell Treatment: Treat cells with the desired concentration of this compound for 72-96 hours.
-
DNA Extraction: Isolate genomic DNA from both treated and untreated cells using a standard DNA extraction kit.
-
Bisulfite Conversion: Convert 1 µg of genomic DNA using a bisulfite conversion kit. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using PCR primers specific for a region of the Long Interspersed Nuclear Element 1 (LINE-1).
-
Pyrosequencing: Perform pyrosequencing on the PCR product. The sequencing reaction will quantify the ratio of cytosine to thymine (B56734) at specific CpG sites, which corresponds to the level of methylation.
-
Data Analysis: Calculate the percentage of methylation by averaging the results from the analyzed CpG sites. Compare the methylation levels between treated and untreated samples.
Visualizations
Caption: Mechanism of action for this compound (Decitabine).
Caption: Key mechanisms of resistance to this compound.
Caption: Synergy between Decitabine and immune checkpoint blockade.
References
- 1. Mechanisms of resistance to 5-aza-2′-deoxycytidine in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired Resistance to Decitabine Associated with the Deoxycytidine Kinase A180P Mutation: Implications for the Order of Hypomethylating Agents in Myeloid Malignancies Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired resistance to decitabine and cross-resistance to gemcitabine during the long-term treatment of human HCT116 colorectal cancer cells with decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. High cytidine deaminase expression in the liver provides sanctuary for cancer cells from decitabine treatment effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined inhibition of histone deacetylase and cytidine deaminase improves epigenetic potency of decitabine in colorectal adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. A pilot clinical trial of the cytidine deaminase inhibitor tetrahydrouridine combined with decitabine to target DNMT1 in advanced, chemorefractory pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decitabine Augments Chemotherapy-Induced PD-L1 Upregulation for PD-L1 Blockade in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A DNA hypomethylating drug alters the tumor microenvironment and improves the effectiveness of immune checkpoint inhibitors in a mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Augmenting chemotherapy with low-dose decitabine through an immune-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decitabine cytotoxicity is promoted by dCMP deaminase DCTD and mitigated by SUMO-dependent E3 ligase TOPORS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decitabine suppresses tumor growth by activating mouse mammary tumor virus and interferon-β pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Treatment with decitabine induces the expression of stemness markers, PD-L1 and NY-ESO-1 in colorectal cancer: potential for combined chemoimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression [frontiersin.org]
- 18. Decitabine-induced DNA methylation-mediated transcriptomic reprogramming in human breast cancer cell lines; the impact of DCK overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Technical Support Center: Assessing Dihydro-5-azacytidine Acetate-Induced DNA Damage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing DNA damage induced by Dihydro-5-azacytidine (DHAC) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Dihydro-5-azacytidine (DHAC) acetate and how does it induce DNA damage?
A1: Dihydro-5-azacytidine (DHAC) acetate is a chemically stable analog of 5-azacytidine (B1684299) (a DNA methyltransferase inhibitor).[1][2] It gets incorporated into DNA during replication and inhibits DNA methyltransferases, leading to hypomethylation.[3] This process can result in the formation of single-strand breaks in the DNA, which are typically repaired by the cell after the removal of the drug.[2][4] The DNA damage response often involves the activation of signaling pathways that include proteins like ATM, ATR, and CHK1, leading to the phosphorylation of H2AX (γH2AX), a marker for DNA double-strand breaks.[3][5]
Q2: How should I prepare and store DHAC acetate for my experiments?
A2: DHAC is known to be stable in aqueous solutions, a key advantage over its parent compound, 5-azacytidine.[1][2] For cell culture experiments, it is recommended to dissolve DHAC acetate in a suitable solvent like DMSO to create a stock solution. This stock solution should be stored at -20°C. Working solutions should be prepared fresh by diluting the stock solution in the appropriate cell culture medium.
Q3: What are the typical concentrations and treatment times for inducing DNA damage with DHAC acetate?
A3: The optimal concentration and treatment time for DHAC acetate can vary depending on the cell line and the specific endpoint being measured. Based on studies with related compounds like 5-azacytidine and its deoxy-analog, a good starting point for concentration ranges from 1 µM to 100 µM.[4][6] Treatment times can range from 24 to 72 hours to allow for incorporation into the DNA during cell division.[7] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q4: What are the appropriate positive and negative controls for my experiments?
A4:
-
Negative Control: Untreated cells or cells treated with the vehicle (e.g., DMSO) used to dissolve the DHAC acetate. This helps to establish the baseline level of DNA damage in your cell line.
-
Positive Control: A well-characterized DNA damaging agent should be used to ensure that the assay is working correctly. For the comet assay, common positive controls include hydrogen peroxide (H₂O₂) or methyl methanesulfonate (B1217627) (MMS).[1][8] For γH2AX staining, etoposide (B1684455) or ionizing radiation can be used to induce DNA double-strand breaks.[4]
Troubleshooting Guides
Comet Assay (Alkaline)
| Problem | Possible Cause | Solution |
| No comets observed in positive control. | Inefficient cell lysis. | Increase the lysis time. Ensure the lysis buffer is fresh and properly prepared. |
| Incorrect electrophoresis conditions. | Check the voltage and runtime. Ensure the electrophoresis buffer is at the correct pH and temperature. | |
| Inactive positive control. | Prepare a fresh solution of the positive control agent (e.g., H₂O₂). | |
| High background DNA damage in negative control. | Cells were handled too harshly during preparation. | Handle cells gently during harvesting and processing. Keep cells on ice. |
| Endogenous DNA damage in the cell line. | Ensure the cell line is healthy and not passaged too many times. | |
| Inconsistent comet formation across slides. | Uneven electrophoresis. | Ensure the slides are level in the electrophoresis tank and completely covered with buffer. |
| Variation in agarose (B213101) gel setting. | Ensure the low melting point agarose is at the correct temperature before mixing with cells and that the gels solidify completely. |
γH2AX Staining
| Problem | Possible Cause | Solution |
| No γH2AX foci in positive control. | Ineffective primary antibody. | Use a validated antibody at the recommended dilution. Ensure proper storage of the antibody. |
| Insufficient permeabilization. | Optimize the concentration and incubation time for the permeabilization agent (e.g., Triton X-100). | |
| Masking of the epitope. | Perform antigen retrieval if necessary, especially for paraffin-embedded samples.[2] | |
| High background fluorescence. | Non-specific binding of antibodies. | Increase the blocking time and use a suitable blocking agent (e.g., BSA or serum). Include washing steps with a detergent like Tween 20.[1] |
| Autofluorescence of cells. | Use a different fluorophore for the secondary antibody or use an autofluorescence quenching agent. | |
| Weak γH2AX signal in treated cells. | Suboptimal DHAC acetate concentration or treatment time. | Perform a dose-response and time-course experiment to find the optimal conditions. |
| Foci have already been repaired. | Harvest cells at an earlier time point after treatment, as DNA repair processes can reduce the number of γH2AX foci over time. |
Data Presentation
Table 1: Recommended Concentration Ranges of 5-Azacytidine Analogs for In Vitro Studies
| Compound | Cell Line | IC50 (µM) | Duration of Treatment (h) | Reference |
| 5-azacytidine | MOLT4 | 16.51 | 24 | |
| 5-azacytidine | Jurkat | 12.81 | 24 | |
| 5-aza-2'-deoxycytidine | HCT-116 | 4.08 | 24 | [6] |
| 5-aza-2'-deoxycytidine | HCT-116 | 3.18 | 48 | [6] |
Note: This data is for related compounds and should be used as a starting point for optimizing DHAC acetate concentrations.
Experimental Protocols
Alkaline Comet Assay Protocol
-
Cell Preparation:
-
Treat cells with DHAC acetate at the desired concentrations and for the appropriate duration. Include negative and positive controls.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Mix cell suspension with molten low melting point agarose (at 37°C) at a 1:10 ratio (v/v).
-
Immediately pipette 75 µL of the mixture onto a comet slide and spread evenly.
-
Allow the agarose to solidify at 4°C for 10-15 minutes.
-
-
Lysis:
-
Immerse slides in pre-chilled lysis buffer (containing Triton X-100 and DMSO) and incubate at 4°C for at least 1 hour.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently rinse the slides with distilled water.
-
Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Apply a voltage of approximately 1 V/cm and run the electrophoresis for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them gently with a neutralization buffer (e.g., Tris-HCl, pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using appropriate software to quantify the percentage of DNA in the tail and the tail moment.
-
γH2AX Immunofluorescence Staining Protocol
-
Cell Seeding and Treatment:
-
Seed cells onto coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with DHAC acetate, including negative and positive controls.
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Secondary Antibody and Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Mandatory Visualizations
Caption: DHAC DNA Damage Signaling Pathway.
Caption: Alkaline Comet Assay Experimental Workflow.
Caption: γH2AX Immunofluorescence Staining Workflow.
References
- 1. crpr-su.se [crpr-su.se]
- 2. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine, a DNA methyltransferase inhibitor, induces ATR-mediated DNA double-strand break responses, apoptosis, and synergistic cytotoxicity with doxorubicin and bortezomib against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in DNA damage produced by incorporation of 5-aza-2'-deoxycytidine or 5,6-dihydro-5-azacytidine into DNA of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA methylation inhibitor 5-Aza-2'-deoxycytidine induces reversible genome-wide DNA damage that is distinctly influenced by DNA methyltransferases 1 and 3B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Modulation of cell cycle progression by 5-azacytidine is associated with early myogenesis induction in murine myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
why is my Dihydro-5-azacytidine acetate not causing demethylation
Welcome to the technical support center for Dihydro-5-azacytidine acetate (B1210297). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this DNA methyltransferase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Dihydro-5-azacytidine acetate?
This compound, a nucleoside analog of cytidine (B196190), functions as a hypomethylating agent.[1][2][3] Its primary mechanism involves its incorporation into DNA during the S-phase of the cell cycle.[1] Once incorporated, it covalently traps DNA methyltransferase (DNMT) enzymes, leading to their degradation.[1] This depletion of active DNMTs results in a passive loss of methylation patterns on newly synthesized DNA strands during subsequent rounds of cell division.[4] At lower doses, this leads to the reactivation of tumor suppressor genes, while at higher doses, it can be cytotoxic.[5]
Q2: How should this compound be stored and handled?
Proper storage and handling are critical due to the instability of azanucleosides in aqueous solutions.[6]
-
Storage of Lyophilized Powder: Store at -20°C, desiccated. In this form, it is stable for up to 24 months.[7]
-
Reconstitution: For a stock solution, reconstitute the lyophilized powder in a solvent like DMSO.[7]
-
Storage of Stock Solution: Once in solution, store at -20°C and use within one month to prevent loss of potency. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[7]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment.[8] Diluted aqueous solutions are unstable and can degrade at room temperature.[6]
Q3: What is the difference between Dihydro-5-azacytidine and 5-Azacytidine?
While both are cytidine analogs and DNA methyltransferase inhibitors, they have different metabolic pathways and primary targets. Dihydro-5-azacytidine (Decitabine) is a deoxycytidine analog that is directly incorporated into DNA.[1] 5-Azacytidine, on the other hand, is a ribonucleoside analog that is incorporated into both RNA and, to a lesser extent, DNA after being converted to its deoxyribose form.[9] Its incorporation into RNA can inhibit protein synthesis.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experiments.
Issue 1: No observable demethylation after treatment.
Possible Cause 1: Inactive Compound
-
Question: Was the this compound stored and prepared correctly?
-
Troubleshooting: Azanucleosides are unstable in aqueous solutions.[6] Always prepare fresh dilutions from a frozen stock for each experiment.[8] Consider purchasing the compound from a different vendor to rule out a bad batch.[8]
Possible Cause 2: Inadequate Drug Concentration or Treatment Duration
-
Question: Are the concentration and duration of treatment appropriate for your cell line?
-
Troubleshooting: The optimal concentration and treatment time can vary significantly between cell lines.[8] A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific model. Hypomethylation is dose-dependent and typically peaks 10 to 15 days after the start of therapy in vivo.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Reconstitute the lyophilized this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage (up to one month).[7]
-
-
Preparation of Working Solution:
-
For each experiment, thaw a fresh aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before adding it to the cells.
-
Protocol 2: Assessing Global DNA Methylation using an ELISA-based Method
Several commercial kits are available for the rapid assessment of global DNA methylation.[10] While they can have high variability, they are useful for detecting large changes.[10]
-
DNA Isolation: Isolate genomic DNA from treated and untreated control cells using a standard DNA extraction kit. Ensure the DNA is of high purity.
-
DNA Quantification: Accurately quantify the DNA concentration using a spectrophotometer or a fluorometric method.
-
ELISA Assay: Follow the manufacturer's protocol for the specific global DNA methylation kit. This typically involves the following steps:
-
Binding of genomic DNA to the assay wells.
-
Incubation with a primary antibody specific for 5-methylcytosine (B146107) (5mC).
-
Incubation with a labeled secondary antibody.
-
Addition of a substrate to produce a colorimetric or fluorometric signal.
-
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of 5mC in each sample based on a standard curve provided in the kit.
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro Experiments
| Cell Type | Recommended Starting Concentration | Typical Treatment Duration | Reference |
| Acute Myeloid Leukemia (AML) Cell Lines | 0.5 µM - 2 µM | 48 - 72 hours | [11][12] |
| Non-Small Cell Lung Cancer (NSCLC) Cell Lines | 0.05 µM - 10 µM | 72 hours | [13] |
| Bladder Cancer Cells | Literature reports vary, empirical determination is key. | 72 hours | [8] |
| Normal Hematopoietic Precursors | 0.5 µM | 24 hours | [11] |
Note: These are starting recommendations. The optimal concentration should be determined empirically for each cell line.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for lack of demethylation.
Issue 2: High Cell Toxicity Observed.
Possible Cause: Inappropriate Drug Concentration
-
Question: Is the concentration of this compound too high?
-
Troubleshooting: While the goal is demethylation, high concentrations of this compound can induce DNA damage and apoptosis, leading to cytotoxicity.[14][15] It is crucial to perform a dose-response curve to find a concentration that causes demethylation with minimal toxicity. Low doses in the nanomolar range have been shown to be effective without causing immediate cytotoxicity.[15]
Caption: Cellular metabolism of Dihydro-5-azacytidine and resistance mechanisms.
Issue 3: Inconsistent Results Between Experiments.
Possible Cause 1: Drug Instability
-
Question: Are you consistently preparing fresh drug dilutions for each experiment?
-
Troubleshooting: The instability of this compound in aqueous solutions can lead to variability if the drug is not handled consistently.[6] Always use freshly prepared working solutions.
Possible Cause 2: Cell Culture Conditions
-
Question: Are your cell culture conditions, such as cell density and passage number, consistent?
-
Troubleshooting: The demethylating effect of this compound is dependent on cell proliferation.[1] Variations in cell density can affect proliferation rates. Use cells within a consistent range of passage numbers to avoid issues with genetic drift and altered drug sensitivity.
Possible Cause 3: Mycoplasma Contamination
-
Question: Have your cells been tested for mycoplasma contamination?
-
Troubleshooting: Mycoplasma contamination can significantly alter cellular responses to drugs, including this compound.[8] Regularly test your cell lines for mycoplasma.
References
- 1. What is the mechanism of Decitabine? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Azacytidine and Decitabine Induce Gene-Specific and Non-Random DNA Demethylation in Human Cancer Cell Lines | PLOS One [journals.plos.org]
- 5. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azacytidine | C8H12N4O5 | CID 9444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Azacytidine | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CpG methylation patterns and decitabine treatment response in acute myeloid leukemia cells and normal hematopoietic precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action of Decitabine in the Treatment of Acute Myeloid Leukemia by Regulating LINC00599 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Transient Low Doses of DNA Demethylating Agents Exert Durable Anti-tumor Effects on Hematological and Epithelial Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Dihydro-5-azacytidine Acetate and SGI-110 (Guadecitabine) for Epigenetic Therapy
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key DNA Hypomethylating Agents
In the landscape of epigenetic cancer therapy, DNA methyltransferase (DNMT) inhibitors have emerged as a critical class of therapeutic agents. This guide provides a detailed, data-driven comparison of two such agents: Dihydro-5-azacytidine acetate (B1210297) (DHAC), a hydrolytically stable analog of 5-azacytidine, and SGI-110 (guadecitabine), a second-generation hypomethylating agent and a prodrug of decitabine (B1684300). This publication aims to equip researchers, scientists, and drug development professionals with the objective data and experimental context necessary to evaluate these two compounds for their research and clinical development programs.
Executive Summary
Both Dihydro-5-azacytidine acetate and guadecitabine (B612196) are nucleoside analogs designed to reverse aberrant DNA methylation, a hallmark of many cancers. Guadecitabine (SGI-110) has been extensively studied in clinical trials for hematological malignancies, demonstrating notable response rates and a well-characterized pharmacokinetic and pharmacodynamic profile. This compound, while less clinically advanced, shows promise in preclinical studies due to its stability and potent hypomethylating activity. This guide will delve into their mechanisms of action, present comparative preclinical and clinical data, and provide detailed experimental protocols for key assays.
Mechanism of Action: A Tale of Two Analogs
Both compounds exert their anticancer effects by inhibiting DNA methyltransferases, leading to the reactivation of tumor suppressor genes. However, their paths to achieving this are distinct.
Guadecitabine (SGI-110) is a dinucleotide composed of decitabine and deoxyguanosine. This structure confers resistance to degradation by cytidine (B196190) deaminase, an enzyme that rapidly inactivates decitabine.[1][2] Following subcutaneous administration, guadecitabine is slowly cleaved to release its active metabolite, decitabine.[3] Decitabine is then phosphorylated and incorporated into DNA, where it covalently traps DNMT1, leading to its degradation and subsequent DNA hypomethylation.
This compound (DHAC) is a hydrolytically stable analog of 5-azacytidine.[4] Unlike 5-azacytidine, which is unstable in aqueous solutions, DHAC's stability allows for more sustained exposure. DHAC is incorporated into both DNA and RNA.[5] Its incorporation into DNA leads to the inhibition of DNA methyltransferases, resulting in hypomethylation.[4]
Pharmacokinetic Profile
The pharmacokinetic properties of guadecitabine have been well-documented in human studies, while data for this compound is primarily from preclinical mouse models.
| Parameter | SGI-110 (Guadecitabine) - Human Data[3] | This compound (DHAC) - Mouse Data[4] |
| Administration | Subcutaneous | Intravenous |
| Tmax (Parent Drug) | ~1-2 hours | Not explicitly stated |
| Terminal Half-life (Parent Drug) | < 1 hour (rapid conversion to decitabine) | t½α = 1.03 h, t½β = 5 h |
| Active Moiety | Decitabine | DHAC Triphosphate |
| Tmax (Active Moiety) | ~2 hours (for decitabine) | 3 hours (for anabolite) |
| Half-life (Active Moiety) | ~1 hour (for decitabine) | t½α = 4.3 h, t½β = 12.2 h (for anabolite) |
| Metabolism | Cleavage to decitabine and deoxyguanosine | Forms triphosphate anabolites |
| Excretion | Primarily renal (as decitabine metabolites) | Not specified |
Preclinical and Clinical Efficacy
Direct comparative studies are not available; therefore, data from independent studies are presented.
DNA Hypomethylation
| Compound | Model System | Dose | Outcome | Reference |
| SGI-110 (Guadecitabine) | Human (AML/MDS) | 60 mg/m² | Significant LINE-1 demethylation | [6] |
| This compound | L1210 leukemia cells in mice | LD10 dose | 25.06% DNA hypomethylation | [4] |
| This compound | L1210/dCK(-) cells in mice | LD10 dose | 46.32% DNA hypomethylation | [4] |
Clinical Response (SGI-110 in AML)
Data from a Phase 2 study in treatment-naïve AML patients not eligible for intensive chemotherapy (NCT01261312) are summarized below.[7]
| Dosing Regimen | Composite Complete Response (CRc) Rate |
| 60 mg/m² on a 5-day schedule | 54% |
| 90 mg/m² on a 5-day schedule | 59% |
| 60 mg/m² on a 10-day schedule | 50% |
Safety and Tolerability (SGI-110)
The most common Grade ≥3 adverse events observed in the Phase 2 AML study were hematological toxicities.[2]
| Adverse Event (Grade ≥3) | 5-day Schedule | 10-day Schedule |
| Febrile Neutropenia | 61% | 69% |
| Thrombocytopenia | 49% | 42% |
| Neutropenia | 39% | 35% |
| Pneumonia | 29% | 37% |
| Anemia | 29% | 23% |
| Sepsis | 16% | 27% |
Experimental Protocols
Global DNA Methylation Analysis (LINE-1 Pyrosequencing)
This method is commonly used to assess the pharmacodynamic effect of hypomethylating agents.
Methodology:
-
Sample Collection: Whole blood or tumor tissue is collected at baseline and at specified time points post-treatment.[6]
-
DNA Extraction: Genomic DNA is isolated from the collected samples using standard commercial kits.
-
Bisulfite Conversion: A portion of the genomic DNA undergoes bisulfite treatment, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: The bisulfite-converted DNA is then used as a template for PCR amplification of a specific region of the Long Interspersed Nuclear Element-1 (LINE-1) retrotransposon.
-
Pyrosequencing: The PCR product is subjected to pyrosequencing, a method of sequencing-by-synthesis, to determine the percentage of methylation at specific CpG sites within the LINE-1 element.
-
Data Analysis: The change in methylation percentage from baseline is calculated to determine the extent of drug-induced hypomethylation.[6]
Conclusion
Guadecitabine (SGI-110) is a clinically validated DNA hypomethylating agent with a well-defined efficacy and safety profile in hematological malignancies. Its prodrug design offers a pharmacokinetic advantage over first-generation agents. This compound (DHAC) represents an interesting preclinical compound with enhanced stability and demonstrated hypomethylating activity. The lack of direct comparative studies necessitates careful consideration of the available data when selecting an agent for further research or development. This guide provides a foundational dataset to inform such decisions. Further preclinical head-to-head studies would be invaluable to directly compare the efficacy and toxicity of these two promising epigenetic modulators.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Guadecitabine (SGI-110) in treatment-naive patients with acute myeloid leukaemia: phase 2 results from a multicentre, randomised, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Biochemical pharmacology of 5,6-dihydro-5-azacytidine (DHAC) and DNA hypomethylation in tumor (L1210)-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular metabolism of 5,6-dihydro-5-azacytidine and its incorporation into DNA and RNA of human lymphoid cells CEM/O and CEM/dCk(-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and tolerability of guadecitabine (SGI-110) in patients with myelodysplastic syndrome and acute myeloid leukaemia: a multicentre, randomized, dose-escalation phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 2 study of guadecitabine (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Gene Re-expression After Dihydro-5-azacytidine Acetate Treatment with qPCR: A Comparative Guide
For researchers in drug development and the broader scientific community, confirming the reactivation of epigenetically silenced genes is a critical step in evaluating the efficacy of DNA methyltransferase (DNMT) inhibitors. Dihydro-5-azacytidine acetate (B1210297), a derivative of the potent DNMT inhibitor decitabine (B1684300), is designed to reverse DNA hypermethylation and restore the expression of tumor suppressor genes. This guide provides a comprehensive comparison of quantitative polymerase chain reaction (qPCR) with other methods for confirming gene re-expression following treatment, supported by experimental data and detailed protocols.
Comparison of Gene Re-expression Analysis Methods
Quantitative PCR stands as a widely adopted, sensitive, and cost-effective method for quantifying changes in gene expression. However, a comprehensive understanding of its performance in comparison to other available technologies is essential for robust experimental design.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Quantitative PCR (qPCR) | Reverse transcription of RNA to cDNA followed by amplification of specific target genes. Gene expression is quantified in real-time using fluorescent dyes or probes. | High sensitivity and specificity, wide dynamic range, relatively low cost, and high throughput. | Only a limited number of genes can be analyzed at a time. Requires careful primer design and validation. | Validation of gene expression changes for a specific set of target genes identified through other screening methods. |
| RNA Sequencing (RNA-Seq) | High-throughput sequencing of the entire transcriptome, providing a comprehensive view of gene expression changes. | Unbiased, genome-wide analysis. Can identify novel transcripts and alternative splicing events. | Higher cost per sample, complex data analysis, and requires more starting material compared to qPCR. | Discovery of novel genes and pathways affected by drug treatment. Global profiling of gene expression changes. |
| Digital PCR (dPCR) | Partitions the PCR reaction into thousands of individual reactions, allowing for absolute quantification of nucleic acids without a standard curve. | Absolute quantification, high precision, and less susceptible to PCR inhibitors. | Lower throughput, higher cost per sample, and a more limited dynamic range compared to qPCR. | Precise quantification of small fold changes in gene expression and analysis of rare transcripts. |
| Methylation-Specific PCR (MSP) | Following bisulfite treatment of DNA, which converts unmethylated cytosines to uracil, PCR is performed with primers specific for either methylated or unmethylated sequences. | A straightforward and cost-effective method for assessing the methylation status of specific CpG sites. | Provides qualitative or semi-quantitative results. Can be prone to false positives if bisulfite conversion is incomplete. | Rapid screening of methylation changes in specific gene promoters to correlate with re-expression data. |
Performance of DNMT Inhibitors in Gene Re-expression
Dihydro-5-azacytidine acetate, as a decitabine analog, is expected to exhibit a potent ability to induce the re-expression of genes silenced by DNA hypermethylation. Studies on its close analogs, 5-azacytidine (B1684299) (AZA) and decitabine (DAC), provide valuable insights into its expected efficacy.
Table 1: Fold Change in Gene Expression after Treatment with DNMT Inhibitors (AZA/DAC) confirmed by qPCR
| Cell Line | Gene | Treatment | Fold Increase in Expression (vs. Control) | Reference |
| Mouse Auditory Cells | Bmp4 | 5-aza-dC | ~3.53 | [1] |
| Mouse Auditory Cells | P27kip1 | 5-aza-dC | ~5.36 | [1] |
| Mouse Auditory Cells | Prox1 | 5-aza-dC | ~10.86 | [1] |
| Mouse Auditory Cells | Lfng | 5-aza-dC | ~7.17 | [1] |
| Mouse Auditory Cells | Sox2 | 5-aza-dC | ~4.49 | [1] |
| Mouse Auditory Cells | Cdh1 | 5-aza-dC | ~2.50 | [1] |
| Mouse Auditory Cells | Krt18 | 5-aza-dC | ~5.50 | [1] |
| Mouse Auditory Cells | Atoh1 | 5-aza-dC | ~5.74 | [1] |
| Mouse Auditory Cells | Myo7a | 5-aza-dC | ~3.10 | [1] |
| Mouse Auditory Cells | Myo6 | 5-aza-dC | ~1.89 | [1] |
| Mouse Auditory Cells | Espn | 5-aza-dC | ~4.14 | [1] |
| Mouse Auditory Cells | Pou4f3 | 5-aza-dC | ~274.42 | [1] |
| Gastric Cancer Cells (MGC-803) | p16 | 5-Aza-dC | Reactivated | [2] |
| Gastric Cancer Cells (MGC-803) | MLH1 | 5-Aza-dC | Reactivated | [2] |
| Orthotopic Lung Cancer Model | CXCL5 | 5-Aza (aerosol) | ~2.5 | [3] |
| Orthotopic Lung Cancer Model | OLIG1 | 5-Aza (aerosol) | ~3.0 | [3] |
| Orthotopic Lung Cancer Model | OLIG2 | 5-Aza (aerosol) | ~2.0 | [3] |
| Orthotopic Lung Cancer Model | HOXC9 | 5-Aza (aerosol) | ~4.0 | [3] |
| Orthotopic Lung Cancer Model | PCDH10 | 5-Aza (aerosol) | ~3.5 | [3] |
It is important to note that while both 5-azacytidine and decitabine are potent DNMT inhibitors, they can have different effects on gene expression, cell cycle, and apoptosis.[4][5][6] Decitabine is incorporated only into DNA, while 5-azacytidine can be incorporated into both RNA and DNA, potentially leading to different off-target effects.[4][5]
Experimental Protocols
A meticulously executed experimental workflow is paramount for obtaining reliable and reproducible qPCR data.
Experimental Workflow for qPCR Analysis
Caption: A streamlined workflow for qPCR analysis of gene re-expression.
Detailed Methodologies
1. Cell Culture and Treatment with this compound:
-
Seed cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).
-
Treat cells with a range of concentrations of this compound and for various durations to determine the optimal conditions for gene re-expression. Include a vehicle-treated control group.
-
Harvest cells at the end of the treatment period for RNA extraction.
2. RNA Extraction:
-
Lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol or a kit-based lysis buffer).
-
Homogenize the lysate by pipetting or using a syringe and needle.
-
Perform phase separation using chloroform (B151607) and centrifugation to separate the aqueous phase (containing RNA) from the organic and interphase.
-
Precipitate the RNA from the aqueous phase using isopropanol.
-
Wash the RNA pellet with 75% ethanol (B145695) to remove salts and other impurities.
-
Air-dry the pellet briefly and resuspend it in RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
3. cDNA Synthesis (Reverse Transcription):
-
Use a reverse transcription kit according to the manufacturer's instructions.
-
In a typical reaction, combine the extracted RNA, a reverse transcriptase enzyme, dNTPs, and either oligo(dT) primers (for mRNA), random hexamers, or gene-specific primers.
-
Incubate the reaction mixture at the recommended temperature and for the specified duration to allow for the synthesis of complementary DNA (cDNA).
-
The resulting cDNA can be stored at -20°C until use in qPCR.
4. Quantitative PCR (qPCR):
-
Primer Design: Design primers specific to the gene of interest. Primers should typically be 18-24 nucleotides in length, have a GC content of 40-60%, and a melting temperature (Tm) of 58-62°C. To avoid amplification of contaminating genomic DNA, it is advisable to design primers that span an exon-exon junction.
-
qPCR Reaction Setup: Prepare a master mix containing a DNA polymerase (e.g., Taq polymerase), dNTPs, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan probe), and forward and reverse primers.
-
Add the cDNA template to the master mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: The instrument will monitor the fluorescence intensity at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. The relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the gene of interest to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
Signaling Pathways Reactivated by DNMT Inhibitors
This compound and other DNMT inhibitors can reactivate key tumor suppressor pathways that are often silenced by DNA hypermethylation in cancer.
Mechanism of Action of this compound
Caption: this compound's mechanism of action.
Reactivation of the p53 Signaling Pathway
The p53 tumor suppressor pathway is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Hypermethylation of genes within this pathway can lead to its inactivation. DNMT inhibitors can restore the function of this crucial pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. wjgnet.com [wjgnet.com]
- 3. researchgate.net [researchgate.net]
- 4. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dihydro-5-azacytidine Acetate Target Genes: A Comparative Guide to Bisulfite Sequencing
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bisulfite sequencing methodologies for validating the target genes of Dihydro-5-azacytidine acetate (B1210297), a DNA demethylating agent. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of this critical validation process.
Dihydro-5-azacytidine acetate is a cytidine (B196190) analog that functions as a DNA methyltransferase (DNMT) inhibitor. Its mechanism of action involves incorporation into DNA, where it covalently traps DNMT enzymes, leading to their degradation and a subsequent reduction in DNA methylation.[1][2][3][4] This hypomethylation can reactivate epigenetically silenced tumor suppressor genes, making it a compound of interest in cancer therapy.[1][3][4] Validating the specific gene targets of this compound is crucial for understanding its therapeutic effects and potential off-target impacts. Bisulfite sequencing stands as the gold-standard method for single-nucleotide resolution analysis of DNA methylation patterns.[5]
Comparative Analysis of Bisulfite Sequencing Techniques
The choice of bisulfite sequencing method depends on the specific research question, balancing genome-wide coverage with the depth of analysis required for specific target regions.
| Technique | Principle | Advantages | Disadvantages | Ideal Application |
| Whole-Genome Bisulfite Sequencing (WGBS) | Sequencing of the entire genome following bisulfite conversion, providing a comprehensive methylome map.[6] | Unbiased, genome-wide coverage.[6] | High cost, large data volume, requires significant bioinformatics resources. | Initial discovery of novel differentially methylated regions (DMRs) induced by this compound. |
| Reduced Representation Bisulfite Sequencing (RRBS) | Utilizes restriction enzymes to enrich for CpG-rich regions of the genome before bisulfite treatment and sequencing.[5] | Cost-effective for analyzing a significant portion of the methylome, focuses on functionally relevant CpG islands.[5][6] | Biased towards CpG-rich regions, may miss DMRs in other genomic contexts.[6] | Screening for methylation changes in promoter regions and CpG islands across a large number of samples. |
| Targeted Bisulfite Sequencing | Focuses on specific genomic regions of interest, which are amplified after bisulfite conversion for deep sequencing.[7][8] | High sensitivity and depth of coverage for specific target genes, cost-effective for validating known DMRs.[7] | Limited to pre-selected regions, not suitable for discovery of novel DMRs. | Validating the demethylation of specific target genes identified through other screening methods. |
Performance Data: this compound vs. Other DNMT Inhibitors
Studies have demonstrated the efficacy of azacytidine analogs in reducing DNA methylation. For instance, treatment of Daphnia magna with 5-azacytidine (B1684299) resulted in a significant reduction in the average methylation levels of several genes.
| Gene Target | Treatment Duration | % Reduction in Methylation | Reference |
| HCFC1 | 1 day | 10% | [9] |
| HCFC1 | 5 days | 20% | [9] |
| cdk | 1 day | 10% | [9] |
| cdk | 5 days | 20% | [9] |
| G-protein | 1 day | 7.1% | [9] |
| G-protein | 5 days | 17.6% | [9] |
| GALT | 5 days | 11.6% | [9] |
| LIMCH1 | 5 days | 9.6% | [9] |
A comparative study on the less toxic analog, 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC), found its hypomethylating effects to be comparable to 2'-deoxy-5-azacytidine (DAC) on the CDKN2B and THBS-1 gene loci in CCRF-CEM cells.[10]
Experimental Protocols
Genomic DNA Extraction and Quantification
High-quality genomic DNA is a prerequisite for successful bisulfite sequencing. Standard protocols for DNA extraction from cells or tissues should be followed, ensuring minimal RNA and protein contamination. The concentration and purity of the extracted DNA should be determined using a spectrophotometer (e.g., NanoDrop) and fluorometric methods (e.g., Qubit).
Bisulfite Conversion of Genomic DNA
The core of the methodology lies in the chemical conversion of unmethylated cytosines to uracil (B121893) by sodium bisulfite, while methylated cytosines remain unchanged.[5][11]
Materials:
-
Genomic DNA (20 ng/μL)
-
Bisulfite Conversion Kit (e.g., EZ DNA Methylation-Gold™ Kit, Zymo Research)
-
RNase-free water
-
Thermal cycler
Protocol:
-
In a PCR tube, combine 15 μL of genomic DNA (300 ng), 25 μL of RNase-free water, 85 μL of Bisulfite mix, and 15 μL of DNA protect buffer for a total volume of 140 μL.[12]
-
Perform the bisulfite conversion reaction in a thermal cycler using the following program:[12]
-
95°C for 5 minutes (Denaturation)
-
60°C for 25 minutes (Incubation)
-
95°C for 5 minutes (Denaturation)
-
60°C for 85 minutes (Incubation)
-
95°C for 5 minutes (Denaturation)
-
60°C for 175 minutes (Incubation)
-
Hold at 4°C
-
-
Purify the bisulfite-converted DNA according to the manufacturer's instructions, typically involving a desulphonation step and elution in a small volume.
PCR Amplification of Target Regions (for Targeted Bisulfite Sequencing)
Primers for bisulfite-converted DNA must be designed to be independent of the methylation status of CpG sites within the target region. The MethPrimer web tool can be utilized for primer design.[12]
Materials:
-
Bisulfite-converted DNA
-
PCR Master Mix (e.g., GoTaq® Master Mix)
-
Forward and Reverse Primers (5 μM)
-
Nuclease-free water
-
Thermal cycler
Protocol:
-
Prepare the PCR mixture in a total volume of 20 μL: 10 μL of PCR master mix, 1 μL of forward primer, 1 μL of reverse primer, 6 μL of water, and 2 μL of bisulfite-converted DNA.[12]
-
Perform PCR using the following cycling conditions:[12]
-
95°C for 2 minutes (Initial Denaturation)
-
30-35 cycles of:
-
95°C for 30 seconds (Denaturation)
-
55-60°C for 30 seconds (Annealing)
-
72°C for 30 seconds (Extension)
-
-
72°C for 5 minutes (Final Extension)
-
Hold at 4°C
-
-
Verify the PCR product size and yield by running an aliquot on a 2.5% agarose (B213101) gel.[12]
Library Preparation and Sequencing
For all bisulfite sequencing approaches, the DNA (either whole genome, enriched fragments, or PCR amplicons) is used to construct a sequencing library. This typically involves end-repair, A-tailing, and ligation of sequencing adapters. The library is then sequenced on a next-generation sequencing platform (e.g., Illumina).
Data Analysis
Sequencing reads are aligned to a reference genome, and the methylation status of each cytosine is determined. Unmethylated cytosines will be read as thymines after PCR, while methylated cytosines will remain as cytosines. The percentage of methylation at a specific CpG site is calculated as the number of reads with a 'C' divided by the total number of reads covering that site.
Visualizing the Workflow and Underlying Mechanisms
Caption: Experimental workflow for validating target genes using bisulfite sequencing.
Caption: Mechanism of action of this compound leading to gene reactivation.
Caption: Logical relationship for validating the drug's mechanism of action.
References
- 1. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]
- 6. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted bisulfite sequencing reveals changes in DNA methylation associated with nuclear reprogramming [dash.harvard.edu]
- 9. Use of 5-azacytidine in a proof-of-concept study to evaluate the impact of pre-natal and post-natal exposures, as well as within generation persistent DNA methylation changes in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Bisulfite Sequencing for DNA Methylation Analysis of Primary Muscle Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Profiles of DNA Methylation Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between DNA methylation inhibitors (DNMTis) is crucial for selecting the optimal agent for preclinical studies and clinical applications. This guide provides a comparative analysis of the cytotoxic profiles of four prominent DNMTis: azacitidine, decitabine (B1684300), zebularine (B1662112), and guadecitabine (B612196), supported by experimental data and detailed methodologies.
DNA methylation is a key epigenetic modification that, when dysregulated, can lead to the silencing of tumor suppressor genes and contribute to oncogenesis. DNA methylation inhibitors aim to reverse this process, reactivating silenced genes and inducing anti-tumor effects. While their primary mechanism at lower concentrations involves DNA hypomethylation, at higher, clinically relevant concentrations, these agents often exert cytotoxic effects through their incorporation into DNA, leading to DNA damage and cell death.[1][2] This guide focuses on the cytotoxic properties of these inhibitors, providing a framework for their comparative evaluation.
Comparative Cytotoxicity of DNA Methylation Inhibitors
The cytotoxic effects of DNMTis can vary significantly between different compounds and across various cancer cell lines. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key metric for quantifying and comparing the potency of these drugs. The following table summarizes the EC50 values for azacitidine and decitabine in a panel of acute myeloid leukemia (AML) cell lines from a head-to-head comparative study.
| Cell Line | Azacitidine (EC50 in µM) | Decitabine (EC50 in µM) |
| KG-1a | 1.8 ± 0.2 | 0.2 ± 0.03 |
| THP-1 | 2.5 ± 0.4 | 0.5 ± 0.1 |
| Kasumi-1 | 1.2 ± 0.1 | 0.3 ± 0.05 |
| HL-60 | 3.1 ± 0.5 | 0.4 ± 0.1 |
Table 1: Comparative EC50 values of azacitidine and decitabine in AML cell lines. Data from Hollenbach et al., 2010.[3] The EC50 values were determined after 72 hours of continuous drug exposure.
In this study, decitabine was found to be 2- to 10-fold more potent than azacitidine in depleting DNMT1 and inducing DNA hypomethylation.[3] However, at concentrations above 1 µM, azacitidine demonstrated a greater effect on reducing cell viability.[3] This highlights the complex relationship between the hypomethylating and cytotoxic activities of these drugs.
Data for a direct comparison of zebularine and guadecitabine with azacitidine and decitabine in the same study is limited. However, independent studies have shown that zebularine exhibits cytotoxic effects at higher concentrations, often in the micromolar to millimolar range, and is generally considered less toxic than azacitidine and decitabine.[4][5] Guadecitabine, a next-generation hypomethylating agent, is a dinucleotide of decitabine and deoxyguanosine designed for resistance to degradation by cytidine (B196190) deaminase, leading to prolonged exposure to its active metabolite, decitabine.[6] While clinical trials have established its safety profile, comprehensive in vitro cytotoxicity data across a wide range of cancer cell lines is still emerging.
Experimental Protocols
The determination of cytotoxic profiles relies on robust and reproducible experimental protocols. The following is a detailed methodology for a commonly used cytotoxicity assay, the MTT assay, which was employed to generate the data in Table 1.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
1. Cell Seeding:
-
Culture cancer cell lines in appropriate media and conditions.
-
Harvest cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of the DNA methylation inhibitors (azacitidine, decitabine, zebularine, guadecitabine) in the appropriate cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO or PBS).
-
Incubate the cells with the drugs for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.
4. Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve and determine the EC50/IC50 value.
Visualizing the Experimental Workflow and Cytotoxic Signaling Pathway
To better illustrate the experimental process and the underlying biological mechanisms, the following diagrams were created using the Graphviz DOT language.
References
- 1. DNA Methyltransferase Inhibitors: Catalysts For Antitumour Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison Between Decitabine and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis [frontiersin.org]
- 3. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effects of a novel DNA methyltransferase inhibitor zebularine on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Astex Pharmaceuticals Announces Publication of Key Clinical Data for Guadecitabine (SGI-110) in The Lancet Oncology – Astex [astx.com]
A Comparative Guide to MeDIP-qPCR Analysis Following Dihydro-5-azacytidine Acetate Exposure
For researchers, scientists, and drug development professionals investigating epigenetic modifications, the selection of an appropriate DNA methyltransferase (DNMT) inhibitor and a reliable method for quantifying changes in DNA methylation are critical. This guide provides an objective comparison of Dihydro-5-azacytidine acetate (B1210297) (DHAC) with other common DNMT inhibitors, focusing on the application of Methylated DNA Immunoprecipitation followed by quantitative Polymerase Chain Reaction (MeDIP-qPCR) for analysis. While direct head-to-head MeDIP-qPCR data for DHAC is limited in publicly available literature, this guide synthesizes existing data on related compounds to provide a comprehensive overview and detailed experimental protocols.
Comparison of DNA Methyltransferase Inhibitors
Dihydro-5-azacytidine acetate is a nucleoside analog that, like other 5-azacytidine (B1684299) compounds, is incorporated into DNA and subsequently inhibits DNA methylation.[1] Its performance can be benchmarked against the two most widely studied DNMT inhibitors: 5-azacytidine (Azacitidine, AZA) and 5-aza-2'-deoxycytidine (Decitabine, DAC).
These agents function as mechanism-based inhibitors of DNMTs. After incorporation into DNA, they form a covalent bond with the DNMT enzyme, trapping it and leading to its degradation. This results in a passive loss of methylation patterns during subsequent rounds of DNA replication.[2]
Key Performance Characteristics:
The choice between these inhibitors often depends on the specific research question, cell type, and desired balance between demethylation efficacy and off-target effects.
Quantitative Data Summary
The following tables summarize the comparative effects of Azacitidine and Decitabine from various studies. This data, while not exclusively from MeDIP-qPCR, provides a basis for understanding the relative potency and effects of these agents on DNA methylation and gene expression.
Table 1: Comparison of Hypomethylating Activity
| Compound | Cell Line | Assay | Key Findings |
| Decitabine (DAC) | NSCLC cell lines | LINE-1 methylation analysis | 3- to 10-fold more potent than AZA in inducing hypomethylation. |
| Azacitidine (AZA) | NSCLC cell lines | LINE-1 methylation analysis | Less potent than DAC. |
| Decitabine (DAC) | AML cell lines | DNA methylation analysis | Achieved equivalent DNA hypomethylation at concentrations 2- to 10-fold lower than AZA. |
| Azacitidine (AZA) | AML cell lines | DNA methylation analysis | Required higher concentrations for similar hypomethylation as DAC. |
Table 2: Effects on Tumor Suppressor Gene Methylation and Expression
| Compound | Gene | Cell Line | Effect |
| Decitabine (DAC) | p16 | T24 bladder tumor | Reactivated gene expression associated with promoter demethylation.[3] |
| Azacitidine (AZA) | p16, DAPK, PTPN6 | DLBCL | Re-inducible expression following treatment.[4] |
| Decitabine (DAC) | p16 | Gastric cancer cells | Reduced H3-K9 di-methylation and reactivated expression.[5] |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the mechanism of action of azanucleosides and the MeDIP-qPCR experimental workflow.
Experimental Protocols
A detailed protocol for MeDIP-qPCR analysis following exposure to a DNMT inhibitor is provided below. This protocol is a synthesis of established methods and can be adapted for use with this compound.
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth for the duration of the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile PBS). Further dilute to the desired final concentration in cell culture medium immediately before use.
-
Treatment: Treat cells with the desired concentration of this compound for a specified period (e.g., 24-72 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization or scraping, and wash with ice-cold PBS. The cell pellet can be stored at -80°C until DNA isolation.
II. MeDIP (Methylated DNA Immunoprecipitation)
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from the treated and control cells using a standard phenol-chloroform extraction or a commercial kit.
-
DNA Sonication: Shear the genomic DNA to an average fragment size of 200-600 bp using a sonicator. Verify the fragment size by running an aliquot on an agarose (B213101) gel.
-
DNA Denaturation: Denature the sonicated DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice.
-
Immunoprecipitation:
-
For each sample, set aside a small aliquot of the denatured, sonicated DNA as "Input" control.
-
Incubate the remaining denatured DNA with a specific anti-5-methylcytosine (5mC) antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads to each sample and incubate for 2 hours at 4°C to capture the antibody-DNA complexes.
-
-
Washing: Wash the beads several times with IP buffer to remove non-specifically bound DNA.
-
Elution: Elute the methylated DNA from the beads using an elution buffer.
-
DNA Purification: Purify the eluted DNA and the "Input" DNA using a DNA purification kit.
III. qPCR (Quantitative Polymerase Chain Reaction)
-
Primer Design: Design qPCR primers specific to the promoter regions of the genes of interest.
-
qPCR Reaction: Set up qPCR reactions for each MeDIP-enriched sample and the corresponding "Input" sample. Include a no-template control for each primer set.
-
Data Analysis:
-
Determine the Ct (threshold cycle) values for both the MeDIP and Input samples.
-
Calculate the percentage of enrichment of methylated DNA in the MeDIP sample relative to the Input sample using the following formula: % Enrichment = 2^[(Ct(Input) - Ct(MeDIP))] * 100
-
This protocol provides a robust framework for quantifying changes in DNA methylation at specific gene loci following treatment with this compound or other DNMT inhibitors. Researchers should optimize conditions such as drug concentration, treatment duration, and antibody concentration for their specific experimental system.
References
- 1. Methylation Analysis by DNA Immunoprecipitation (MeDIP) [ouci.dntb.gov.ua]
- 2. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA methylation by 5-aza-2'-deoxycytidine suppresses the growth of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promoter hypermethylation of PTPL1, PTPN6, DAPK, p16 and 5-azacitidine inhibits growth in DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promoter histone H3 lysine 9 di-methylation is associated with DNA methylation and aberrant expression of p16 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Global Methylation: Dihydro-5-azacytidine Acetate in Focus
For researchers, scientists, and drug development professionals investigating epigenetic modifications, the accurate assessment of global DNA methylation is paramount. DNA methyltransferase (DNMT) inhibitors are critical tools in this endeavor, with Dihydro-5-azacytidine acetate (B1210297) emerging as a noteworthy alternative to established agents. This guide provides an objective comparison of Dihydro-5-azacytidine acetate with other DNMT inhibitors, supported by experimental data, to aid in the selection of the most appropriate compound for your research needs.
Comparison of DNMT Inhibitors for Global Methylation Analysis
The primary agents used to induce DNA hypomethylation are nucleoside analogs that, upon incorporation into DNA, trap DNMT enzymes, leading to their degradation and a subsequent reduction in global methylation. The most common of these are 5-azacytidine (B1684299) and its deoxy analog, Decitabine (B1684300). However, their utility is often hampered by chemical instability and cytotoxicity.
Dihydro-5-azacytidine (DHAC) , the active form of this compound, and its deoxy analog, 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC), offer a significant advantage in terms of stability. The saturation of the 5,6-double bond in the azacytosine ring prevents the hydrolytic degradation that plagues 5-azacytidine and Decitabine in aqueous solutions.[1]
Guadecitabine (B612196) (SGI-110) is another second-generation DNMT inhibitor designed for enhanced stability. It is a dinucleotide composed of decitabine and deoxyguanosine, a structure that protects it from degradation by cytidine (B196190) deaminase (CDA), thereby prolonging the in vivo exposure to the active decitabine.
Quantitative Data Summary
The following tables summarize key performance indicators for Dihydro-5-azacytidine and its alternatives. It is important to note that direct comparative studies across all compounds under identical conditions are limited, and data is compiled from various sources.
Table 1: Comparison of Global DNA Demethylation
| Compound | Cell Line | Concentration | Duration | % Global Demethylation | Reference |
| 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC) | CCRF-CEM, HL-60 | 1 µM | 72h | 50-60% | [1] |
| Decitabine (5-aza-2'-deoxycytidine) | HCT-116 | 1 µM | 24-36h | ~60% | [2] |
| 5-azacytidine | HCT-116 | 1 µM | 24-36h | ~50% | [2] |
| Guadecitabine (SGI-110) | Patient PBMCs | 30-45 mg/m² | Cycle 2 Day 8 | Significant decrease in LINE-1 methylation | [3][4] |
Table 2: Comparative In Vitro Cytotoxicity (EC50/IC50)
| Compound | Cell Line | Assay Duration | EC50/IC50 (µM) | Reference |
| 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC) | CCRF-CEM | 72h | >10 | [1] |
| Decitabine (5-aza-2'-deoxycytidine) | A549 (NSCLC) | 72h | Not reached (>10 µM) | [5] |
| H1299 (NSCLC) | 72h | 5.1 | [5] | |
| HCT-116 (Colon) | 48h | 3.18 ± 0.50 | [6] | |
| 5-azacytidine | A549 (NSCLC) | 72h | 1.8 - 10.5 | [5] |
| HCT-116 (Colon) | 48h | 1.98 ± 0.29 | [6] | |
| MOLT4 (ALL) | 48h | 13.45 | [7] | |
| Jurkat (ALL) | 48h | 9.78 | [7] |
Signaling Pathways and Experimental Workflows
The mechanism of action for nucleoside analog DNMT inhibitors involves their incorporation into DNA and subsequent covalent trapping of DNMT enzymes. This leads to the depletion of DNMTs and passive demethylation of the genome during DNA replication.
Mechanism of nucleoside analog DNMT inhibitors.
A typical experimental workflow for assessing global methylation changes following treatment with a DNMT inhibitor is outlined below.
Experimental workflow for global methylation analysis.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or a 1:1 solution of acetic acid and water). Due to the instability of similar compounds in aqueous media, it is recommended to prepare fresh dilutions in culture medium for each treatment.[8]
-
Treatment: Add the desired concentration of this compound to the cell culture medium. A concentration range of 1-10 µM is a common starting point for nucleoside analogs.[1][5]
-
Incubation: Incubate the cells for a period that allows for at least one to two cell doublings to ensure incorporation of the analog into newly synthesized DNA. This is typically 48-72 hours.[1][5]
-
Medium Change: For longer-term experiments, it may be necessary to change the medium and re-apply the drug every 24 hours to account for compound degradation and maintain selective pressure.[8]
-
Harvesting: After the treatment period, harvest the cells for DNA extraction.
Global DNA Methylation Analysis using LUMA (Luminometric Methylation Assay)
The LUMA method provides a quantitative measure of global DNA methylation by assessing the digestion of genomic DNA by methylation-sensitive and insensitive restriction enzymes.
-
DNA Digestion:
-
For each DNA sample, set up four parallel reactions:
-
Reaction 1: 200-500 ng DNA + HpaII (methylation-sensitive) + Buffer
-
Reaction 2: 200-500 ng DNA + MspI (methylation-insensitive) + Buffer
-
Reaction 3: 200-500 ng DNA + EcoRI (internal control) + Buffer
-
Reaction 4: 200-500 ng DNA + Mock digestion (No enzyme) + Buffer
-
-
Incubate at 37°C for 4 hours.
-
-
Pyrosequencing:
-
Perform pyrosequencing on the digested DNA samples. The assay is designed to quantify the number of cleaved CCGG sites by measuring the incorporation of dGTP and dCTP.
-
The dispensation order is typically dATP, a mix of dGTP and dCTP, and a mix of all four dNTPs.
-
-
Data Analysis:
-
Calculate the HpaII/EcoRI and MspI/EcoRI ratios from the peak heights generated during pyrosequencing.
-
The global methylation level is determined by the ratio of (HpaII/EcoRI) to (MspI/EcoRI). A higher ratio indicates lower methylation.
-
Global DNA Methylation Analysis using LINE-1 Pyrosequencing
Long Interspersed Nuclear Element 1 (LINE-1) repeats are heavily methylated in normal cells, and their demethylation is a surrogate marker for global hypomethylation.
-
Bisulfite Conversion: Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Use a commercial kit for this step to ensure complete conversion and DNA recovery.
-
PCR Amplification:
-
Amplify the bisulfite-converted DNA using primers specific for a conserved region of the LINE-1 promoter. One of the PCR primers should be biotinylated to allow for purification of the PCR product.
-
PCR cycling conditions are typically: 95°C for 15 min, followed by 45 cycles of 94°C for 30s, 56°C for 30s, and 72°C for 30s, with a final extension at 72°C for 10 min.
-
-
Pyrosequencing:
-
Immobilize the biotinylated PCR product on streptavidin-coated beads and denature to obtain single-stranded DNA.
-
Anneal a sequencing primer to the template DNA.
-
Perform pyrosequencing to quantify the percentage of methylation at specific CpG sites within the LINE-1 element. The assay measures the ratio of Cytosine (methylated) to Thymine (unmethylated) at each CpG site.
-
-
Data Analysis: The methylation level is expressed as the average percentage of methylation across the analyzed CpG sites. A decrease in the percentage of methylation in treated samples compared to controls indicates global hypomethylation.
Conclusion
This compound presents a compelling option for researchers studying global DNA methylation. Its enhanced stability compared to first-generation DNMT inhibitors like 5-azacytidine and Decitabine can provide more consistent and reproducible results, particularly in longer-term cell culture experiments. The available data suggests that its demethylating efficacy is comparable to that of established agents, but with potentially lower cytotoxicity. As with any experimental approach, it is crucial to empirically determine the optimal concentration and treatment duration for the specific cell line and research question. The detailed protocols provided in this guide offer a solid foundation for initiating these critical investigations into the dynamic landscape of the epigenome.
References
- 1. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Phase 2 study of guadecitabine (SGI-110), a novel hypomethylating agent, in treatment-naïve patients with acute myeloid leukaemia who are not candidates for intensive chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Functional Consequences of Dihydro-5-azacytidine Acetate Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dihydro-5-azacytidine acetate (B1210297) (DHAC), a DNA hypomethylating agent, with its alternatives, 5-azacytidine (B1684299) (AZA) and decitabine (B1684300) (DAC). This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Executive Summary
Dihydro-5-azacytidine (DHAC) and its deoxy analog, 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC), are potent inhibitors of DNA methylation with demonstrated anti-tumor activity. This guide presents a comparative analysis of their functional consequences against the well-established DNA methyltransferase (DNMT) inhibitors, 5-azacytidine and decitabine. The presented data indicates that DHDAC induces a comparable degree of DNA hypomethylation and gene reactivation to DAC, while exhibiting lower cytotoxicity, suggesting its potential as a valuable tool in epigenetic research and therapeutic development.
Comparative Performance Data
The following tables summarize the quantitative data from comparative studies on the effects of Dihydro-5-azacytidine and its alternatives on cell viability and DNA methylation.
Table 1: Comparative IC50 Values of Hypomethylating Agents in Various Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Exposure Time (hours) | Citation |
| MOLT4 | 5-azacytidine | 16.51 | 24 | |
| MOLT4 | 5-azacytidine | 13.45 | 48 | |
| Jurkat | 5-azacytidine | 12.81 | 24 | |
| Jurkat | 5-azacytidine | 9.78 | 48 | |
| HCT-116 | 5-azacytidine | 2.18 | 24 | |
| HCT-116 | 5-azacytidine | 1.98 | 48 | |
| HCT-116 | Decitabine | 4.08 | 24 | |
| HCT-116 | Decitabine | 3.18 | 48 | |
| A549 | 5-azacytidine | 2.218 | 48 | |
| SK-MES-1 | 5-azacytidine | 1.629 | 48 | |
| H1792 | 5-azacytidine | 1.471 | 48 | |
| H522 | 5-azacytidine | 1.948 | 48 | |
| H226 | 5-azacytidine | 0.6 µg/mL | - | |
| H358 | 5-azacytidine | 3.4 µg/mL | - | |
| H460 | 5-azacytidine | 4.9 µg/mL | - | |
| Various | Decitabine | <0.05 - >2 | - |
Note: Direct comparative IC50 values for Dihydro-5-azacytidine acetate were not available in the reviewed literature. The table provides context with data for 5-azacytidine and decitabine across various cancer cell lines.
Table 2: Comparative Global DNA Hypomethylation Induced by Dihydro-5-azacytidine Analogs and Other DNMT Inhibitors
| Cell Line | Compound | Concentration | % Decrease in DNA Methylation | Citation |
| CCRF-CEM | DAC | - | ~30% | |
| HL-60 | DAC | - | ~30% | |
| CCRF-CEM | DHDAC | - | ~20% | |
| HL-60 | DHDAC | - | ~40% | |
| CCRF-CEM & HL-60 | DAC, α-DAC, AC, DHDAC | - | 50-60% | |
| CCRF-CEM & HL-60 | Zebularine, DHAC | - | 20-25% | |
| CCRF-CEM & HL-60 | α-DHDAC | - | ~15% |
This data is synthesized from a comparative study on a series of 5-azacytidine nucleosides.
Table 3: Reactivation of Methylated Genes by Dihydro-5-azacytidine Analogs and Other DNMT Inhibitors in CCRF-CEM Cells
| Gene Locus | Compound | Outcome | Citation |
| CDKN2B | DAC | Comparable to DHDAC | |
| THBS-1 | DAC | Comparable to DHDAC | |
| CDKN2B | DHDAC | Comparable to DAC | |
| THBS-1 | DHDAC | Comparable to DAC | |
| CDKN2B & THBS-1 | All tested 5-azacytidine nucleosides | Able to hypomethylate |
This qualitative data is based on a study employing methylation-specific PCR.
Signaling Pathways and Mechanisms of Action
Dihydro-5-azacytidine, like other cytidine (B196190) analogs, functions as a DNA methyltransferase (DNMT) inhibitor. Its mechanism involves incorporation into DNA, where it traps DNMT enzymes, leading to their degradation and subsequent passive demethylation of the genome during DNA replication. This hypomethylation can lead to the re-expression of silenced tumor suppressor genes and other genes involved in critical cellular processes.
While the specific signaling pathways uniquely modulated by this compound are still under investigation, the broader class of DNMT inhibitors, including 5-azacytidine, is known to impact several key pathways:
-
Cell Cycle Regulation: By reactivating cyclin-dependent kinase inhibitors (e.g., p16/INK4a, p21/WAF1), DNMT inhibitors can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints.
-
Apoptosis: Re-expression of pro-apoptotic genes can sensitize cancer cells to programmed cell death.
-
Immune Signaling: DNMT inhibitors can upregulate the expression of endogenous retroviral elements and cancer-testis antigens, triggering an anti-tumor immune response.
-
IRE1α-EGFR-ERK1/2 Signaling Pathway: 5-azacytidine has been shown to stabilize LDLR mRNA through a pathway involving the activation of IRE1α, EGFR, and ERK1/2.
Figure 1: General mechanism of action for Dihydro-5-azacytidine and other DNMT inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its alternatives.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound, 5-azacytidine, and decitabine in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (
Cross-Validation of Dihydro-5-azacytidine Acetate Effects in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Dihydro-5-azacytidine acetate, commonly known as 5-azacytidine (B1684299) (AZA), across various cancer cell lines. As an epigenetic modifying agent, AZA has demonstrated significant therapeutic potential, primarily through its ability to inhibit DNA methylation and reactivate tumor suppressor genes.[1][2] This document summarizes key experimental data, outlines detailed methodologies, and visualizes complex biological pathways to offer a clear perspective on the cross-validation of AZA's efficacy.
Comparative Efficacy of 5-Azacytidine Across Cell Lines
The cytotoxic and biological effects of 5-azacytidine vary considerably among different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values and other observed effects of AZA in acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), and colon cancer cell lines.
| Cell Line | Cancer Type | IC50/EC50 Value | Other Observed Effects |
| KG-1a | Acute Myeloid Leukemia | Not specified | Increased apoptosis markers (Annexin V, cleaved-PARP)[3] |
| Kasumi-1 | Acute Myeloid Leukemia | Not specified | Altered gene expression[3] |
| MOLM-13 | Acute Myeloid Leukemia | Not specified | Decreased global DNA methylation, increased DNA double-strand breaks, transcriptional downregulation of oncogenes. Less efficient at inducing apoptosis compared to Decitabine (B1684300).[4] |
| A549 | Non-Small Cell Lung Cancer | EC50: 1.8–10.5 µM; IC50: 2218 nM | Induced markers of DNA damage and apoptosis, accumulation of cells in sub-G1 phase[1][5] |
| H1975 | Non-Small Cell Lung Cancer | EC50: 1.8–10.5 µM | Reduced cell viability[5] |
| H460 | Non-Small Cell Lung Cancer | EC50: 1.8–10.5 µM | Reduced cell viability[5] |
| H23 | Non-Small Cell Lung Cancer | EC50: 1.8–10.5 µM | Reduced cell viability[5] |
| H1299 | Non-Small Cell Lung Cancer | EC50: 1.8–10.5 µM | Less induction of late-apoptotic cells compared to A549[5] |
| SK-MES-1 | Non-Small Cell Lung Cancer | IC50: 1629 nM | Dose-dependent decrease in cell viability[1] |
| H1792 | Non-Small Cell Lung Cancer | IC50: 1471 nM | Dose-dependent decrease in cell viability[1] |
| H522 | Non-Small Cell Lung Cancer | IC50: 1948 nM | Dose-dependent decrease in cell viability[1] |
| HCT-116 | Colon Cancer | IC50: 2.18 ± 0.33 µM (24h), 1.98 ± 0.29 µM (48h) | Induced apoptosis via a p53-dependent mechanism, global demethylation, and reactivation of p16(INK4) expression[6][7] |
Mechanism of Action: A Dual Threat to Cancer Cells
5-azacytidine's primary mechanism of action involves its incorporation into both DNA and RNA, distinguishing it from its analogue, decitabine (DAC), which is solely incorporated into DNA.[5][8] This dual incorporation leads to a broader range of anti-cancer effects.
-
DNA Hypomethylation: Once incorporated into DNA, AZA covalently traps DNA methyltransferases (DNMTs), leading to their depletion.[4][5] This prevents the maintenance of DNA methylation patterns during cell division, resulting in a passive, global hypomethylation of the genome. The reactivation of silenced tumor suppressor genes is a key consequence of this process.[1][9]
-
RNA Disruption: The incorporation of AZA into RNA disrupts normal RNA metabolism and function. This can lead to an inhibition of protein synthesis and alterations in gene expression, contributing to the cytotoxic effects of the drug.[3][5]
Figure 1: Mechanism of action of 5-Azacytidine.
Signaling Pathway Analysis: The p53-Dependent Apoptotic Pathway in HCT-116 Cells
In the HCT-116 colon cancer cell line, 5-azacytidine has been shown to induce apoptosis through a p53-dependent mechanism.[6] Treatment with AZA leads to the upregulation of p53, which in turn activates its downstream targets, including p21(WAF1) and GADD45. This cascade ultimately results in cell cycle arrest and apoptosis.
Figure 2: p53-dependent pathway induced by 5-Azacytidine.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summarized protocols for key experiments used to evaluate the effects of 5-azacytidine.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of 5-azacytidine (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of 5-azacytidine for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Figure 3: General experimental workflow for cross-validation.
Comparison with an Alternative: Decitabine (5-aza-2'-deoxycytidine)
A comprehensive understanding of 5-azacytidine's effects is enhanced by comparing it to its close analogue, decitabine.
| Feature | 5-Azacytidine (AZA) | Decitabine (DAC) |
| Incorporation | DNA and RNA[3][5] | DNA only[5] |
| Primary Effect | DNA hypomethylation and RNA disruption[3][5] | DNA hypomethylation[3] |
| Potency for DNA Hypomethylation | Less potent than DAC at equivalent concentrations[3] | More potent than AZA at equivalent concentrations[3] |
| Effect on Protein Synthesis | Reduces total protein synthesis[3] | No significant effect |
| Cell Cycle Effects | Decreases all cell cycle phases[3] | Causes an increase in the G2-M phase[3][5] |
| Gene Expression Profile | Modulates a distinct set of genes[3][5] | Modulates a largely non-overlapping set of genes compared to AZA[3][5] |
Conclusion
The cross-validation of this compound's effects across different cancer cell lines reveals a complex and multifaceted anti-neoplastic agent. While its core mechanism of inducing DNA hypomethylation is consistent, the downstream cellular responses, including effects on cell viability, apoptosis, and gene expression, are cell-type specific. The dual incorporation of AZA into both DNA and RNA leads to a unique pharmacological profile compared to other hypomethylating agents like decitabine. This comparative guide underscores the importance of cell-line-specific investigations to fully elucidate the therapeutic potential of 5-azacytidine and to inform its clinical application in oncology.
References
- 1. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. scispace.com [scispace.com]
- 4. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Aza-cytidine is a potent inhibitor of DNA methyltransferase 3a and induces apoptosis in HCT-116 colon cancer cells via Gadd45- and p53-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. A Perspective on the Comparative Antileukemic Activity of 5-Aza-2′-deoxycytidine (Decitabine) and 5-Azacytidine (Vidaza) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dihydro-5-azacytidine Acetate: A Comparative Analysis of Specificity in Epigenetic Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the specificity of Dihydro-5-azacytidine acetate (B1210297) (DHAC), a nucleoside analog with DNA methyltransferase (DNMT) inhibitory activity. Its performance is objectively compared with established DNMT inhibitors, 5-azacytidine (B1684299) (Azacitidine, AZA) and 2'-deoxy-5-azacytidine (Decitabine, DAC), supported by available experimental data.
Executive Summary
Comparative Analysis of DNMT Inhibitors
The primary mechanism of action for these nucleoside analogs involves their incorporation into DNA, where they covalently trap DNMT enzymes, leading to their degradation and a subsequent reduction in DNA methylation.[2]
Quantitative Data on Hypomethylating Activity and Cytotoxicity
The following table summarizes the comparative effects of DHAC, AZA, and DAC on global DNA methylation and cell viability. It is important to note that the primary mechanism of these agents is not direct enzymatic inhibition in a classical sense, which is why cellular effect data is more informative than biochemical IC50 values.
| Compound | Global DNA Hypomethylation | Cytotoxicity | Primary Nucleic Acid Incorporation |
| Dihydro-5-azacytidine (DHAC) | 20-25% reduction[3] | Less cytotoxic than AZA and DAC[3] | DNA and RNA[3] |
| 5-azacytidine (AZA) | 50-60% reduction[3] | Higher than DHAC | Primarily RNA (80-90%), some DNA (10-20%) |
| 2'-deoxy-5-azacytidine (DAC) | 50-60% reduction[3] | Higher than DHAC | Exclusively DNA |
Signaling Pathway and Mechanism of Action
The nucleoside analogs, upon cellular uptake, are phosphorylated to their active triphosphate forms and subsequently incorporated into newly synthesized DNA. This incorporation is the critical step for their mechanism of action.
References
- 1. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Guide to the Long-Term Stability of Dihydro-5-azacytidine Acetate and Its Analogs
For researchers and drug development professionals working with nucleoside analogs, understanding the long-term stability of these compounds is critical for ensuring experimental reproducibility and therapeutic efficacy. This guide provides a detailed comparison of the long-term stability of Dihydro-5-azacytidine (DHAC) and its analogs, most notably 5-azacytidine (B1684299) (AZA), supported by experimental data and detailed methodologies.
The primary takeaway is the significantly enhanced hydrolytic stability of Dihydro-5-azacytidine and its deoxy analog, 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC), when compared to 5-azacytidine and its deoxy analog, Decitabine (DAC). This stability is attributed to the saturation of the 5,6-double bond in the dihydro analogs, which prevents the nucleophilic attack by water that leads to the rapid degradation of AZA and DAC in aqueous solutions.[1]
Quantitative Stability Data
Table 1: Stability Data for 5-Azacytidine under Various Conditions
| Compound | Condition | Parameter | Value | Reference |
| 5-Azacytidine | Aqueous Solution (Room Temp) | 10% Loss | 2 to 3 hours | [2] |
| 5-Azacytidine | Phosphate Buffered Saline (pH 7.4, 50°C) | Half-life | 90 minutes | [2] |
| 5-Azacytidine | Aqueous Solution (30°C, pH 6.5) | Time to 90% Potency | ~80 minutes | [3] |
| 5-Azacytidine | Aqueous Solution (23°C) | % Remaining after 9.6 hours | ~85% | [4] |
| 5-Azacytidine | Aqueous Solution (4°C) | % Remaining after 4 days | ~68% | [4] |
| 5-Azacytidine | Aqueous Solution (-20°C) | % Remaining after 23 days | >95% | [4] |
| Dihydro-5-azacytidine | Aqueous Solution | Stability | Stable | [5] |
| 2'-deoxy-5,6-dihydro-5-azacytidine | Neutral and Acidic Solutions | Stability | Stable | [1] |
It is consistently reported that Dihydro-5-azacytidine is stable in aqueous solutions, a significant advantage for its handling, formulation, and administration.[5]
Degradation Pathway of 5-Azacytidine Analogs
The instability of 5-azacytidine and Decitabine is primarily due to the hydrolysis of the s-triazine ring. This process involves a reversible ring-opening to form a labile N-formylguanylribosylurea intermediate, which then irreversibly degrades to guanylribosylurea.[6] The saturation of the 5,6-double bond in Dihydro-5-azacytidine prevents this initial hydrolytic attack, thus conferring its stability.
References
- 1. 2′-deoxy-5,6-dihydro-5-azacytidine—a less toxic alternative of 2′-deoxy-5-azacytidine: A comparative study of hypomethylating potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Azacitidine in Sterile Water for Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I and pharmacokinetic study of dihydro-5-azacytidine (NSC 264880) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dihydro-5-azacytidine Acetate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Dihydro-5-azacytidine acetate (B1210297), a nucleoside analog with antitumor activity, is crucial for maintaining laboratory safety and environmental compliance.[1] As a compound analogous to cytidine, it is essential to handle and discard this substance as hazardous chemical waste, following all applicable local, state, and federal regulations. This guide provides a procedural framework for the safe disposal of Dihydro-5-azacytidine acetate in a laboratory setting.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat and closed-toe shoes.
II. Waste Segregation and Containerization
Proper segregation of chemical waste is a critical step to prevent dangerous reactions. This compound waste must be collected in designated, properly labeled hazardous waste containers.
-
Solid Waste: Collect solid this compound waste, such as contaminated personal protective equipment (gloves, weigh boats, paper towels), in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled liquid hazardous waste container. The container must be kept securely capped at all times, except when adding waste.
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents.[2]
III. Labeling of Hazardous Waste Containers
Accurate and thorough labeling of waste containers is a legal requirement and essential for safe handling and disposal by environmental health and safety personnel.
All hazardous waste labels must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
The specific hazards associated with the chemical (e.g., "Toxic," "Mutagenic"). The related compound, 5-Azacytidine, is considered hazardous and may cause cancer and genetic defects.[3]
-
The date when waste accumulation began in the container.
-
The name, department, and contact information of the principal investigator or responsible party.
IV. On-site Storage and Disposal Request
Designated Satellite Accumulation Areas (SAAs) are designated for the temporary storage of hazardous waste in the laboratory.
-
Store the sealed and labeled hazardous waste container in a designated SAA.
-
This area should be located away from general lab traffic and be clearly marked.
-
Once the container is full, or if waste generation is complete, follow your institution's specific procedures to request a pickup by the environmental health and safety (EHS) office for final disposal.
V. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your laboratory supervisor.
-
Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup procedures. While a specific SDS for this compound was not found, the SDS for the similar compound 5-Azacytidine provides relevant guidance.
-
Utilize Spill Kit: For minor spills, use a cytotoxic spill kit, which should include absorbent materials, personal protective equipment, and disposal bags.[2]
-
Clean-up Procedure:
-
Don appropriate PPE.
-
Cover the spill with absorbent material.
-
Carefully collect the absorbed material and any contaminated debris.
-
Place all cleanup materials into a designated hazardous waste container.
-
Decontaminate the spill area according to your institution's protocols.
-
-
Seek Assistance: For large or unmanageable spills, contact your institution's EHS office immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Dihydro-5-azacytidine acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Dihydro-5-azacytidine acetate (B1210297), a nucleoside analog with antitumor activity.[1][2][3] Given its classification as a potential cytotoxic agent, adherence to stringent safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment. The following procedures are based on established guidelines for handling cytotoxic compounds.
Personal Protective Equipment (PPE)
The primary line of defense when handling Dihydro-5-azacytidine acetate is the correct and consistent use of Personal Protective Equipment.[4] All personnel must be trained in the proper selection and use of PPE.[5]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with powder-free nitrile gloves that comply with ASTM D-6978-(05)-13 standards is recommended.[5][6] Gloves should be changed regularly and immediately if contaminated. |
| Body Protection | Gown | A disposable, fluid-resistant gown with long sleeves and a solid front should be worn to protect clothing and skin.[4][6] |
| Eye Protection | Safety Glasses/Goggles | Wear safety glasses with side shields or chemical safety goggles.[7] In situations with a splash hazard, a full-face shield is recommended.[4][5] |
| Respiratory Protection | Mask/Respirator | For handling powders or when there is a risk of aerosol generation, a fit-tested N95 or higher respirator is required.[6] A surgical mask should be worn at a minimum for other manipulations.[4] |
Operational Plan: Handling Procedures
All handling of this compound, especially of the powdered form, should occur within a designated containment area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[8]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and decontaminated. Gather all necessary equipment, including PPE, weighing materials, and waste disposal containers.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Weighing and Reconstitution:
-
Perform all manipulations of the solid compound within a chemical fume hood.
-
Use a dedicated set of utensils (spatula, weighing paper).
-
To minimize dust, carefully handle the powder.
-
If creating a solution, add the solvent slowly to the powder to avoid splashing.
-
-
Post-Handling:
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Labeled, sealed cytotoxic waste container | Includes contaminated gloves, gowns, weighing paper, and other disposable materials. |
| Liquid Waste | Labeled, sealed cytotoxic waste container | Includes unused solutions and contaminated solvents. |
| Sharps | Puncture-resistant sharps container for cytotoxic waste | Includes needles, syringes, and contaminated glassware. |
All cytotoxic waste containers must be clearly labeled and collected by a specialized waste management service.
Emergency Procedures: Spills
In the event of a spill, immediate action is required to contain and clean the area while protecting personnel.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on a full set of appropriate PPE, including a respirator.[4]
-
Containment: Use a spill kit with absorbent materials to contain the spill.[4]
-
Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution.
-
Reporting: Report the incident to the laboratory supervisor and follow institutional reporting procedures.
Experimental Workflow and Safety
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydro-5-azacytidine FA | TargetMol [targetmol.com]
- 3. Dihydro-5-azacytidine (DHAC; NSC 264880) | DNA Methyltransferase | 62488-57-7 | Invivochem [invivochem.com]
- 4. ipservices.care [ipservices.care]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohsinsider.com [ohsinsider.com]
- 7. england.nhs.uk [england.nhs.uk]
- 8. medkoo.com [medkoo.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
